molecular formula C4H4N2OS B102586 1,3-Thiazole-2-carboxamide CAS No. 16733-85-0

1,3-Thiazole-2-carboxamide

Cat. No.: B102586
CAS No.: 16733-85-0
M. Wt: 128.15 g/mol
InChI Key: QWEWLLNSJDTOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Thiazole-2-carboxamide is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This heterocyclic compound features a thiazole core, a structure prevalent in various pharmacologically active molecules and natural products. Recent scientific investigations highlight its utility as a key precursor or core structure for developing novel bioactive molecules with diverse mechanisms of action. Research into thiazole-carboxamide derivatives has revealed promising biological activities. Studies indicate that this chemotype can be optimized to create potent antioxidants, with some derivatives demonstrating exceptional free radical scavenging activity that surpasses standard controls like Trolox . Furthermore, these compounds show significant potential in neuroscience research, where specific derivatives have been identified as potent negative allosteric modulators of AMPA receptor subunits, suggesting a role in studying excitatory neurotransmission and neuroprotection . In oncology research, the thiazole-carboxamide motif is being explored in the design of antitumor agents, with several analogs exhibiting potent antiproliferative activity against various human cancer cell lines, including lung and breast carcinomas . Additional research avenues include the development of antifungal agents that act as succinate dehydrogenase inhibitors and the exploration of its interactions with pseudokinases like Tribbles 1, which are relevant in oncogenic processes . The consistent compliance of these derivatives with drug-likeness rules, such as Lipinski's Rule of Five, further underscores their relevance in early-stage pharmaceutical development . This compound provides researchers with a valuable building block for synthesizing novel chemical entities to probe biological pathways and develop potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWLLNSJDTOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590762
Record name 1,3-Thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16733-85-0
Record name 1,3-Thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 1,3-Thiazole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and potential applications of novel 1,3-thiazole-2-carboxamide derivatives. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide range of biological activities.[1][2] This document details common synthetic pathways, presents comprehensive characterization data, and outlines detailed experimental protocols for the development of these promising compounds.

Synthesis Methodologies

The construction of the this compound core is primarily achieved through two versatile and widely adopted synthetic strategies: the Hantzsch thiazole synthesis and the acylation of pre-formed 2-aminothiazole intermediates.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and efficient method for forming the thiazole ring, typically involving the condensation reaction between an α-haloketone and a thioamide.[3][4] This one-pot, multi-component reaction is highly adaptable for creating a variety of substituted thiazoles.[5]

Hantzsch_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A α-Haloketone R Cyclocondensation A->R + B Thioamide B->R P Substituted 1,3-Thiazole Derivative R->P Hantzsch Reaction

Caption: General workflow of the Hantzsch Thiazole Synthesis.

Acylation of 2-Aminothiazoles

An alternative and highly common route involves the synthesis of an N-substituted carboxamide by coupling a 2-aminothiazole derivative with a carboxylic acid or its activated form (e.g., an acid chloride). This method is particularly useful when the desired substituents on the carboxamide nitrogen are sensitive to the conditions of the Hantzsch synthesis.

Acylation_Workflow cluster_reactants Reactants cluster_process Process cluster_final Final Product Thiazole 2-Aminothiazole Derivative Coupling Amide Coupling (e.g., EDCI/DMAP) Thiazole->Coupling Acid Carboxylic Acid (or Acid Chloride) Acid->Coupling + Product 1,3-Thiazole-2- Carboxamide Derivative Coupling->Product Forms Amide Bond

Caption: Workflow for the synthesis via acylation of 2-aminothiazoles.

Experimental Protocols

The following sections provide detailed, generalized procedures for the key synthetic steps involved in producing this compound derivatives.

Protocol 1: Synthesis of 2-Bromo-N-Arylacetamide Intermediate

This intermediate is a common precursor for the Hantzsch synthesis.

  • Setup: Dissolve the desired aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, THF) in a round-bottom flask under an inert atmosphere.[6] Add a base such as pyridine (2.0 eq.) or a saturated potassium carbonate solution.[6][7] Cool the mixture to 0-5 °C using an ice bath.

  • Addition: Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution while stirring continuously.[7] Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring completion with Thin-Layer Chromatography (TLC).[6]

  • Work-up: Quench the reaction by adding water. If using an organic solvent, separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[7] The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-bromo-N-arylacetamide.[6]

Protocol 2: Synthesis of Thiazole Derivatives via Hantzsch Condensation
  • Setup: In a round-bottom flask, dissolve the 2-bromo-N-arylacetamide intermediate (1.0 eq.) and a substituted thiourea (1.0 eq.) in ethanol.[8]

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by TLC.[1]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate often forms, which can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry it. If necessary, further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to afford the target 2-amino-thiazole derivative.[5]

Protocol 3: Synthesis of Thiazole-2-Carboxamides via Amide Coupling
  • Activation: Dissolve the 1,3-thiazole-2-carboxylic acid (1.0 eq.), a coupling agent such as EDCI (1.2 eq.), and a catalyst like DMAP (0.1 eq.) in anhydrous DCM under an argon atmosphere.[9] Stir the mixture for 30 minutes at room temperature.

  • Coupling: Add the desired substituted aniline (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC).[9]

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the final thiazole-2-carboxamide derivative.[9][10]

Characterization Data

The structural elucidation of newly synthesized derivatives relies on a combination of spectroscopic and physical data.

Physical and Yield Data

The following table summarizes representative yields and melting points for a series of synthesized thiazole carboxamide derivatives.

Compound IDR Group (on Carboxamide)Yield (%)Melting Point (°C)Reference
2a 3,4,5-trimethoxyphenyl75%188–190[9]
2c 3,5-dimethoxyphenyl66.7%156–158[11]
2f 3,4,5-trimethoxyphenyl78%168–170[11]
T1 (Varies)--[12]
6f (Varies)--[13]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the chemical structure of the target compounds.

Table 2: Key Infrared (IR) Spectroscopy Data Characteristic IR absorption bands provide evidence for key functional groups. The amide carbonyl (C=O) stretch is a particularly strong indicator.[14]

Compound IDKey Vibrational Frequencies (cm⁻¹)AssignmentReference
General 3487-3139N-H Stretch (Amide)[14]
General 1698-1659C=O Stretch (Amide I)[14]
2c 1664.89C=O Stretch (Amide)[11]
17a 1653C=O Stretch[15]

Table 3: Key ¹H-NMR Spectroscopy Data Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The signal for the amide proton (NH) is typically a downfield singlet.

Compound IDKey Chemical Shifts (δ, ppm) in DMSO-d₆AssignmentReference
2c 10.10 (s, 1H), 8.38 (s, 1H)NH (Amide), Thiazole-H[11]
6 9.60 (s, 1H), 8.20 (s, 1H)NH, Imidazole-H[15]
C5 12.34 (br. s., 1H)N-H proton[16]
II 11.28 (s, 1H), 7.34-8.27 (m, 9H)NH, Aromatic-H[17]

Table 4: Key ¹³C-NMR and Mass Spectrometry (MS) Data Carbon NMR confirms the carbon skeleton, while high-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.

Compound ID¹³C-NMR (δ, ppm)Mass Spec (m/z) [M+H]⁺Reference
2c -Found: 371.1044[11]
6 -Found: 250 (M⁺)[15]
21b -Found: 477 (M⁺)[15]
General 159-167-[17]

Biological Activity and Signaling Pathways

Thiazole-2-carboxamide derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[11][12][18]

Anticancer Activity

Many novel derivatives have shown potent antiproliferative activity against various human cancer cell lines.[13] For instance, some compounds induce apoptosis and cause cell-cycle arrest in cancer cells.[12] A key mechanism for recently developed derivatives is the dual inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[18]

Kinase_Inhibition cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates Inhibitor Thiazole-2-carboxamide Derivative Inhibitor->EGFR Binds & Inhibits Inhibitor->VEGFR2 Binds & Inhibits

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Anti-inflammatory and Other Activities

Other studies have focused on the development of these derivatives as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain.[9][11] Additionally, various derivatives have demonstrated significant antibacterial and antioxidant properties.[18][19]

Table 5: Biological Activity Data (IC₅₀ Values) The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget/Cell LineIC₅₀ (µM)ActivityReference
6f Lung Cancer Cell0.48Antiproliferative[13]
T38 HepG21.11 µg/mLCytotoxic[12]
2b COX-20.191COX Inhibition[9]
2h COX-2-81.5% inhibition @ 5µM[11]
11f VEGFR-22.90Kinase Inhibition[18]
LMH6 DPPH radical0.185Antioxidant[19]

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Thiazole-2-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 1,3-thiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₄N₂OS[1]

  • Molecular Weight: 128.15 g/mol [1]

  • Structure: Chemical structure of this compound

    Image Source: PubChem CID 17750911[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of similar structures and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1 - 8.3d1HThiazole H-5
~7.8 - 8.0d1HThiazole H-4
~7.5 - 7.9 (broad)s1HAmide -NH₂
~7.2 - 7.6 (broad)s1HAmide -NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165C=O (Amide)
~158C-2 (Thiazole)
~145C-4 (Thiazole)
~125C-5 (Thiazole)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (Amide)
~3100MediumC-H stretch (Aromatic)
~1680StrongC=O stretch (Amide I)
~1600MediumN-H bend (Amide II)
~1580, ~1470MediumC=N, C=C stretch (Thiazole ring)

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
128[M]⁺ (Molecular Ion)
112[M - NH₂]⁺
84[M - C(=O)NH₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

    • ¹H NMR Acquisition:

      • Tune and shim the spectrometer for the sample.

      • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

      • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

      • Integrate the peaks and reference the spectrum to the residual solvent peak or TMS.

    • ¹³C NMR Acquisition:

      • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

      • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

      • Process the spectrum similarly to the ¹H spectrum.

3.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure (Attenuated Total Reflectance - ATR):

    • Background Scan: Record a background spectrum of the clean ATR crystal.

    • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

    • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe with an Electron Ionization (EI) source.

  • Procedure (Direct Insertion Probe):

    • Sample Preparation: Place a small amount of the sample into a capillary tube.

    • Introduction: Insert the probe into the ion source of the mass spectrometer.

    • Ionization: Volatilize the sample by heating the probe. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows and Relationships

Diagram 1: Spectroscopic Analysis Workflow

Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation A This compound B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E F Functional Group ID C->F G Molecular Weight and Formula D->G H Verified Structure E->H F->H G->H

Caption: A flowchart illustrating the process of spectroscopic analysis.

Diagram 2: Logical Relationship of Spectroscopic Data

Interrelation of Spectroscopic Data for Structure Confirmation cluster_core Interrelation of Spectroscopic Data for Structure Confirmation cluster_evidence Interrelation of Spectroscopic Data for Structure Confirmation Structure This compound C₄H₄N₂OS NMR NMR Data (Proton & Carbon Environment) Structure->NMR predicts IR IR Data (Functional Groups: C=O, N-H, Thiazole Ring) Structure->IR predicts MS MS Data (Molecular Weight: 128 Fragmentation Pattern) Structure->MS predicts NMR->Structure confirms NMR->IR corroborates IR->Structure confirms IR->MS corroborates MS->Structure confirms MS->NMR corroborates

Caption: A diagram showing how different spectroscopic data corroborate each other.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,3-Thiazole-2-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and geometric characteristics of 1,3-thiazole-2-carboxamide, a molecule of significant interest in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for the unsubstituted this compound is not publicly available in crystallographic databases as of the date of this publication, this document compiles and analyzes data from closely related structures and computational studies to infer its likely molecular geometry and crystal packing features. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound and the methodology for its structural elucidation via single-crystal X-ray diffraction.

Introduction

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxamide functional group is also a key feature in many pharmaceuticals, known for its ability to form hydrogen bonds and interact with biological targets. The combination of these two moieties in this compound makes it a valuable subject of study for understanding structure-activity relationships and for the rational design of new therapeutic agents. This guide aims to provide a detailed, albeit predictive, analysis of its three-dimensional structure.

Predicted Molecular Geometry and Crystal Structure

In the absence of direct experimental data for this compound, we can infer its structural properties from a closely related molecule whose crystal structure has been determined: 2-fluoro-N-(1,3-thiazol-2-yl)benzamide. While the presence of a 2-fluorobenzoyl group instead of an unsubstituted carboxamide moiety will introduce steric and electronic differences, the fundamental conformation of the thiazole ring and its connection to the amide group provide valuable insights.

Analysis of a Related Structure: 2-fluoro-N-(1,3-thiazol-2-yl)benzamide

The crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide reveals a nearly planar central amide fragment.[1] The dihedral angle between the mean plane of the amide group and the thiazole ring is 10.14(12)°.[1] In the solid state, molecules of this derivative form inversion dimers through N—H···N hydrogen bonds between the amide proton and the nitrogen atom of the thiazole ring.[1] These dimers are further connected by weak C—H···O interactions.[1]

Based on this, it is plausible that this compound would also exhibit a high degree of planarity. The carboxamide group is likely to be coplanar, or nearly coplanar, with the thiazole ring to maximize electronic conjugation.

Predicted Crystallographic Data

The following table summarizes the crystallographic data for 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, which can serve as a reference for future studies on this compound.

ParameterValue for 2-fluoro-N-(1,3-thiazol-2-yl)benzamide[1]
Chemical FormulaC₁₀H₇FN₂OS
Molecular Weight222.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.2171 (8)
b (Å)5.0741 (3)
c (Å)15.7078 (10)
β (°)98.820 (6)
Volume (ų)962.22 (11)
Z4
Inferred Bond Lengths and Angles

While precise bond lengths and angles for this compound are not experimentally determined, theoretical studies and data from related structures suggest the following approximate values.

BondExpected Length (Å)AngleExpected Angle (°)
S1-C2~1.72C5-S1-C2~90
C2-N3~1.32S1-C2-N3~115
N3-C4~1.38C2-N3-C4~110
C4-C5~1.35N3-C4-C5~116
C5-S1~1.71C4-C5-S1~109
C2-C(O)~1.50S1-C2-C(O)~122
C(O)-N~1.33N3-C2-C(O)~123
C=O~1.23C2-C(O)-N~118

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of a corresponding thiazole carboxylic acid or its ester derivative. A general procedure is outlined below.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation cluster_2 Step 3: Purification start 1,3-Thiazole-2-carboxylic acid ester Ethyl 1,3-thiazole-2-carboxylate start->ester Ethanol, H₂SO₄ (cat.), Reflux amide This compound ester->amide Aqueous Ammonia, Stirring at RT purification Recrystallization from Ethanol/Water amide->purification

Caption: A two-step synthesis of this compound.

Detailed Methodology:

  • Esterification: To a solution of 1,3-thiazole-2-carboxylic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting ester is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 1,3-thiazole-2-carboxylate.

  • Amidation: The crude ester is dissolved in a suitable solvent and treated with an excess of aqueous ammonia. The reaction mixture is stirred at room temperature for an extended period. Upon completion, the solvent is evaporated, and the resulting solid is collected.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure and molecular geometry of a compound is single-crystal X-ray diffraction.

Generalized Workflow for Single-Crystal X-ray Diffraction

XRD_Workflow crystal_growth 1. Crystal Growth (Slow evaporation of a saturated solution) crystal_selection 2. Crystal Selection & Mounting (Under a microscope) crystal_growth->crystal_selection data_collection 3. Data Collection (Using a diffractometer with monochromatic X-rays) crystal_selection->data_collection structure_solution 4. Structure Solution (Direct methods or Patterson function) data_collection->structure_solution structure_refinement 5. Structure Refinement (Least-squares refinement) structure_solution->structure_refinement data_analysis 6. Data Analysis & Visualization structure_refinement->data_analysis

Caption: Standard workflow for crystal structure determination.

Detailed Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Selection and Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson function.

  • Structure Refinement: The atomic model is refined against the experimental diffraction data using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Data Analysis and Visualization: The final refined structure provides precise bond lengths, bond angles, and torsion angles. The crystal packing and intermolecular interactions, such as hydrogen bonding, can be analyzed and visualized using appropriate software.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for understanding its likely molecular geometry and solid-state packing based on the analysis of a closely related, structurally characterized molecule. The provided experimental protocols for its synthesis and crystallographic analysis offer a clear path for researchers to obtain and characterize this important chemical entity. Such studies are crucial for advancing the field of medicinal chemistry and for the development of novel therapeutics based on the thiazole scaffold.

References

Physicochemical Properties of 1,3-Thiazole-2-Carboxamide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include potent roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The therapeutic efficacy and developability of these analogues are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides an in-depth overview of the key physicochemical properties of this compound analogues, detailed experimental protocols for their determination, and relevant biological pathway visualizations.

Core Physicochemical Properties: Data Summary

The physicochemical properties of this compound analogues can be tuned by modifying substituents on the thiazole ring and the carboxamide nitrogen. These modifications significantly impact properties such as lipophilicity, solubility, and ionization state, which in turn affect the molecule's pharmacokinetic and pharmacodynamic characteristics.

Table 1: Physicochemical Properties of Parent this compound [1]

PropertyValueMethod
Molecular Weight128.15 g/mol Computed
LogP0.2Computed
Polar Surface Area84.2 ŲComputed
Hydrogen Bond Donors1Computed
Hydrogen Bond Acceptors3Computed

Table 2: Physicochemical Properties of Selected this compound Analogues

Compound IDR1 (on Thiazole)R2 (on Carboxamide)Molecular Weight ( g/mol )LogPAqueous Solubility (µg/mL)pKaMelting Point (°C)Reference
A H4-chlorophenyl238.692.81Low-146-147[2]
B H4-methylphenyl218.282.66Low-128-131[2]
C H4-cyanophenyl229.252.74Low-144-147[2]
D Dicyclopropyl4-chlorophenyl318.08-Low-146-147[2]
E Dicyclopropyl4-methylphenyl298.14-Low-128-131[2]

Note: The data in Table 2 is illustrative and compiled from various studies focusing on antifungal agents. Direct comparison between compounds from different sources should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is critical in drug discovery. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, a key determinant of a drug's ability to cross biological membranes, is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

Method: Shake-Flask Method (OECD 107)

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4) and pre-saturate each with the other.

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of pre-saturated n-octanol and buffer.

  • Equilibration: Cap the vessel and shake vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the result at a specific pH is reported as LogD.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.

Method: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Incubation and Precipitation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration and potential precipitation.

  • Analysis: Analyze the plate using a nephelometer to detect the lowest concentration at which precipitation occurs (the kinetic solubility limit). Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate by LC-MS/MS.

Determination of Acidity Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which affects its solubility, permeability, and target binding.

Method: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, often by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection points.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.

Method: Capillary Melting Point Apparatus

  • Sample Preparation: Ensure the compound is a fine, dry powder.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring it is well-packed at the sealed end.

  • Measurement: Place the capillary tube in the heating block of a melting point apparatus.

  • Heating and Observation: Heat the block at a controlled rate. Observe the sample through the magnifying lens.

  • Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Visualizations

Signaling Pathway

Many this compound analogues have been investigated as inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binding & Dimerization AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration

c-Met Signaling Pathway
Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of novel this compound analogues.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Profiling cluster_data_analysis Data Analysis & SAR synthesis Synthesis of Analogues purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir logp LogP/LogD Determination ir->logp solubility Solubility Assay ir->solubility pka pKa Measurement ir->pka mp Melting Point Analysis ir->mp data_analysis Data Compilation & SAR Analysis mp->data_analysis

Synthesis and Characterization Workflow

References

Unlocking the Therapeutic Promise of the 1,3-Thiazole-2-Carboxamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide core is a privileged scaffold in medicinal chemistry, consistently emerging as a versatile framework for the design and development of novel therapeutic agents. Its unique structural features, including the ability to engage in various non-covalent interactions, have led to the discovery of potent modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the biological potential of this scaffold, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways and workflows involved in its investigation.

A Scaffold of Diverse Biological Activity

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology, infectious diseases, and inflammatory conditions. The inherent versatility of this chemical moiety allows for facile structural modifications, enabling the fine-tuning of pharmacological properties and the generation of compounds with high potency and selectivity.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of this compound Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Target(s)Reference
6i MCF-7 (Breast)6.10 ± 0.4EGFR, HER2, VEGFR-2, CDK2[1]
6v MCF-7 (Breast)6.49 ± 0.3EGFR, HER2, VEGFR-2, CDK2[1]
6e MCF-7 (Breast)4.36 - 23.86Not Specified[1]
6q Various5.04 - 18.67Not Specified[1]
Compound 1 RXF393 (Renal)7.01 ± 0.39Carbonic Anhydrase IX & XII[2]
Compound 1 HT29 (Colon)24.3 ± 1.29Carbonic Anhydrase IX & XII[2]
Compound 1 LOX IMVI (Melanoma)9.55 ± 0.51Carbonic Anhydrase IX & XII[2]
Compound 4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2[3]
Compound 4c HepG2 (Liver)7.26 ± 0.44VEGFR-2[3]
Compound 4a MCF-7 (Breast)12.7 ± 0.77Not Specified[3]
Compound 4a HepG2 (Liver)6.69 ± 0.41Not Specified[3]
Compound 4b MCF-7 (Breast)31.5 ± 1.91Not Specified[3]
Compound 4b HepG2 (Liver)51.7 ± 3.13Not Specified[3]
Compound 5 MCF-7 (Breast)28.0 ± 1.69Not Specified[3]
Compound 5 HepG2 (Liver)26.8 ± 1.62Not Specified[3]
Compound 2b COLO205 (Colon)30.79Not Specified[4]
Compound 2b B16F1 (Melanoma)74.15Not Specified[4]
Table 2: Antimicrobial Activity of 1,3-Thiazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 10 MRSA, E. coli, A. niger200[5]
Compound 11 MRSA, E. coli, A. niger150-200[5]
Compound 12 S. aureus, E. coli, A. niger125-150[5][6]
Compound 13 Gram+ve, Gram-ve bacteria, Fungi50-75[5][6][7]
Compound 14 Gram+ve, Gram-ve bacteria, Fungi50-75[5][6][7]
Compound 37c Bacteria46.9 - 93.7[8]
Compound 37c Fungi5.8 - 7.8[8]
Compound 43a S. aureus, E. coli16.1 µM[8]
Compound 43b A. niger16.2 µM[8]
Compound 43c B. subtilis28.8 µM[8]
Table 3: Anti-inflammatory Activity of this compound Derivatives (COX Inhibition)
Compound IDEnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
2a COX-12.650.359[9]
2a COX-20.9582.766[4][9][10]
2b COX-10.2391.251[4][9][10]
2b COX-20.191[4][9][10]
2j COX-20.9571.507[4][10]
3b (R=Me) COX-20.0961.66[11]
4a (R=meta-F) COX-20.2818.6[11]

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of many this compound derivatives stems from their ability to inhibit key protein kinases involved in tumor growth and proliferation. The following diagrams illustrate some of the critical signaling pathways targeted by these compounds.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Thiazole_Carboxamide This compound Inhibitor Thiazole_Carboxamide->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole_Carboxamide This compound Inhibitor Thiazole_Carboxamide->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival EGFR_HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Thiazole_Carboxamide This compound Inhibitor Thiazole_Carboxamide->EGFR Inhibits Thiazole_Carboxamide->HER2 Inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP Start->Prepare_Reagents Dilute_Compound Prepare Compound Dilutions Start->Dilute_Compound Plate_Setup Add Kinase, Compound, Substrate to Plate Prepare_Reagents->Plate_Setup Dilute_Compound->Plate_Setup Initiate_Reaction Initiate with ATP Plate_Setup->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Detect_Phosphorylation Detect Phosphorylated Substrate Incubate->Detect_Phosphorylation Analyze_Data Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

References

Probing the Molecular Mechanisms: A Technical Guide to 1,3-Thiazole-2-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanisms of action of 1,3-thiazole-2-carboxamide compounds, a class of molecules demonstrating significant therapeutic potential, particularly in oncology and antimicrobial research. This document provides a comprehensive overview of their biological targets, the signaling pathways they modulate, and detailed experimental protocols for their investigation, serving as a vital resource for advancing research and development in this field.

Core Mechanisms of Action: Targeting Key Cellular Processes

This compound derivatives have emerged as versatile scaffolds in drug discovery, exhibiting a broad spectrum of biological activities. Their mechanisms of action are diverse and primarily revolve around the inhibition of key enzymes and disruption of critical signaling pathways involved in cell proliferation, survival, and pathogenesis.

Anticancer Activity: A significant body of research has focused on the anticancer properties of these compounds. Their efficacy stems from the inhibition of several crucial protein kinases and enzymes that are often dysregulated in cancer.

  • c-Met Kinase Inhibition: Several this compound derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in tumor growth, angiogenesis, and metastasis.[3][4][5][6][7] By blocking c-Met phosphorylation, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][2]

  • Akt Kinase Inhibition: The Akt (or Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[8][9][10][11][12] Certain 2-substituted thiazole carboxamides act as pan-inhibitors of all three Akt isoforms, leading to the inhibition of downstream signaling and potent antiproliferative activity in cancer cells.[13]

  • Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isoforms, such as CA IX and XII, play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor progression and metastasis.[2][14][15] Spiro-1,3,4-thiadiazole-2-carboxamide derivatives have been shown to selectively inhibit these isoforms, leading to the induction of apoptosis in cancer cells.

  • Cyclooxygenase (COX) Inhibition: The COX-2 enzyme is often overexpressed in various cancers and contributes to inflammation and tumor growth.[16] Novel thiazole carboxamide derivatives have been developed as selective COX-2 inhibitors, demonstrating potential as anticancer agents.[8][16][17][18]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[13][17][19][20][21][22][23] Thiazole-based derivatives have been designed to inhibit VEGFR-2 tyrosine kinase activity, thereby exerting anti-angiogenic and cytotoxic effects.[19]

Antimicrobial Activity: The 1,3-thiazole ring is a structural component of numerous antimicrobial agents.[4][24] The mechanism of their antimicrobial action often involves the inhibition of essential bacterial enzymes. For instance, some derivatives have shown inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives against their respective targets and cancer cell lines.

CompoundTargetIC50 (nM)Reference
c-Met Inhibitors
51ahc-Met9.26[1]
51akc-Met3.89[1]
51alc-Met5.23[1]
51amc-Met2.54[1]
51anc-Met3.73[1]
Akt Kinase Inhibitors
5mAkt125[13]
Akt2196[13]
Akt324[13]
COX Inhibitors IC50 (µM)
2bCOX-10.239[16]
COX-20.191[16]
2aCOX-20.958[16]
2jCOX-20.957[16]
VEGFR-2 Inhibitors IC50 (nM)
Compound IIIVEGFR-251.09[19]
CompoundCell LineIC50 (µM)Reference
Antiproliferative Activity
51amA5490.83[1]
HT-290.68[1]
MDA-MB-2313.94[1]
6fHuman Lung Cancer0.48[25]
Breast Cancer3.66[25]
Compound 1RXF393 (Renal)7.01
HT29 (Colon)24.3
LOX IMVI (Melanoma)9.55
6iMCF-76.10[15][26]
6vMCF-76.49[15][26]
2fHuh717.47[18]
HCT11614.57[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound compounds.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of test compounds against specific protein kinases.

General Protocol (Example: VEGFR-2 Kinase Assay): [20][26][27][28][29]

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase buffer (e.g., 5x Kinase Buffer 1)

    • ATP solution (e.g., 500 µM)

    • Substrate (e.g., Poly (Glu,Tyr) 4:1)

    • Test compounds dissolved in DMSO

    • 96-well plates (white, solid bottom for luminescence assays)

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

    • Microplate reader capable of measuring luminescence

  • Procedure: a. Prepare a master mix containing kinase buffer, ATP, and substrate. b. Add the master mix to the wells of the 96-well plate. c. Add the test compound at various concentrations to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme). d. Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank. e. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). f. Stop the reaction and measure the remaining ATP by adding the luminescence detection reagent. g. Incubate at room temperature to stabilize the luminescent signal. h. Read the luminescence using a microplate reader.

  • Data Analysis: a. Subtract the blank reading from all other readings. b. Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation and Cytotoxicity Assays

Objective: To assess the effect of test compounds on the viability and proliferation of cancer cells.

1. Sulforhodamine B (SRB) Assay: [19][24][30][31][32]

  • Principle: SRB is a dye that binds to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Wash the plates with water to remove the TCA.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye.

    • Air-dry the plates.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

2. MTT Assay: [33][34][35][36]

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the test compounds for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570-590 nm using a microplate reader.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the compounds induce programmed cell death (apoptosis) and/or cause cell cycle arrest.

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis: [1][25][37][38]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and intercalates with DNA.

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15-20 minutes.

    • Analyze the cells by flow cytometry.

2. Cell Cycle Analysis by PI Staining: [39][40][41][42]

  • Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with the test compound.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol.

    • Wash the fixed cells to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cells with PI solution.

    • Analyze the DNA content by flow cytometry.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound compounds is crucial for a comprehensive understanding of their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binding p_cMet P-c-Met cMet->p_cMet Dimerization & Autophosphorylation Thiazole_Carboxamide 1,3-Thiazole- 2-Carboxamide Thiazole_Carboxamide->p_cMet Inhibition PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS STAT STAT p_cMet->STAT Akt Akt PI3K->Akt Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT->Invasion

Caption: c-Met Signaling Pathway Inhibition.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Thiazole_Carboxamide 1,3-Thiazole- 2-Carboxamide p_Akt P-Akt Thiazole_Carboxamide->p_Akt Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->p_Akt Phosphorylation mTORC1 mTORC1 p_Akt->mTORC1 GSK3b GSK3β p_Akt->GSK3b BAD BAD p_Akt->BAD Survival Survival p_Akt->Survival Proliferation Proliferation mTORC1->Proliferation GSK3b->Proliferation Apoptosis Apoptosis BAD->Apoptosis

Caption: Akt Signaling Pathway Inhibition.

Experimental Workflow Diagrams

In_Vitro_Kinase_Assay_Workflow start Start prep_reagents Prepare Master Mix (Buffer, ATP, Substrate) start->prep_reagents plate_setup Add Master Mix and Test Compounds to Plate prep_reagents->plate_setup add_enzyme Initiate Reaction with Kinase Enzyme plate_setup->add_enzyme incubation Incubate at 30°C add_enzyme->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Assay Workflow.

Cell_Based_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells incubation Incubate for Specified Duration treat_cells->incubation assay_specific_steps Assay-Specific Steps (e.g., Fixation, Staining) incubation->assay_specific_steps measurement Measure Signal (Absorbance/Fluorescence) assay_specific_steps->measurement data_analysis Analyze Data (e.g., IC50, % Apoptosis) measurement->data_analysis end End data_analysis->end

Caption: General Cell-Based Assay Workflow.

References

In Silico and Computational Modeling of 1,3-Thiazole-2-Carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The versatility of this heterocyclic motif has led to its investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases. In silico and computational modeling techniques have become indispensable tools in the rational design and optimization of this compound derivatives, enabling a deeper understanding of their interactions with biological targets at a molecular level. This technical guide provides an in-depth overview of the computational approaches used to model these interactions, supported by quantitative data and detailed methodologies.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound derivatives, highlighting their biological activities and computational binding affinities.

Table 1: In Vitro Biological Activity of this compound Derivatives against Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)Reference
6fHuman Lung Cancer0.48[1]
6fHuman Breast Cancer3.66[1]
51amMKN-45 (Gastric Cancer)Potent (exact value not specified)[2][3]
2bCOLO205 (Colon Cancer)30.79[4]
2bB16F1 (Melanoma)74.15[4]
2fHuh7 (Liver Cancer)17.47[5]
2fHCT116 (Colon Cancer)14.57[5]

Table 2: Cyclooxygenase (COX) Inhibition by this compound Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
2b0.2390.1911.251[4]
2a-0.9582.766[4]
2j-0.9571.507[4]
2h58.2% inhibition at 5µM81.5% inhibition at 5µM-[5][6]

Table 3: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging IC50 (µM)Reference
LMH60.185 ± 0.049[7][8]
LMH70.221 ± 0.059[7][8]
Trolox (Standard)3.10 ± 0.92[7][8]

Table 4: Molecular Docking Scores of this compound Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)Reference
7SARS-CoV-2 Mpro-11.4[9]
7SARS-CoV-2 PLpro-9.4[9]
7SARS-CoV-2 RdRp-8.2[9]
2d, 2e, 2f, 2iCOX-2Favorable binding (exact scores not specified)[5][6]

Experimental and Computational Protocols

The following sections detail the methodologies employed in the in silico and computational modeling of this compound interactions.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10]

Methodology:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 2D structure of the this compound derivative is sketched and converted to a 3D structure. Energy minimization is performed to obtain a low-energy conformation of the ligand.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding pose of the ligand within the defined active site of the protein. The program employs a scoring function to evaluate the binding affinity of each pose.

  • Pose Analysis: The resulting docking poses are analyzed to identify the one with the most favorable binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the key amino acid residues in the active site. The Prime MM-GBSA method can be used for estimating binding affinities.[4][10]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a protein-ligand complex over time, providing insights into the stability of the complex and the nature of the interactions.[11]

Methodology:

  • System Setup: The protein-ligand complex, obtained from molecular docking, is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at a constant temperature and pressure to allow the system to reach a stable state.

  • Production Run: A long-timescale MD simulation is performed to generate a trajectory of the atomic motions of the protein-ligand complex.

  • Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular interactions, to assess the stability and dynamics of the complex.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13]

Methodology:

  • Dataset Preparation: A dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a QSAR model that correlates the calculated descriptors with the biological activities.

  • Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques.

  • Interpretation: The validated QSAR model can be used to predict the biological activities of new, untested this compound derivatives and to provide insights into the structural features that are important for activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in silico modeling of this compound interactions.

G cluster_0 Computational Drug Design Workflow Target Target Identification (e.g., c-Met, COX-2) LeadGen Lead Generation (this compound Scaffold) Target->LeadGen Docking Molecular Docking LeadGen->Docking MD Molecular Dynamics Simulations Docking->MD Synthesis Chemical Synthesis Docking->Synthesis Optimization Lead Optimization MD->Optimization QSAR QSAR Modeling QSAR->Optimization BioAssay Biological Evaluation (In Vitro/In Vivo) Synthesis->BioAssay BioAssay->QSAR BioAssay->Optimization Optimization->Docking

Computational drug design workflow for this compound derivatives.

G cluster_1 Molecular Docking Protocol PDB Protein Data Bank (PDB) Obtain Target Structure PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Generation) PrepProt->Grid PrepLig Prepare Ligand (2D to 3D, energy minimization) RunDock Run Docking Simulation (e.g., AutoDock, Glide) PrepLig->RunDock Grid->RunDock Analyze Analyze Results (Binding energy, interactions) RunDock->Analyze

A generalized workflow for molecular docking studies.

G cluster_2 c-Met Signaling Pathway Inhibition HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Phospho Phosphorylation cMet->Phospho Thiazole This compound Derivative (e.g., 51am) Thiazole->cMet Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Phospho->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Inhibition of the c-Met signaling pathway by a this compound derivative.

References

Initial Screening of 1,3-Thiazole-2-Carboxamide Libraries for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the initial screening of compound libraries based on this core, with a focus on anticancer and antimicrobial bioactivities. The document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to aid researchers in the design and evaluation of novel therapeutic agents.

Data Presentation: Quantitative Bioactivity

The following tables summarize the in vitro bioactivity of various this compound derivatives against cancer cell lines and microbial strains, as reported in recent literature.

Table 1: Anticancer Activity of this compound Derivatives
CompoundCell LineAssay TypeIC50 (µM)Reference
6f Human Lung CancerCCK-80.48[1][2]
Human Breast CancerCCK-83.66[1][2]
T1 MCF-7 (Breast)Not Specified2.21 µg/mL[3]
T26 BCG-823 (Gastric)Not Specified1.67 µg/mL[3]
T38 HepG2 (Liver)Not Specified1.11 µg/mL[3]
6d MCF-7 (Breast)MTT10.5 ± 0.71[4]
6b MCF-7 (Breast)MTT11.2 ± 0.80[4]
6i MCF-7 (Breast)Not Specified6.10 ± 0.4[5]
6v MCF-7 (Breast)Not Specified6.49 ± 0.3[5]
2b COLO205 (Colon)MTS30.79[6]
B16F1 (Melanoma)MTS74.15[6]
2f Huh7 (Hepatocellular)SRB17.47[7]
HCT116 (Colon)SRB14.57[7]
Table 2: Antimicrobial Activity of 1,3-Thiazole Derivatives
CompoundMicroorganismActivity TypeMIC (µg/mL)Reference
11 S. aureus, E. coli, A. nigerAntibacterial/Antifungal150-200[8]
12 S. aureus, E. coli, A. nigerAntibacterial/Antifungal125-150[8]
13 Gram-positive/negative bacteria, FungiAntibacterial/Antifungal50-75[8][9]
14 Gram-positive/negative bacteria, FungiAntibacterial/Antifungal50-75[8][9]
3 Various BacteriaAntibacterial0.23-0.70[10]
8 Various FungiAntifungal0.08-0.23[10]
7a C. albicansAntifungal7.81[11]
7e C. albicansAntifungal3.9[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results. Below are outlines of common experimental protocols employed in the assessment of this compound libraries.

In Vitro Anticancer Activity Screening

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays (MTT, CCK-8, MTS, SRB):

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compounds is added to the wells, and the plates are incubated for a specified period (e.g., 48-72 hours).

  • Reagent Addition:

    • MTT: MTT reagent is added, and incubated to allow for formazan crystal formation by viable cells. The formazan is then solubilized with a solvent (e.g., DMSO).

    • CCK-8/MTS: CCK-8 or MTS reagent is added, which is converted to a colored product by metabolically active cells.

    • SRB: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B dye, and the bound dye is solubilized.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antimicrobial Activity Screening

1. Microbial Strains and Culture Conditions:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth or on agar plates.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • Broth Microdilution Method:

    • A serial dilution of the test compounds is prepared in a 96-well plate containing microbial growth medium.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Agar Disk Diffusion Method:

    • An agar plate is uniformly inoculated with the test microorganism.

    • Paper disks impregnated with the test compounds are placed on the agar surface.

    • The plate is incubated, and the diameter of the zone of inhibition around each disk is measured.

Signaling Pathways and Mechanisms of Action

The biological activity of 1,3-thiazole-2-carboxamides often stems from their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

Several 1,3-thiazole derivatives have been shown to target key proteins involved in cancer cell proliferation and survival.[4] Some compounds act as inhibitors of protein kinases such as EGFR, HER2, and VEGFR-2.[5] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis. The induction of apoptosis is a common mechanism of action, often involving the modulation of regulatory proteins like p53, Bax, and caspases.[4]

anticancer_pathway Thiazole 1,3-Thiazole-2- Carboxamide EGFR EGFR/HER2 Thiazole->EGFR Inhibition VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibition Apoptosis_Proteins Modulation of Bax/Bcl-2 Thiazole->Apoptosis_Proteins Induction Kinase_Pathway Downstream Kinase Signaling EGFR->Kinase_Pathway VEGFR2->Kinase_Pathway Proliferation Cell Proliferation & Survival Kinase_Pathway->Proliferation Caspases Caspase Activation Apoptosis_Proteins->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. Simplified signaling pathway for anticancer activity.
Cyclooxygenase (COX) Inhibition

Certain this compound derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.[6][12] These compounds can exhibit selectivity for COX-1 or COX-2 isoforms.

cox_inhibition_workflow Library Thiazole Carboxamide Library Screening In Vitro COX-1/COX-2 Inhibition Assay Library->Screening Data Determine IC50 Values & Selectivity Ratio Screening->Data Hit Identify Potent and Selective Inhibitors Data->Hit Further_Studies Further Biological Evaluation Hit->Further_Studies

Figure 2. Workflow for screening COX inhibitors.
General Bioactivity Screening Workflow

The initial exploration of a this compound library follows a logical progression from synthesis to the identification of lead compounds.

screening_workflow Synthesis Library Synthesis Primary_Screening Primary Bioactivity Screening (e.g., Anticancer, Antimicrobial) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Mechanism_Studies Mechanism of Action Studies Lead_Selection->Mechanism_Studies

Figure 3. General workflow for bioactivity screening.

References

Synthetic Pathways for Substituted 1,3-Thiazole-2-Carboxamides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the primary synthetic routes to this important class of molecules, with a focus on detailed experimental protocols, comparative data, and modern synthetic strategies.

The Hantzsch Thiazole Synthesis: The Cornerstone Approach

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring.[1] The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 1,3-thiazole-2-carboxamides, a key starting material is a 2-substituted thiooxalamide.

A general representation of the Hantzsch synthesis for 1,3-thiazole-2-carboxamides is depicted below. The reaction typically proceeds by nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

Hantzsch_Synthesis Thioamide R1-C(=S)-C(=O)-NHR2 (Thiooxalamide) Plus + Thioamide->Plus Haloketone R3-C(=O)-CH(X)-R4 (α-Haloketone) Arrow -> Haloketone->Arrow Plus->Haloketone Thiazole Substituted this compound Arrow->Thiazole

Caption: General scheme of the Hantzsch thiazole synthesis.

Conventional Hantzsch Synthesis: Experimental Protocol

The following is a representative experimental protocol for the synthesis of a substituted this compound via the conventional Hantzsch method.

Synthesis of 4-(4-bromophenyl)-N-phenyl-1,3-thiazole-2-carboxamide

  • Materials: 2-bromo-1-(4-bromophenyl)ethan-1-one, N-phenylthiooxalamide, Ethanol.

  • Procedure:

    • To a solution of N-phenylthiooxalamide (1.0 mmol) in ethanol (20 mL), 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 mmol) is added.

    • The reaction mixture is refluxed for 3-4 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The crude product is washed with cold ethanol and dried under vacuum.

    • Recrystallization from a suitable solvent (e.g., ethanol or acetone) affords the pure product.

Modern Variations of the Hantzsch Synthesis

To address the limitations of the classical Hantzsch synthesis, such as harsh reaction conditions and long reaction times, several modifications have been developed.

1.2.1. One-Pot and Multicomponent Reactions

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. Several one-pot procedures for the synthesis of substituted thiazoles have been reported, often involving the in-situ formation of one of the reactants.[3][4]

For instance, a three-component reaction of a ketone, thiourea, and an oxidizing agent like iodine or N-bromosuccinimide can directly yield 2-aminothiazoles, which can be subsequently acylated to the desired carboxamides.[5]

1.2.2. Microwave-Assisted Hantzsch Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions.[6] The application of microwave irradiation to the Hantzsch synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[7][8]

Microwave_Workflow Start Mix α-Haloketone and Thioamide in a microwave-safe vessel Microwave Microwave Irradiation (e.g., 100-150 °C, 5-15 min) Start->Microwave Workup Cooling and Product Isolation (Filtration/Extraction) Microwave->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for microwave-assisted Hantzsch synthesis.

Experimental Protocol for Microwave-Assisted Synthesis

  • Materials: Substituted acetophenone, Thiourea, Iodine, Dimethylformamide (DMF).

  • Procedure:

    • A mixture of the substituted acetophenone (1 mmol), thiourea (2 mmol), and iodine (1 mmol) in DMF (5 mL) is placed in a sealed microwave reaction vessel.

    • The mixture is irradiated in a microwave synthesizer at a constant temperature (e.g., 120 °C) for 5-10 minutes.[7]

    • After cooling, the reaction mixture is poured into ice-water.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is purified by column chromatography or recrystallization.

Quantitative Data Comparison

The following table summarizes typical quantitative data for the different Hantzsch synthesis variations.

Synthesis MethodTypical Reaction TimeTypical Yield (%)SolventsNotes
Conventional2 - 10 hours60 - 85%Ethanol, Acetic AcidSimple procedure, but can be slow.
One-Pot1 - 5 hours70 - 90%Ethanol, DMFIncreased efficiency, avoids isolation of intermediates.
Microwave-Assisted5 - 20 minutes75 - 95%DMF, EthanolRapid synthesis, often higher yields and purity.[7][8]

Alternative Synthetic Pathways

While the Hantzsch synthesis is a workhorse, several other methods have been developed for the synthesis of substituted thiazoles, offering alternative starting materials and reaction conditions.

From α-Diazoketones

A modification of the Hantzsch synthesis utilizes stable and less hazardous α-diazoketones as synthetic equivalents of α-haloketones.[9] This approach often proceeds under mild, metal-free conditions.[9]

Diazoketone_Pathway Diazoketone R1-C(=O)-CHN2 (α-Diazoketone) Plus + Diazoketone->Plus Thioamide R2-C(=S)-NH2 (Thioamide) Arrow -> [Acid catalyst] Thioamide->Arrow Plus->Thioamide Thiazole 2,4-Disubstituted Thiazole Arrow->Thiazole

Caption: Synthesis of thiazoles from α-diazoketones.

Cycloaddition Reactions

[3+2] Cycloaddition reactions provide another powerful strategy for the construction of the thiazole ring. For example, the reaction of thioisatin with thiazolidine-2-carboxylic acid can generate azomethine ylides, which then undergo cycloaddition with various dipolarophiles to yield complex heterocyclic systems. While not a direct route to simple 1,3-thiazole-2-carboxamides, this approach highlights the versatility of cycloaddition chemistry in accessing related scaffolds.[10] More direct [3+2] cycloadditions, for instance, using pyridinium 1,4-zwitterionic thiolates with trifluoroacetonitrile, have been developed for the synthesis of trifluoromethyl-substituted thiazoles.[11]

Synthesis from α-Amino Acids

A novel, metal-free approach allows for the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids.[12] This one-pot procedure involves treatment with thionyl chloride and a base, where thionyl chloride acts as both an activating agent and the source of the sulfur atom.[12]

Introduction of the Carboxamide Moiety

The 2-carboxamide group can be incorporated into the thiazole ring through several strategies, either by starting with a precursor already containing the amide functionality or by functionalizing the C2 position of a pre-formed thiazole ring.

From 2-Aminothiazoles

A common and versatile approach involves the acylation of a 2-aminothiazole. The 2-aminothiazole can be readily synthesized via the Hantzsch reaction of an α-haloketone with thiourea. The subsequent amidation can be achieved using various acylating agents.

Amidation_Pathway Start 2-Aminothiazole Step1 Acylation with R-COCl or (RCO)2O in the presence of a base Start->Step1 Step2 Alternatively: Amide coupling with R-COOH using coupling agents (e.g., EDCI, HOBt) Start->Step2 Product N-Substituted This compound Step1->Product Step2->Product

Caption: Introduction of the carboxamide group via acylation of 2-aminothiazoles.

Experimental Protocol for Amidation of 2-Aminothiazole

  • Materials: 2-Amino-4-phenylthiazole, Benzoyl chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-amino-4-phenylthiazole (1.0 mmol) and pyridine (1.2 mmol) in DCM (15 mL) at 0 °C, benzoyl chloride (1.1 mmol) is added dropwise.

    • The reaction mixture is stirred at room temperature for 2-3 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted this compound.

From 2-Cyanothiazoles

Another strategy involves the synthesis of a 2-cyanothiazole intermediate, followed by hydrolysis to the corresponding carboxamide. The cyano group can be introduced through various methods, including Sandmeyer-type reactions on 2-aminothiazoles or by building the ring from a cyanothioamide.

Experimental Workflow for Hydrolysis of 2-Cyanothiazole

Hydrolysis_Workflow Start 2-Cyanothiazole Reaction Acid or Base catalyzed hydrolysis Start->Reaction Product This compound Reaction->Product

Caption: Synthesis of 2-carboxamides via hydrolysis of 2-cyanothiazoles.

Conclusion

The synthesis of substituted 1,3-thiazole-2-carboxamides is a well-established field with a rich history, yet it continues to evolve with the development of more efficient and sustainable methodologies. The classical Hantzsch synthesis, along with its modern variations such as one-pot and microwave-assisted protocols, remains a cornerstone for the construction of the thiazole core. Alternative pathways, including those utilizing diazoketones and α-amino acids, provide valuable options for accessing diverse substitution patterns. The introduction of the critical carboxamide functionality is readily achieved through robust methods like the acylation of 2-aminothiazoles. The choice of a specific synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. This guide provides researchers and drug development professionals with a solid foundation for navigating the synthesis of this important class of bioactive molecules.

References

Methodological & Application

Application Notes and Protocols: Leveraging the 1,3-Thiazole-2-Carboxamide Scaffold for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 1,3-thiazole-2-carboxamide scaffold in the design and evaluation of novel anticancer agents. This document outlines the synthesis, in vitro evaluation, and mechanistic analysis of this promising class of compounds, supported by detailed experimental protocols and data presentation.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. When functionalized with a carboxamide group at the 2-position, this scaffold has demonstrated significant potential in the development of potent and selective anticancer agents. Derivatives of this compound have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways. This document serves as a practical resource for researchers aiming to explore this chemical space for the discovery of next-generation cancer therapeutics.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineTissue of OriginIC50 (µM)Reference CompoundIC50 (µM)
6f Human Lung CancerLung0.48AZD9291-
Human Breast CancerBreast3.66AZD9291-
T1 MCF-7Breast2.21 (µg/mL)5-Fu>10 (µg/mL)
T26 BGC-823Stomach1.67 (µg/mL)5-Fu>10 (µg/mL)
T38 HepG2Liver1.11 (µg/mL)5-Fu>10 (µg/mL)
Compound 1 RXF393Kidney7.01Doxorubicin13.54
HT29Colon24.3Doxorubicin13.50
LOX IMVIMelanoma9.55Doxorubicin6.08
Compound 4c MCF-7Breast2.57Staurosporine6.77
HepG2Liver7.26Staurosporine8.4
Compound 5b MCF-7Breast0.2--
Compound 5k MDA-MB-468Breast0.6--
Compound 5g PC-12Adrenal Gland0.43--
Compound 6i MCF-7Breast6.10Dasatinib-
Compound 6v MCF-7Breast6.49Dasatinib-

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are foundational for the screening and mechanistic evaluation of novel this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3][4] Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[3]

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C with 5% CO2.[4]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1][5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][3] The plate can be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[1][5] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

  • Human cancer cell lines

  • This compound test compounds

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[6][7]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.[6]

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6] Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.[6]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]

Materials:

  • Human cancer cell lines

  • This compound test compounds

  • PBS

  • Cold 70% ethanol[9]

  • PI staining solution (containing Propidium Iodide and RNase A in PBS)[10]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add the cell suspension dropwise to 9 mL of cold 70% ethanol for fixation.[10]

  • Incubation: Incubate the fixed cells at 4°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with cold PBS. Resuspend the pellet in the PI staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI signal. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.[8][9]

Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for elucidating the mechanism of action of anticancer compounds by observing their effects on key signaling proteins.[11][12]

Materials:

  • Human cancer cell lines

  • This compound test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins and loading control, e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • Gel Electrophoresis: Denature the protein samples by boiling in loading buffer and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation status.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts in the evaluation of this compound anticancer agents.

G cluster_0 In Vitro Anticancer Drug Screening Workflow A Cancer Cell Culture B Treatment with this compound Derivatives A->B C Cell Viability Assay (MTT) B->C D Determine IC50 Values C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Western Blotting E->H

Experimental workflow for in vitro evaluation.

G cluster_1 Induction of Apoptosis by a this compound Derivative Drug This compound Derivative Bax Bax Drug->Bax Upregulates Bcl2 Bcl-2 Drug->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic apoptosis pathway modulation.

G cluster_2 Inhibition of a Pro-Survival Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Drug This compound Derivative Drug->Receptor Inhibits Drug->PI3K Inhibits Drug->Akt Inhibits

References

Application of 1,3-Thiazole-2-Carboxamide Derivatives as c-Met Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 1,3-thiazole-2-carboxamide derivatives as potent and selective inhibitors of c-Met kinase, a key target in cancer therapy.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it an attractive target for therapeutic intervention. The this compound scaffold has emerged as a promising pharmacophore for the design of novel c-Met inhibitors.[1][2][3] This document outlines the biological evaluation of these derivatives, presenting key data and detailed experimental procedures.

Data Presentation: c-Met Kinase and Antiproliferative Activities

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against c-Met kinase and various human cancer cell lines. These compounds were designed and synthesized based on a type II kinase inhibitor binding model.[1]

Table 1: In Vitro c-Met Kinase Inhibitory Activity of this compound Derivatives [1]

Compound IDModificationsc-Met IC50 (nM)
Foretinib (Reference Compound)3.61
51ah Thiazole-2-carboxamide linker9.26
51ak Thiazole-2-carboxamide linker3.89
51al Thiazole-2-carboxamide linker5.23
51am Thiazole-2-carboxamide linker2.54
51an Thiazole-2-carboxamide linker3.73

Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Selected Derivatives [1]

Compound IDA549 (Lung)HT-29 (Colon)MDA-MB-231 (Breast)MKN-45 (Gastric)
Foretinib 0.450.372.650.04
51ak >10>105.260.13
51am 0.830.683.940.06
51an >10>10>100.16

Visualization of Key Processes

c-Met Signaling Pathway

The following diagram illustrates the HGF/c-Met signaling cascade and its downstream effects, which are targeted by the this compound inhibitors.

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Motility Cell Motility & Invasion PI3K_AKT->Motility RAS_MAPK->Proliferation RAS_MAPK->Motility STAT->Proliferation Inhibitor This compound Inhibitor Inhibitor->cMet Inhibits

Caption: The HGF/c-Met signaling cascade and point of inhibition.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the general workflow for the synthesis and biological evaluation of novel this compound derivatives as c-Met inhibitors.

Experimental_Workflow Design Inhibitor Design & Synthesis Biochemical Biochemical Assay (c-Met Kinase Inhibition) Design->Biochemical Cellular Cell-Based Assays (Proliferation, p-cMet) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR In_Vivo In Vivo Studies (Xenograft Models) Cellular->In_Vivo Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design

Caption: General workflow for c-Met inhibitor discovery and development.

Experimental Protocols

c-Met Kinase Inhibition Assay (Biochemical)

This protocol is for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity, often using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based (e.g., ADP-Glo™) assay.[4][5][6]

Materials:

  • Recombinant human c-Met kinase[5][6]

  • Kinase substrate (e.g., ULight™-poly GT or Poly(Glu, Tyr) 4:1)[4][7]

  • ATP[5][7]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[6]

  • Stop/Detection Buffer (e.g., 1X Detection Buffer with 20 mM EDTA and Eu-labeled antibody for TR-FRET)[4]

  • 384-well or 96-well plates

  • TR-FRET or luminescence-enabled plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in kinase assay buffer. A common starting point is a 10-point, 3-fold dilution series. Ensure the final DMSO concentration does not exceed 1%.[4]

  • Assay Plate Setup: Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the assay plate.

  • Enzyme Addition: Thaw the recombinant c-Met enzyme on ice and dilute it to a working concentration in the kinase assay buffer. Add 5 µL of the diluted enzyme to all wells except for the "no enzyme" control.[4]

  • Reaction Initiation: Prepare a solution of the kinase substrate and ATP in the kinase assay buffer. Add 10 µL of this mix to all wells to start the reaction.[4]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature or 30°C.[4][6][7]

  • Reaction Termination and Detection:

    • For TR-FRET: Add 10 µL of the Stop/Detection mix to all wells. The EDTA will stop the kinase reaction. Incubate for 60 minutes at room temperature.[4]

    • For ADP-Glo™: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP (40 min incubation), then add Kinase Detection Reagent to generate a luminescent signal (30 min incubation).[6]

  • Data Acquisition: Read the plate on a compatible plate reader. For TR-FRET, use an excitation of 320 or 340 nm and measure emission at 615 nm and 665 nm.[4] For luminescence, measure the light output.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6][7]

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of a c-Met inhibitor on the growth and viability of cancer cells with aberrant c-Met signaling.[5][7]

Materials:

  • c-Met-dependent cancer cell lines (e.g., MKN-45, A549)[1]

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay

  • 96-well cell culture plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the old medium with 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).[5][6]

  • Incubation: Incubate the plate for 72 hours.[5][6][7]

  • Viability Measurement:

    • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.[6]

    • CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions, mix, and incubate to stabilize the luminescent signal.

  • Data Acquisition:

    • MTT: Measure the absorbance at 570 nm using a microplate reader.[6][7]

    • CellTiter-Glo®: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (for growth inhibition) or IC50 value.[5][7]

Western Blot Analysis for Phospho-c-Met

This protocol confirms the on-target activity of a c-Met inhibitor by measuring the phosphorylation status of c-Met in cells.[5][7]

Materials:

  • c-Met-activated cancer cells

  • Test compounds

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated c-Met and total c-Met)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat c-Met-activated cancer cells with the test compound for a short duration (e.g., 1-2 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[5][7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-cMet and anti-total c-Met) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

  • Analysis: A reduction in the p-cMet signal relative to the total c-Met signal indicates target engagement by the inhibitor.[5]

References

Application Notes and Protocols for 1,3-Thiazole-2-Carboxamide-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 1,3-thiazole-2-carboxamide derivatives as potential antimicrobial agents. This document includes detailed experimental protocols for their synthesis and antimicrobial evaluation, quantitative data on their activity, and visualizations of key processes.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,3-thiazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs. Specifically, derivatives featuring a carboxamide linkage at the 2-position of the thiazole ring have emerged as a promising class of compounds with significant antimicrobial potential. This document outlines the synthetic strategies, antimicrobial screening protocols, and activity data for this class of molecules.

Synthesis of this compound Derivatives

A versatile and widely adopted method for the synthesis of the 1,3-thiazole ring is the Hantzsch thiazole synthesis. This method typically involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of 1,3-thiazole-2-carboxamides, a common starting point is a thiophene-2-carboxamide scaffold, which is then further modified to incorporate the thiazole moiety.

General Synthetic Protocol

A representative synthetic route involves the initial preparation of a key intermediate, such as a hydrazinocarbonyl-thiophene-carboxamide, which is then reacted with various reagents to form the final thiazole derivatives.

Protocol 1: Synthesis of 5-Amino-4-({(2Z)-2-[4-(aryl)-1,3-thiazol-2(3H)-ylidene]hydrazino}carbonyl)-3-methylthiophene-2-carboxamide Derivatives

  • Synthesis of 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide: A mixture of the corresponding ethyl ester precursor and hydrazine hydrate in ethanol is heated under reflux for 24 hours. The resulting solid is filtered, washed with ethanol, and dried.

  • Synthesis of Thiazole Derivatives: The hydrazinocarbonyl intermediate is then reacted with appropriate α-haloketones in a suitable solvent to yield the final thiazole-containing carboxamide derivatives.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Thiazole Ring Formation (Hantzsch Synthesis) start Ethyl 5-amino-2-(aminocarbonyl)-3-methylthiophene-4-carboxylate reagent1 Hydrazine Hydrate (99%) Ethanol start->reagent1 process1 Reflux, 24h reagent1->process1 intermediate 5-Amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide process1->intermediate reagent2 α-Haloacetophenone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) intermediate->reagent2 process2 Cyclocondensation reagent2->process2 product 5-Amino-4-({(2Z)-2-[4-(aryl)-1,3-thiazol-2(3H)-ylidene]hydrazino}carbonyl)-3-methylthiophene-2-carboxamide process2->product

General Synthetic Workflow for Thiazole-Carboxamides.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol 2: Broth Microdilution Method for MIC Determination
  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plates. The plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Synthesized this compound Derivatives serial_dilution Perform Serial Dilution of Compounds in 96-Well Plates start->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum (Bacteria/Fungi) inoculate Inoculate Plates with Microbial Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (e.g., 37°C, 24h for bacteria) inoculate->incubate read_results Visually Inspect for Microbial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Workflow for Antimicrobial Susceptibility Testing.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,3-thiazole derivatives with carboxamide functionalities against various microbial strains.

CompoundRArStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
1 H4-F-C₆H₄125250125
2 H4-Cl-C₆H₄125125125
3 H4-Br-C₆H₄62.512562.5
4 H4-OCH₃-C₆H₄250500250

Mechanism of Action

While the precise mechanism of action for all this compound derivatives is not fully elucidated, a prominent target for some thiazole-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This represents a promising avenue for the antimicrobial activity of this class of compounds.

G cluster_pathway Proposed Mechanism of Action compound This compound Derivative inhibition Inhibition compound->inhibition target_enzymes Bacterial DNA Gyrase & Topoisomerase IV dna_replication DNA Replication target_enzymes->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Proposed Mechanism of Action for Thiazole Antimicrobials.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The synthetic accessibility via methods like the Hantzsch synthesis, coupled with their significant activity against a range of pathogens, makes them attractive candidates for further investigation. Future research should focus on optimizing the substituents on the thiazole and carboxamide moieties to enhance antimicrobial potency and elucidate their precise mechanisms of action.

Application Notes and Protocols: 1,3-Thiazole-2-Carboxamide Derivatives as Potential COX Inhibitors for Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. The development of selective COX-2 inhibitors has been a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs. In this context, 1,3-thiazole-2-carboxamide derivatives have emerged as a promising scaffold for the design of novel and selective COX-2 inhibitors. This document provides a summary of quantitative data, detailed experimental protocols, and visual workflows for the evaluation of these compounds.

Data Presentation

The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of various this compound derivatives, as reported in recent literature.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for this compound Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
2a 2.650.9582.77[1][2]
2b 0.2390.1911.25[1][2][3]
2f --3.67 (at 5 µM)[4][5]
2j -0.9571.51[1][2]
Celecoxib -0.00223.8[1][2]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: Percentage of COX Inhibition at 5 µM Concentration

Compound% Inhibition of COX-1% Inhibition of COX-2Reference
Series 2 14.7 - 74.853.9 - 81.5[4][5]
2h 58.281.5[4]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-1,3-thiazole-2-carboxamide Derivatives

This protocol outlines a general method for the synthesis of the title compounds.

Materials:

  • Substituted 2-aminothiazole

  • Substituted benzoic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride

  • Dry dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • To a solution of the substituted benzoic acid in dry DCM, add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C.

    • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting acid chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the substituted 2-aminothiazole in dry DCM or THF and cool to 0°C.

    • Add a base such as triethylamine or pyridine to the solution.

    • Add the freshly prepared acid chloride solution dropwise to the 2-aminothiazole solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-1,3-thiazole-2-carboxamide derivative.

  • Characterization:

    • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the use of commercially available COX inhibitor screening assay kits.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Sodium Hydroxide (NaOH)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Celecoxib, SC-560)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions. This typically involves reconstituting enzymes and preparing working solutions of the probe, cofactor, and substrate.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells.

    • In a 96-well plate, add the following to designated wells:

      • Blank: Assay Buffer.

      • Enzyme Control (100% activity): Assay Buffer and enzyme solution.

      • Positive Control: Positive control solution and enzyme solution.

      • Test Compound: Test compound solution at various concentrations and enzyme solution.

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing the COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the Reaction Mix to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10-15 minutes.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes, with readings taken every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[6]

Materials:

  • Wistar rats (180-200 g)

  • 1% (w/v) solution of λ-carrageenan in sterile saline

  • Test compounds (this compound derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the rats into groups (n=6 per group):

      • Control Group: Vehicle only.

      • Reference Group: Indomethacin (e.g., 10 mg/kg).

      • Test Groups: Test compounds at various doses.

  • Compound Administration:

    • Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point:

      • Edema (mL) = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage inhibition of edema for each group compared to the control group:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Protocol 4: Molecular Docking of this compound Derivatives into COX-2

This protocol provides a general workflow for performing molecular docking studies.

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools)

  • Docking program (e.g., Glide, AutoDock Vina)

  • Visualization software (e.g., PyMOL, Discovery Studio)

Procedure:

  • Protein Preparation:

    • Retrieve the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 3LN1).

    • Prepare the protein using the protein preparation wizard in the software. This includes:

      • Removing water molecules and co-crystallized ligands.

      • Adding hydrogen atoms.

      • Assigning bond orders and formal charges.

      • Minimizing the energy of the structure to relieve steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives.

    • Convert the 2D structures to 3D structures.

    • Generate different possible ionization states at physiological pH (e.g., 7.4 ± 0.5).

    • Minimize the energy of the ligand structures.

  • Receptor Grid Generation:

    • Define the active site of the COX-2 enzyme based on the position of the co-crystallized ligand in the original PDB file.

    • Generate a receptor grid box that encompasses the defined active site. The size of the grid should be sufficient to allow the ligand to rotate and translate freely.

  • Ligand Docking:

    • Dock the prepared ligands into the receptor grid using the docking program.

    • Use a suitable docking precision mode (e.g., Standard Precision - SP, or Extra Precision - XP in Glide).

    • Generate multiple docking poses for each ligand.

  • Analysis of Results:

    • Analyze the docking poses based on their docking scores (e.g., GlideScore, binding energy). The lower the score, the better the predicted binding affinity.

    • Visualize the best-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site of COX-2.

Protocol 5: In Silico ADMET Prediction

This protocol describes the use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.

Software:

  • ADMET prediction software (e.g., Schrödinger QikProp, SwissADME)

Procedure:

  • Input Preparation:

    • Prepare the 3D structures of the this compound derivatives.

  • Property Calculation:

    • Submit the ligand structures to the ADMET prediction software.

    • The software will calculate various pharmaceutically relevant properties, including:

      • Absorption: Predicted oral absorption, Caco-2 cell permeability.

      • Distribution: Blood-brain barrier penetration (logBB), plasma protein binding.

      • Metabolism: Prediction of metabolic stability and sites of metabolism.

      • Excretion: Predicted clearance.

      • Toxicity: Prediction of potential toxicities (e.g., hERG blockage).

    • The software will also evaluate compliance with drug-likeness rules, such as Lipinski's Rule of Five.

  • Analysis of Results:

    • Analyze the predicted ADMET properties to assess the drug-like potential of the compounds.

    • Identify any potential liabilities that may need to be addressed in further optimization of the lead compounds.

Mandatory Visualization

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Thiazole_Derivatives This compound Derivatives Thiazole_Derivatives->COX2

Caption: COX Signaling Pathway and Inhibition.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assay Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification (High Potency & Selectivity) In_Vitro_Screening->Lead_Identification Molecular_Docking Molecular Docking Studies Lead_Identification->Molecular_Docking ADMET_Prediction In Silico ADMET Prediction Lead_Identification->ADMET_Prediction Preclinical_Candidate Preclinical Candidate Molecular_Docking->Preclinical_Candidate In_Vivo_Studies In Vivo Anti-inflammatory Studies In_Vivo_Studies->Preclinical_Candidate ADMET_Prediction->Preclinical_Candidate Lead_identification Lead_identification Lead_identification->In_Vivo_Studies

Caption: Drug Discovery Workflow.

Logical_Relationship Start Start: Design of Thiazole Derivatives Synthesis Chemical Synthesis Start->Synthesis In_Vitro_Testing In Vitro COX Inhibition (IC50 Determination) Synthesis->In_Vitro_Testing Is_Selective Selective for COX-2? In_Vitro_Testing->Is_Selective In_Vivo_Testing In Vivo Efficacy (Anti-inflammatory Activity) Is_Selective->In_Vivo_Testing Yes Lead_Optimization Lead Optimization Is_Selective->Lead_Optimization No Is_Efficacious Efficacious in vivo? In_Vivo_Testing->Is_Efficacious Computational_Studies Computational Studies (Docking, ADMET) Is_Efficacious->Computational_Studies Yes Is_Efficacious->Lead_Optimization No End End: Potential Drug Candidate Computational_Studies->End Lead_Optimization->Synthesis

Caption: Drug Development Logic Flow.

References

Application Notes and Protocols for High-Throughput Screening of 1,3-Thiazole-2-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1,3-thiazole-2-carboxamide libraries. The described methodologies are designed to facilitate the identification and characterization of bioactive compounds from these libraries for various therapeutic targets.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. High-throughput screening is an essential component of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a specific biological target. These application notes provide protocols for biochemical and cell-based assays relevant to the screening of this compound libraries.

Data Presentation: Summary of Reported Activities

The following tables summarize the reported in vitro activities of exemplary this compound derivatives from publicly available research, providing a comparative overview of their potency against different biological targets.

Table 1: In Vitro c-Met Kinase Inhibitory Activity

Compound IDc-Met IC₅₀ (nM)Reference Compoundc-Met IC₅₀ (nM)
51ah9.26Foretinib2.54
51ak3.89Foretinib2.54
51al5.23Foretinib2.54
51am2.54Foretinib2.54
51an3.73Foretinib2.54
Data sourced from a study on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors.[1]

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity RatioReference CompoundCOX-2 IC₅₀ (µM)COX-2 Selectivity Ratio
2a-0.9582.766Celecoxib0.00223.8
2b0.2390.1911.251Celecoxib0.00223.8
2j-0.9571.507Celecoxib0.00223.8
Data from a study on new thiazole carboxamide derivatives as COX inhibitors.[2][3]

Table 3: In Vitro Antiproliferative Activity against Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference CompoundCell LineIC₅₀ (µM)
51amA5490.83ForetinibA549-
51amHT-290.68ForetinibHT-29-
51amMDA-MB-2313.94ForetinibMDA-MB-231-
6fHuman Lung Cancer0.48AZD9291--
6fHuman Breast Cancer3.66AZD9291--
Data compiled from studies on thiazole/thiadiazole carboxamide derivatives.[1][4]

Experimental Protocols

Biochemical Assay: Kinase Inhibition (e.g., c-Met)

Application Note: This protocol describes a generic, luminescence-based high-throughput assay to identify inhibitors of a specific protein kinase (e.g., c-Met) from a this compound library. The assay measures the amount of ADP produced in the kinase reaction, where a lower ADP level corresponds to higher inhibition.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_lib 1. Prepare Compound Library Dilutions add_cmpd 3. Dispense Compounds into 384-well Plate prep_reagents 2. Prepare Kinase, Substrate, and ATP Solutions add_kin_sub 4. Add Kinase/Substrate Mix add_atp 5. Initiate Reaction with ATP add_cmpd->add_kin_sub add_kin_sub->add_atp incubate_rxn 6. Incubate at Room Temperature add_atp->incubate_rxn stop_rxn 7. Add Reagent to Stop Reaction & Deplete ATP incubate_rxn->stop_rxn add_detect 8. Add Detection Reagent (Converts ADP to Light) stop_rxn->add_detect incubate_detect 9. Incubate to Develop Signal add_detect->incubate_detect read_lum 10. Read Luminescence incubate_detect->read_lum calc_inhib 11. Calculate Percent Inhibition read_lum->calc_inhib gen_ic50 12. Generate IC50 Curves for Hits calc_inhib->gen_ic50

Caption: High-throughput screening workflow for kinase inhibitors.

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the this compound library in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound dilution into a 384-well white, opaque assay plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Mix briefly on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using a technology like ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Perform dose-response experiments for hit compounds to determine their IC₅₀ values.

Cell-Based Assay: Cytotoxicity/Antiproliferative Activity

Application Note: This protocol details a resazurin-based cell viability assay to screen the this compound library for compounds that inhibit the proliferation of cancer cells. Metabolically active, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Workflow Diagram:

G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis prep_cells 1. Culture & Harvest Cancer Cells plate_cells 2. Seed Cells into 384-well Plate prep_cells->plate_cells attach_cells 3. Incubate (24h) for Cell Attachment plate_cells->attach_cells add_cmpd 5. Add Compounds to Cells prep_cmpd 4. Prepare Compound Library Dilutions incubate_treat 6. Incubate for Desired Period (e.g., 72h) add_cmpd->incubate_treat add_resazurin 7. Add Resazurin Solution incubate_treat->add_resazurin incubate_reagent 8. Incubate (1-4h) add_resazurin->incubate_reagent read_fluor 9. Read Fluorescence (Ex: 560nm, Em: 590nm) incubate_reagent->read_fluor calc_viability 10. Calculate Percent Viability read_fluor->calc_viability gen_ic50 11. Generate IC50 Curves for Hits calc_viability->gen_ic50

Caption: Workflow for a resazurin-based cell viability HTS assay.

Methodology:

  • Cell Plating:

    • Harvest cancer cells from culture and perform a cell count.

    • Dilute the cell suspension to the desired seeding density in a complete culture medium.

    • Dispense 40 µL of the cell suspension into each well of a black, clear-bottom 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound library in the appropriate culture medium.

    • Add 10 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Include positive controls (known cytotoxic agent) and negative controls (vehicle).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition and Incubation:

    • Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS).

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[5]

    • Calculate the percent viability for each compound-treated well relative to the vehicle-treated control wells.

    • Identify hits based on a predefined viability threshold (e.g., <50% viability).

    • Determine the IC₅₀ values for hit compounds through dose-response curve fitting.

Signaling Pathway Diagrams

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades that are crucial for cell proliferation, survival, and motility.[6][7] Inhibitors targeting c-Met aim to block these oncogenic signals.

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility & Invasion STAT3->Motility Inhibitor This compound Inhibitor Inhibitor->cMet Blocks Phosphorylation

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the conversion of arachidonic acid into prostaglandins, which are lipid mediators of inflammation, pain, and fever.[8] Thiazole carboxamides have been identified as inhibitors of these enzymes.

COX_Pathway cluster_cox COX Enzymes cluster_prostanoids Prostanoids Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandins (e.g., PGE2) PGH2->PGE2 TXA2 Thromboxanes (e.g., TXA2) PGH2->TXA2 PGI2 Prostacyclins (e.g., PGI2) PGH2->PGI2 Outcomes Inflammation, Pain, Fever PGE2->Outcomes TXA2->Outcomes PGI2->Outcomes Inhibitor This compound Inhibitor Inhibitor->COX1 Inhibitor->COX2

Caption: Overview of the cyclooxygenase (COX) pathway.

References

Application Notes & Protocols: A Comprehensive Framework for Efficacy Evaluation of 1,3-Thiazole-2-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[1][2][3][4] These compounds have been shown to target various biological pathways, acting as inhibitors for enzymes like c-Met kinase and cyclooxygenases (COX), thereby inducing apoptosis and inhibiting cell proliferation.[1][3][4] This document provides a detailed framework of in vitro assays for the systematic evaluation of novel this compound compounds, guiding researchers from initial high-throughput screening to in-depth mechanism of action studies. The protocols are designed for researchers, scientists, and drug development professionals to assess compound efficacy, selectivity, and cellular effects.

Overall Experimental Workflow

The evaluation of this compound compounds typically follows a multi-stage process. It begins with a primary screening to identify compounds with cytotoxic or anti-proliferative effects. Promising hits are then advanced to secondary assays to elucidate the mechanism of cell death, such as apoptosis. Finally, mechanism of action studies are conducted to confirm target engagement and analyze the impact on downstream signaling pathways.

G A Compound Library of 1,3-Thiazole-2-Carboxamides B Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®) A->B C Identify 'Hit' Compounds (Based on IC50 values) B->C D Apoptosis Assay (Annexin V / PI Staining) C->D E Target Engagement Assay (e.g., CETSA) D->E F Signaling Pathway Analysis (Western Blot) E->F

Caption: High-level workflow for evaluating this compound compounds.

Primary Efficacy Screening: Cell Viability and Cytotoxicity

The initial step in evaluating a library of compounds is to determine their effect on cell viability and proliferation.[5][6] This is often achieved through high-throughput screening assays that measure metabolic activity, which correlates with the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular method that quantifies ATP, an indicator of metabolically active cells.[7]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of test compounds on a selected cancer cell line.

Materials:

  • Cancer cell lines (e.g., MKN-45, A549, HT-29)[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound compounds dissolved in DMSO

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements[8]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in an opaque-walled multi-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium for a 96-well plate). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Mix contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation: IC50 Values

The results are typically presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Data can be normalized to the vehicle control and plotted using a non-linear regression model to calculate the IC50.

CompoundCell LineIC50 (µM) [Mean ± SD, n=3]
TC-001 MKN-45 (Gastric Cancer)2.54 ± 0.31
A549 (Lung Cancer)5.12 ± 0.45
HT-29 (Colon Cancer)7.89 ± 0.62
TC-002 MKN-45 (Gastric Cancer)10.34 ± 1.10
A549 (Lung Cancer)15.21 ± 1.34
HT-29 (Colon Cancer)18.05 ± 1.55
Foretinib (Control) MKN-45 (Gastric Cancer)3.73 ± 0.28
A549 (Lung Cancer)6.44 ± 0.51
HT-29 (Colon Cancer)9.13 ± 0.77

Note: Data are hypothetical, based on typical results for potent inhibitors like those described in reference[3].

Secondary Screening: Apoptosis Induction

Once "hit" compounds are identified, it is crucial to determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).[1] A standard method for this is flow cytometry using Annexin V and Propidium Iodide (PI) staining.[9][10] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.[9][10]

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Cells and test compounds

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10^6 cells in a T25 flask or 6-well plate and incubate for 24 hours. Treat the cells with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated control.[9]

  • Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[10]

  • Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[9]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[9][10]

Data Presentation: Quantitation of Apoptosis

The flow cytometry data is quantified to show the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

TreatmentConcentrationViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 0.1% DMSO95.2 ± 2.12.5 ± 0.52.3 ± 0.4
TC-001 IC50 (2.5 µM)60.1 ± 3.525.4 ± 2.214.5 ± 1.8
TC-001 2x IC50 (5.0 µM)35.7 ± 2.840.3 ± 3.124.0 ± 2.5

Visualization: Principle of Annexin V/PI Staining

G cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis A Normal Membrane B PS (Inner) C Annexin V Binding A->C Apoptotic Stimulus D PS (Outer) E PI Entry C->E Membrane Compromised F Annexin V Binding

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide (PI).

Mechanism of Action (MoA) Studies

To develop a compound into a viable drug candidate, it is essential to understand its molecular mechanism. This involves confirming that the compound engages its intended target in a cellular context and subsequently modulates the downstream signaling pathway.[11]

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in intact cells or cell lysates.[12] The principle is that a protein's thermal stability changes upon ligand binding.[13] By heating cell lysates treated with a compound to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, often by Western Blot.[12]

Protocol: CETSA with Western Blot Readout

  • Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a designated time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Clarification: Centrifuge the lysate to remove insoluble debris and collect the supernatant.

  • Heating: Aliquot the lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Prep: Collect the supernatant (containing the soluble protein fraction) and prepare for Western Blot analysis.

  • Analysis: Perform Western Blotting using a primary antibody specific to the target protein (e.g., anti-c-Met). The band intensity at each temperature is quantified. A shift in the melting curve indicates target engagement.

Signaling Pathway Analysis: Western Blot

Western blotting is used to detect changes in the expression or phosphorylation status of proteins within a signaling cascade downstream of the target.[14][15] For example, if a this compound compound inhibits the c-Met kinase, a reduction in the phosphorylation of downstream proteins like AKT and STAT3 would be expected.[3][16]

Protocol: Western Blot for Signaling Proteins

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of the test compound for a specified time.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[16]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[17]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-c-Met, total c-Met, p-AKT, total AKT, and a loading control like GAPDH) overnight at 4°C with gentle shaking.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Analysis: Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control.

Data Presentation: Signaling Protein Modulation

Quantitative data from Western Blots can be summarized to show the dose-dependent effect of the compound on protein phosphorylation or expression.

Treatment (TC-001)p-c-Met / Total c-Met (Relative Intensity)p-AKT / Total AKT (Relative Intensity)
Vehicle Control 1.00 ± 0.051.00 ± 0.06
1.0 µM 0.65 ± 0.040.72 ± 0.05
2.5 µM 0.31 ± 0.030.45 ± 0.04
5.0 µM 0.12 ± 0.020.18 ± 0.03

Note: Data are presented as mean ± standard deviation, normalized to the vehicle control.

Visualization: Hypothetical Signaling Pathway Inhibition

This diagram illustrates how a this compound compound might inhibit the c-Met signaling pathway, leading to reduced cell proliferation and survival.

G cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Compound 1,3-Thiazole-2- Carboxamide Compound->cMet Inhibits Phosphorylation AKT AKT PI3K->AKT Prolif Proliferation & Survival AKT->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif STAT3->Prolif Apoptosis Apoptosis Prolif->Apoptosis Inhibits

Caption: Inhibition of the c-Met pathway by a this compound compound.

References

The Synthetic Versatility of 1,3-Thiazole-2-Carboxamide: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive heterocyclic compounds. Its inherent chemical properties and the ability to readily undergo further functionalization have positioned it as a cornerstone in the development of novel therapeutic agents. This document provides an overview of the applications of this compound in the synthesis of bioactive heterocycles, supported by quantitative data, detailed experimental protocols, and visual diagrams to illustrate key synthetic and biological pathways.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs targeting a range of diseases.

Anticancer Agents:

A significant area of application for this compound derivatives is in oncology. These compounds have been shown to exhibit potent antiproliferative activity against various cancer cell lines. For instance, certain derivatives have been identified as c-Met kinase inhibitors, a key target in cancer therapy. The c-Met signaling pathway is crucial for cell growth, motility, and invasion, and its dysregulation is implicated in many cancers.

One notable example is the development of potent c-Met kinase inhibitors based on a thiazole carboxamide scaffold. Compound 51am emerged as a promising inhibitor in both biochemical and cellular assays, demonstrating significant antiproliferative activity against A549, HT-29, and MDA-MB-231 cell lines.[1] Furthermore, some synthesized thiazole-2-carboxamide derivatives have shown significant efficacy against human lung and breast cancer cell lines, with compound 6f displaying IC50 values of 0.48 µM and 3.66 µM, respectively, and potent in vivo efficacy.[2]

Antioxidant and Anti-inflammatory Agents:

The thiazole carboxamide core has also been utilized in the design of potent antioxidant and anti-inflammatory agents. Certain derivatives have exhibited strong free radical scavenging potential, outperforming standard antioxidants like Trolox in in vitro assays.[3][4] For example, compound LMH6 demonstrated exceptional antioxidant activity against the DPPH free radical with an IC50 value of 0.185 µM.[3][4]

In the context of inflammation, thiazole carboxamide derivatives have been investigated as cyclooxygenase (COX) inhibitors. The COX enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating inflammatory conditions. Several synthesized compounds have shown potent inhibitory activities against both COX-1 and COX-2 enzymes.[5][6][7] For example, compound 2b was identified as a potent inhibitor of both COX-1 (IC50 = 0.239 μM) and COX-2 (IC50 = 0.191 μM).[5][7]

Antimicrobial and Other Bioactivities:

The versatility of the this compound scaffold extends to the development of antimicrobial agents. Novel derivatives have been synthesized and evaluated for their activity against various bacterial and fungal pathogens.[8][9][10] Additionally, this scaffold has been explored for the development of α-glucosidase inhibitors for the treatment of diabetes, with some compounds showing more competitive inhibitory effects than the commercial drug acarbose.[11]

Quantitative Data Summary

The following tables summarize the biological activities of representative bioactive heterocycles synthesized from this compound derivatives.

Table 1: Anticancer Activity of Thiazole Carboxamide Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
6fHuman Lung Cancer0.48[2]
6fHuman Breast Cancer3.66[2]
51amA549 (Lung Carcinoma)0.83[1]
51amHT-29 (Colon Carcinoma)0.68[1]
51amMDA-MB-231 (Breast Adenocarcinoma)3.94[1]

Table 2: Antioxidant Activity of Thiazole Carboxamide Derivatives

CompoundAssayIC50 (µM)Reference
LMH6DPPH Radical Scavenging0.185[3][4]
LMH7DPPH Radical Scavenging0.221[3][4]
Trolox (Standard)DPPH Radical Scavenging3.10[3][4]

Table 3: COX Inhibitory Activity of Thiazole Carboxamide Derivatives

CompoundEnzymeIC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
2aCOX-20.9582.766[5][7]
2bCOX-10.2391.251[5][7]
2bCOX-20.191[5][7]
2jCOX-20.9571.507[5][7]

Experimental Protocols

This section provides a general methodology for the synthesis of this compound derivatives, which can be adapted based on the desired final product.

General Synthesis of N-substituted-1,3-thiazole-2-carboxamides:

This protocol outlines a common route for synthesizing N-substituted 1,3-thiazole-2-carboxamides, often starting from a corresponding 2-aminothiazole derivative.

Materials:

  • Substituted 2-aminothiazole

  • Appropriate acid chloride or carboxylic acid

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Amide Bond:

    • Method A (Using Acid Chloride): To a solution of the substituted 2-aminothiazole (1.0 eq) and a base (1.2 eq) in an anhydrous solvent at 0 °C, add the acid chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Method B (Using Carboxylic Acid and Coupling Agents): To a solution of the carboxylic acid (1.1 eq), coupling agents (e.g., HATU, 1.2 eq), and a base (2.0 eq) in an anhydrous solvent, add the substituted 2-aminothiazole (1.0 eq). Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted-1,3-thiazole-2-carboxamide.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visual Diagrams

The following diagrams illustrate a general synthetic workflow and a key signaling pathway targeted by bioactive thiazole carboxamides.

experimental_workflow start Starting Materials (e.g., 2-Aminothiazole, Carboxylic Acid) reaction Amide Coupling Reaction (e.g., HATU, Base) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Bioactive Heterocycle purification->product characterization Structural Characterization (NMR, MS) product->characterization

Caption: General experimental workflow for the synthesis of bioactive heterocycles.

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT ThiazoleCarboxamide This compound Inhibitor ThiazoleCarboxamide->cMet Inhibits Kinase Activity Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Invasion Invasion & Metastasis STAT->Invasion

Caption: Inhibition of the c-Met signaling pathway by a thiazole carboxamide derivative.

References

Application Notes: Neuroprotective 1,3-Thiazole-2-Carboxamide Derivatives as AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective potential of 1,3-thiazole-2-carboxamide derivatives acting on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Overstimulation of AMPA receptors is a key factor in excitotoxicity, a pathological process involved in various neurological disorders such as epilepsy, Alzheimer's disease, and stroke.[1][2] The this compound scaffold has emerged as a promising starting point for the development of negative allosteric modulators (NAMs) of AMPA receptors, offering a potential therapeutic strategy to mitigate excitotoxic neuronal damage.[1][2]

Recent studies have highlighted several series of these derivatives, notably the TC and MMH compounds, which have demonstrated significant inhibitory effects on AMPA receptor-mediated currents.[1][3][4] These compounds have been shown to modulate the biophysical properties of AMPA receptors, primarily by enhancing deactivation rates, thereby reducing overall channel opening and subsequent Ca2+ influx.[1][2] This modulation of receptor kinetics is a key mechanism behind their neuroprotective potential.[1][2]

The data presented herein, derived from patch-clamp electrophysiology on HEK293T cells expressing various AMPA receptor subunits, provides valuable insights for the further development of these compounds as therapeutic agents.

Quantitative Data Summary

The following tables summarize the inhibitory effects of two series of this compound derivatives, TC-1 to TC-5 and MMH-1 to MMH-5, on different AMPA receptor subunits.

Table 1: Inhibitory Effects of TC Derivatives on AMPA Receptor Subunits [1]

CompoundTarget Subunit(s)IC50 (µM)Fold Inhibition of Whole-Cell Current
TC-1 GluA23.3~5-fold
TC-2 GluA1, GluA2, GluA1/2, GluA2/33.20 (GluA1), 3.02 (GluA2), 3.1 (GluA1/2), 3.04 (GluA2/3)~5.5-fold
TC-3 All tested subunitsNot explicitly stated~3-fold
TC-4 All tested subunitsNot explicitly stated~2.5-fold
TC-5 GluA23.35~5-fold

Table 2: Inhibitory Effects of MMH Derivatives on GluA2 Subunit [3][4]

CompoundTarget SubunitReduction in Current AmplitudeKey Effects on Kinetics
MMH-3 GluA2Major reductionInfluenced deactivation and desensitization
MMH-4 GluA2Major reductionIncreased deactivation
MMH-5 GluA2~6-fold reductionIncreased deactivation, reduced desensitization

Experimental Protocols

The following are detailed protocols for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of test compounds on AMPA receptor-mediated currents in transfected HEK293T cells.

Materials:

  • HEK293T cells

  • Plasmids encoding AMPA receptor subunits (e.g., GluA1, GluA2)

  • Transfection reagent

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2)

  • Glutamate (agonist)

  • This compound derivatives (test compounds)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect cells with plasmids for the desired AMPA receptor subunits and a marker gene (e.g., GFP) using a suitable transfection reagent. Incubate for 24-48 hours.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with external solution.

    • Identify transfected cells by fluorescence.

    • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at -60 mV.

  • Data Acquisition:

    • Apply a saturating concentration of glutamate (e.g., 10 mM) for a short duration (e.g., 500 ms) to elicit a maximal AMPA receptor-mediated current.

    • After a washout period, co-apply glutamate with the test compound at various concentrations.

    • Record the peak amplitude of the inward current in the absence and presence of the test compound.

  • Data Analysis:

    • Measure the percentage of inhibition of the glutamate-evoked current by the test compound.

    • To determine the IC50 value, plot the percentage of inhibition as a function of the compound concentration and fit the data with a dose-response curve.

    • Analyze the current kinetics to determine the effects on deactivation and desensitization rates.

Protocol 2: Cytotoxicity Assay (MTS Assay)

This protocol assesses the potential cytotoxic effects of the test compounds.

Materials:

  • HEK293T cells or other relevant cell lines (e.g., LX-2 for normal cells)

  • 96-well plates

  • Cell culture medium

  • This compound derivatives (test compounds)

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24 hours).

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • A significant decrease in cell viability indicates a cytotoxic effect. For example, a cell viability of over 85% for a compound like MMH-5 suggests it is a potentially safe neuroprotective agent.[3][4]

Visualizations

signaling_pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Excessive Influx Leads to Thiazole This compound Derivative (NAM) Thiazole->AMPA_R Inhibits (NAM)

Caption: Signaling pathway of AMPA receptor-mediated excitotoxicity and its inhibition.

experimental_workflow cluster_0 Compound Evaluation Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Screening Electrophysiological Screening (Patch-Clamp) Characterization->Screening Cytotoxicity Cytotoxicity Assay (MTS) Characterization->Cytotoxicity Data_Analysis Data Analysis (IC50, Kinetics, Viability) Screening->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for evaluating thiazole-carboxamide derivatives.

logical_relationship cluster_0 Mechanism of Action Compound Thiazole-Carboxamide Derivative Binding Binds to Allosteric Site on AMPA Receptor Compound->Binding Conformation Induces Conformational Change Binding->Conformation Kinetics Enhances Deactivation Rate Conformation->Kinetics Inhibition Inhibition of AMPA-mediated Current Kinetics->Inhibition Neuroprotection Neuroprotection Inhibition->Neuroprotection

Caption: Logical relationship from compound binding to neuroprotection.

References

Application Notes and Protocols for Investigating the Antioxidant Properties of 1,3-Thiazole-2-Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals. The 1,3-thiazole-2-carboxamide scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This document provides detailed application notes and protocols for the investigation of the antioxidant properties of novel this compound analogues, intended to guide researchers in the systematic evaluation of these compounds.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant capacity of this compound analogues is commonly assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of this compound Analogues

Compound IDSubstituentsDPPH IC50 (µM)Reference CompoundReference IC50 (µM)Source
LMH6 R1=H, R2=H, R3=t-butyl, R4=H0.185 ± 0.049Trolox3.10 ± 0.92[1]
LMH7 R1=H, R2=H, R3=Cl, R4=H0.221 ± 0.059Trolox3.10 ± 0.92[1]
Compound 5a 2,4-dihydroxyphenyl, methyl-Ascorbic acid-[2]
Compound 5b 2,4-dihydroxyphenyl, phenyl-Ascorbic acid-[2]
Compound 7b 4-hydroxy-3-methoxyphenyl, phenyl-Ascorbic acid-[2]
Compound 8a 3,4-dihydroxyphenyl, methyl-Ascorbic acid-[2]
Compound 8b 3,4-dihydroxyphenyl, phenyl-Ascorbic acid-[2]

Note: '-' indicates that the specific IC50 value was not provided in a directly comparable format in the cited source, though the compounds were reported to have significant activity.

Table 2: ABTS Radical Cation Scavenging Activity of Phenolic Thiazoles

Compound IDSubstituentsABTS IC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)Source
Compound 5a 2,4-dihydroxyphenyl, methyl< Ascorbic AcidAscorbic Acid-[2]
Compound 5b 2,4-dihydroxyphenyl, phenyl< Ascorbic AcidAscorbic Acid-[2]
Compound 7b 4-hydroxy-3-methoxyphenyl, phenyl< Ascorbic AcidAscorbic Acid-[2]
Compound 8a 3,4-dihydroxyphenyl, methyl< Ascorbic AcidAscorbic Acid-[2]
Compound 8b 3,4-dihydroxyphenyl, phenyl< Ascorbic AcidAscorbic Acid-[2]

Note: The source indicates that these compounds have lower IC50 values than ascorbic acid, signifying potent activity, but does not provide the exact values.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.[3][4][5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[5]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[6]

    • Test Compounds: Prepare a stock solution (e.g., 1 mg/mL) of the this compound analogues in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solution.

    • Reference Standard: Prepare a series of dilutions of a standard antioxidant such as Trolox or ascorbic acid.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compounds or reference standard to the wells of a 96-well microplate.[3]

    • Add 100 µL of the DPPH working solution to each well.[3]

    • Prepare a blank well containing only the solvent.

    • Prepare a control well containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[1]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.[7]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the radical cation.[4]

    • ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

    • Test Compounds and Reference Standard: Prepare as described in the DPPH assay protocol.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each concentration of the test compounds or reference standard to the wells of a 96-well microplate.[3]

    • Add 190 µL of the ABTS•+ working solution to each well.[3]

    • Incubate the plate at room temperature for 6-10 minutes.[3]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[3]

    • Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.[8]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8][9]

  • Assay Procedure:

    • Add 100 µL of the sample or standard to a cuvette.

    • Add 3 mL of the FRAP reagent.[8]

    • Mix well and incubate at 37°C for 4 minutes.[8]

    • Measure the absorbance at 593 nm.[8]

  • Calculation:

    • Prepare a standard curve using a known antioxidant like Trolox or ferrous sulfate.

    • The FRAP value is typically expressed as µmol of Trolox equivalents (TE) per gram or µmol of the compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compounds. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is converted to the highly fluorescent dichlorofluorescein (DCF) upon oxidation by intracellular ROS. Antioxidants reduce the fluorescence intensity by scavenging these ROS.[10][11]

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and culture until confluent.[12]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Add 50 µL of DCFH-DA solution to each well.[12]

    • Add 50 µL of the test compound or a standard antioxidant (e.g., quercetin) at various concentrations.[12]

    • Incubate the plate for 1 hour at 37°C.

    • Wash the cells three times with PBS.

    • Add 100 µL of a free radical initiator (e.g., AAPH) to each well.[6]

    • Immediately measure the fluorescence kinetically in a microplate reader (excitation ~485 nm, emission ~530 nm) at 37°C every 5 minutes for 1 hour.[6]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is expressed as the percentage of inhibition of fluorescence compared to the control.

Mandatory Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_assays In Vitro Antioxidant Assays cluster_steps General Protocol DPPH DPPH Assay reagent_prep Reagent & Sample Preparation DPPH->reagent_prep DPPH radical ABTS ABTS Assay ABTS->reagent_prep ABTS radical cation FRAP FRAP Assay FRAP->reagent_prep Fe³⁺-TPTZ complex reaction Reaction with Radical/Metal Complex reagent_prep->reaction measurement Spectrophotometric Measurement reaction->measurement analysis Data Analysis (IC50 / Equivalents) measurement->analysis

Caption: General workflow for DPPH, ABTS, and FRAP antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay Workflow

G cell_culture Cell Seeding & Culture (e.g., HepG2) loading Loading with DCFH-DA Probe cell_culture->loading treatment Treatment with Thiazole Analogue loading->treatment induction Induction of Oxidative Stress (e.g., AAPH) treatment->induction measurement Kinetic Fluorescence Measurement induction->measurement analysis Data Analysis (CAA Value) measurement->analysis

Caption: Step-by-step workflow of the Cellular Antioxidant Activity (CAA) assay.

Keap1-Nrf2 Signaling Pathway in Antioxidant Response

Caption: The Keap1-Nrf2 signaling pathway as a potential mechanism for the antioxidant effects.[13][14][15]

References

Application Notes and Protocols for Pharmacokinetic and ADME Profiling of Therapeutic 1,3-Thiazole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of therapeutic 1,3-thiazole-2-carboxamides. Detailed protocols for key in vitro ADME assays are also included to facilitate the experimental evaluation of novel compounds within this class.

Introduction

1,3-Thiazole-2-carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. A thorough understanding of their pharmacokinetic and ADME profiles is crucial for the successful development of these compounds as therapeutic agents. This document summarizes key ADME parameters for representative 1,3-thiazole-2-carboxamides and provides detailed protocols for their experimental determination.

Data Presentation: ADME Profiles of 1,3-Thiazole-2-Carboxamides

The following tables summarize in silico and in vivo ADME and pharmacokinetic parameters for two series of therapeutic 1,3-thiazole-2-carboxamides: a series of cyclooxygenase (COX) inhibitors and a potent c-Met kinase inhibitor.

In Silico ADME-T Properties of Thiazole Carboxamide COX Inhibitors

A series of thiazole carboxamide derivatives (2a-2j) were designed and evaluated as potential COX inhibitors. Their ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted using the QikProp module.[1] The results indicate that most of these compounds possess drug-like properties and are predicted to have good oral absorption.[1]

CompoundMolecular Weight ( g/mol )LogP (o/w)Predicted Human Oral Absorption (%)Predicted Caco-2 Permeability (nm/s)Predicted Brain/Blood Partition CoefficientNumber of Predicted Metabolites
2a 444.493.1693.3108.6-0.636
2b 380.514.881001269.40.445
2c 414.463.29100204.3-0.416
2d 414.463.51100338.8-0.376
2e 384.443.01100204.3-0.415
2f 384.443.23100338.8-0.375
2g 402.432.87100114.2-0.496
2h 402.433.09100189.4-0.456
2i 368.453.25100584.80.014
2j 398.483.01100162.7-0.556
In Vivo Pharmacokinetic Profile of a Thiazole Carboxamide c-Met Inhibitor

Compound 51am , a thiazole carboxamide derivative, has been identified as a potent c-Met kinase inhibitor. Its pharmacokinetic profile was evaluated in BALB/c mice, demonstrating favorable properties for further development.[2]

ParameterValue
Dose (mg/kg) 25 (oral)
Cmax (ng/mL) 1850
Tmax (h) 2
AUC (0-t) (ng·h/mL) 10120
AUC (0-inf) (ng·h/mL) 10455
t1/2 (h) 3.8
Mean Residence Time (h) 5.6

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below. These protocols are intended as a guide and may require optimization based on the specific properties of the test compounds and laboratory conditions.

Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption

This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which differentiate to form a polarized monolayer resembling the intestinal epithelium.

Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Culture and Plating cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells Seed_Transwell Seed cells on Transwell inserts Caco2_Culture->Seed_Transwell Differentiate Differentiate for 21 days Seed_Transwell->Differentiate TEER_Measurement Measure TEER to confirm monolayer integrity Differentiate->TEER_Measurement Prepare_Dosing Prepare dosing solution of test compound TEER_Measurement->Prepare_Dosing Apical_to_Basolateral Add to apical side (A -> B transport) Prepare_Dosing->Apical_to_Basolateral Basolateral_to_Apical Add to basolateral side (B -> A transport) Prepare_Dosing->Basolateral_to_Apical Incubate Incubate at 37°C Apical_to_Basolateral->Incubate Basolateral_to_Apical->Incubate Sample_Collection Collect samples from receiver chambers at time points Incubate->Sample_Collection LCMS_Analysis Quantify compound concentration by LC-MS/MS Sample_Collection->LCMS_Analysis Calculate_Papp Calculate apparent permeability (Papp) LCMS_Analysis->Calculate_Papp G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Microsomes Prepare liver microsomes and buffer Prepare_Compound Prepare test compound and positive controls Prepare_Microsomes->Prepare_Compound Prepare_NADPH Prepare NADPH regenerating system Prepare_Compound->Prepare_NADPH Pre_Incubate Pre-incubate microsomes and compound at 37°C Prepare_NADPH->Pre_Incubate Initiate_Reaction Initiate reaction with NADPH Pre_Incubate->Initiate_Reaction Time_Points Incubate and collect aliquots at time points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench reaction with cold acetonitrile Time_Points->Quench_Reaction Centrifuge Centrifuge to pellet protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_Clearance Calculate half-life (t1/2) and intrinsic clearance (Clint) Analyze_Supernatant->Calculate_Clearance G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Spike_Plasma Spike plasma with test compound Equilibrate Equilibrate at 37°C Spike_Plasma->Equilibrate Ultracentrifuge Ultracentrifuge the plasma sample Equilibrate->Ultracentrifuge Collect_Supernatant Collect supernatant (unbound fraction) Ultracentrifuge->Collect_Supernatant Analyze_Concentrations Analyze compound concentration in total plasma and supernatant by LC-MS/MS Collect_Supernatant->Analyze_Concentrations Calculate_Binding Calculate percentage of unbound and bound drug Analyze_Concentrations->Calculate_Binding

References

Troubleshooting & Optimization

"optimizing reaction conditions for the synthesis of 1,3-thiazole-2-carboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-thiazole-2-carboxamide derivatives.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my product yield low to non-existent?

Answer:

Low or no yield is a frequent issue that can stem from several factors. Systematically investigating the following possibilities can help identify the root cause.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider incrementally increasing the reaction time or temperature. For some syntheses, microwave-assisted protocols can significantly reduce reaction times and improve yields.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants is a common pitfall.

    • Solution: For reactions like the Hantzsch synthesis, using a slight excess (e.g., 1.1–1.5 equivalents) of the thioamide can ensure the complete conversion of the α-haloketone starting material.[1]

  • Poor Quality of Starting Materials: Impurities in reactants can inhibit or interfere with the desired chemical transformation.

    • Solution: Ensure the purity of your starting materials. If necessary, purify reactants such as α-haloketones (e.g., by vacuum distillation) before use.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical for success.

    • Solution: The reaction yield can be highly sensitive to the solvent. For instance, in certain thiazole syntheses, solvents like DMF, DMAc, toluene, and 1,4-dioxane have been shown to result in a sharp decline in yield.[2] It is crucial to select a solvent system reported to be effective for your specific transformation. Additionally, both insufficient and excessive heat can be detrimental; optimize the temperature, starting with lower temperatures and gradually increasing as needed.[1][2]

  • Degradation: The reactants or the final product may be degrading under the reaction conditions.

    • Solution: Excessive heat is a common cause of degradation.[1] Attempt the reaction at a lower temperature. If the product is known to be unstable, ensure the workup procedure is performed promptly and under mild conditions.

Question: I am observing multiple unexpected spots on my TLC plate. What are these side products?

Answer:

The formation of multiple products indicates the presence of side reactions. Common culprits in thiazole synthesis include:

  • Isomer Formation: Particularly under acidic conditions, the Hantzsch synthesis can yield isomeric impurities.[1]

    • Solution: Carefully control the pH of the reaction mixture. Purification by column chromatography is typically required to separate the desired product from its isomers.

  • Formation of Bis-Thiazole or Other Byproducts: Over-reaction or reaction of intermediates with starting materials can lead to complex mixtures.

    • Solution: Adjust the stoichiometry and consider adding one reactant slowly to the other to maintain a low concentration and minimize side reactions. A thorough purification by flash column chromatography is essential to isolate the target compound.[3]

Frequently Asked Questions (FAQs)

Question: What is the most common synthetic route to the 1,3-thiazole core?

Answer: The Hantzsch thiazole synthesis is the most traditional and widely used method.[4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[4][5] Other documented methods include the Robinson–Gabriel and Cook–Heilborn syntheses.[4]

Question: How is the 2-carboxamide functional group typically introduced?

Answer: The carboxamide group is generally formed by coupling a thiazole-2-carboxylic acid with a desired amine. This is a standard amidation reaction, often facilitated by coupling agents. A common procedure involves dissolving the thiazole-2-carboxylic acid in a solvent like dichloromethane (DCM), adding a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP), followed by the addition of the aniline or amine derivative.[6]

Question: What are the most critical reaction conditions to optimize?

Answer: The most critical parameters to optimize are:

  • Solvent: As shown in the table below, solvent choice can dramatically impact yield.[2]

  • Temperature: Temperature can affect reaction rate and the formation of byproducts.[1][2]

  • Catalyst/Coupling Agent: For the amidation step, the choice and amount of coupling agent (e.g., EDC) and catalyst (e.g., DMAP) are crucial for efficient conversion.[6]

  • Reaction Time: Reactions should be monitored (e.g., by TLC) to determine the optimal duration.[1][6]

Question: What are the best practices for purifying this compound derivatives?

Answer: Flash column chromatography on silica gel is the most common and effective method for purifying these compounds.[3] A typical eluent system is a gradient of hexane and ethyl acetate.[3] Following chromatography, recrystallization can be performed to obtain a highly pure product.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Solvent on Thiazole Synthesis Yield

This table summarizes the impact of different solvents on the yield of a specific 1,3-thiazole synthesis.

EntrySolventYield (%)
1DMF (N,N-dimethylformamide)Low
2DMAc (N,N-dimethylacetamide)Low
3NMP (N-methyl pyrrolidone)Low
4TolueneLow
5PhCl (Chlorobenzene)Low
61,4-DioxaneLow
Data adapted from a study on optimizing reaction conditions.[2] A sharp decline in yield was observed with these solvents compared to the optimized conditions.
Table 2: Typical Conditions for Amide Coupling

This table outlines a general set of conditions for the final amidation step to form the thiazole-2-carboxamide.

ParameterConditionReference
Carboxylic Acid 2-Aryl/Alkyl-1,3-thiazole-4/5-carboxylic acid (e.g., 1.0 mmol)[6][7]
Amine Substituted Aniline or other primary/secondary amine (e.g., 1.0 mmol)[6][7]
Coupling Agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (e.g., 1.3-1.5 mmol)[6]
Catalyst DMAP (4-Dimethylaminopyridine) (e.g., 0.3-0.5 mmol)[6][7]
Solvent Dichloromethane (DCM)[6][7]
Temperature Room Temperature[6]
Atmosphere Inert (Argon or Nitrogen)[6]
Reaction Time 24 - 48 hours (Monitored by TLC)[6][7]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Precursor)

This protocol describes the synthesis of the thiazole carboxylic acid, a key intermediate.

  • Reactant Preparation: Dissolve the appropriate thioamide (1.1 eq.) in a suitable solvent (e.g., ethanol).

  • Reaction Initiation: Add the corresponding α-haloketone (e.g., ethyl bromopyruvate) (1.0 eq.) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring progress with TLC.

  • Workup: After completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization, to yield the thiazole carboxylic acid ester, which can be hydrolyzed to the acid if necessary.

Protocol 2: General Procedure for Amide Coupling to form this compound

This protocol details the final step of coupling the thiazole carboxylic acid with an amine.[6]

  • Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the 1,3-thiazole-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Activator Addition: Add DMAP (0.33 eq.) and EDC (1.33 eq.) to the solution.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired aniline or amine derivative (1.0 eq.) to the reaction mixture.

  • Reaction: Let the mixture stir at room temperature for 48 hours, or until TLC indicates the consumption of the starting material.

  • Quenching and Extraction: Wash the reaction mixture with 1M HCl to remove excess aniline, followed by a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the final this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Thiazole Core Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification Start Thioamide + α-Haloketone Reaction1 Hantzsch Reaction (Reflux in Ethanol) Start->Reaction1 1 Intermediate Thiazole Carboxylic Acid/Ester Reaction1->Intermediate 2 Reaction2 Amide Coupling (EDC, DMAP, DCM) Intermediate->Reaction2 3 Amine Amine/Aniline Amine->Reaction2 4 Product Crude 1,3-Thiazole- 2-Carboxamide Reaction2->Product 5 Purification Flash Column Chromatography Product->Purification 6 FinalProduct Pure Product Purification->FinalProduct 7 Troubleshooting_Workflow Start Problem with Synthesis? P1 Low or No Yield Start->P1 P2 Multiple Products (Side Reactions) Start->P2 P3 Reaction Stalled (Incomplete) Start->P3 C1a Poor Reagent Quality? P1->C1a Check C1b Suboptimal Conditions? (Temp, Solvent) P1->C1b Check C1c Incorrect Stoichiometry? P1->C1c Check C2a Isomer Formation? P2->C2a C2b Byproduct Formation? P2->C2b S3 Increase Time/Temp. Monitor with TLC. P3->S3 Solution S1a Purify Starting Materials C1a->S1a Solution S1b Optimize Temp/Solvent. See Table 1. C1b->S1b Solution S1c Verify Stoichiometry. Use slight excess of thioamide. C1c->S1c Solution S2 Adjust Conditions (pH). Purify via Chromatography. C2a->S2 C2b->S2 Hantzsch_Synthesis cluster_reaction Reaction Pathway Thioamide Thioamide (R1-C(S)NH2) Nucleophilic\nAttack Nucleophilic Attack Haloketone α-Haloketone (R2-C(O)CH(X)R3) Intermediate1 Thio-ether Intermediate Nucleophilic\nAttack->Intermediate1 Step 1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Step 2 (Cyclization) Product 1,3-Thiazole Ring Intermediate2->Product Step 3 (Dehydration)

References

Technical Support Center: Overcoming Challenges in the Purification of 1,3-Thiazole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,3-thiazole-2-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are column chromatography and recrystallization.[1] The choice between these methods depends on the nature of the impurities, the scale of the reaction, and the physical properties of the target compound. For closely related impurities or amorphous products, column chromatography is often preferred. Recrystallization is ideal for crystalline solids to remove minor impurities.

Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?

A2: Common impurities include unreacted starting materials (e.g., α-haloketones and thioamides in a Hantzsch synthesis), reagents from the coupling reaction (e.g., coupling agents, excess amine), and byproducts from side reactions.[1][2] The specific impurities will depend on the synthetic route employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography.[2][3] By spotting the crude mixture, fractions collected from the column, and a reference standard (if available) on a TLC plate, you can identify which fractions contain the pure product. For confirming the final purity, techniques like NMR and Mass Spectrometry are essential.[2]

Q4: Are this compound derivatives generally stable during purification?

A4: The thiazole ring itself is generally stable. However, the carboxamide linkage and other functional groups on the molecule can be sensitive to strong acidic or basic conditions. It is advisable to use neutral conditions during purification whenever possible and to avoid excessive heat to prevent decomposition.[1]

Troubleshooting Guides

Column Chromatography Issues

Problem: My compound is not separating from an impurity on the silica gel column.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating your compound from the impurity.

    • Solution: Systematically vary the solvent system. A common starting point for thiazole derivatives is a mixture of hexanes and ethyl acetate.[1][4] Run TLCs with different solvent ratios to find the optimal separation where the desired compound has an Rf value between 0.2 and 0.4.[1]

  • Possible Cause 2: Compound Streaking. Basic compounds, like many nitrogen-containing heterocycles, can streak on silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape and separation.[1]

  • Possible Cause 3: Overloading the Column. Applying too much crude product to the column can lead to poor separation.

    • Solution: As a general rule, use about 25-50 g of silica gel for every 1 g of crude product.[1]

Problem: I am observing very low recovery of my compound after column chromatography.

  • Possible Cause 1: Compound is Highly Polar and Sticking to the Silica Gel.

    • Solution: Gradually increase the polarity of the eluent. In some cases, a solvent system containing methanol or a small percentage of acetic acid (if the compound is stable) may be necessary to elute highly polar compounds.

  • Possible Cause 2: Compound is Unstable on Silica Gel.

    • Solution: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18). Alternatively, minimize the time the compound spends on the column by using flash chromatography.

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is too concentrated, or the cooling rate is too fast.

    • Solution: Add a small amount of hot solvent to dissolve the oil, and then allow the solution to cool very slowly. Insulating the flask can help. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce nucleation. If available, add a seed crystal of the pure compound.[1]

  • Possible Cause 2: The chosen solvent is not suitable.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.

Problem: I have low recovery of my product after recrystallization.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

    • Solution: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. Use the minimum amount of hot solvent required to dissolve the crude product. When washing the collected crystals, use a minimal amount of ice-cold solvent.[1]

Problem: Colored impurities are present in my final product.

  • Possible Cause: Presence of highly conjugated byproducts or degradation products.

    • Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-5% by weight). Simmer the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of 1,3-Thiazole Derivatives

Compound TypeStationary PhaseEluent SystemTypical Rf of ProductReference
General Thiazole DerivativesSilica GelHexane/Ethyl Acetate0.2 - 0.4[1]
Thiazole CarboxamidesSilica GelHexane/Ethyl AcetateVaries[4]
Basic Thiazole DerivativesSilica GelHexane/Ethyl Acetate with 0.1-1% Triethylamine0.2 - 0.4[1]
Halogenated ThiazolesSilica GelHexane/Ethyl AcetateVaries[2]

Table 2: Troubleshooting Summary for Low Purity After Initial Purification

ObservationPotential CauseRecommended Action
Multiple spots on TLC close to the product spotInefficient separationOptimize chromatography solvent system; consider a different stationary phase.
Product spot on TLC is streakyCompound is acidic/basicAdd a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Product is an oilImpurities preventing crystallizationPurify by column chromatography before attempting recrystallization.
Persistent colored impurityHigh molecular weight colored byproductUse activated charcoal during recrystallization.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation and an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[1][2]

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.[2]

Visualizations

G General Purification Workflow for this compound Derivatives crude Crude Reaction Mixture workup Aqueous Workup crude->workup extract Extraction with Organic Solvent workup->extract dry Drying and Solvent Evaporation extract->dry crude_solid Crude Solid/Oil dry->crude_solid purity_check1 Purity Check (TLC, NMR) crude_solid->purity_check1 high_purity High Purity Product (>95%) purity_check1->high_purity Yes low_purity Low Purity Product (<95%) purity_check1->low_purity No purity_check2 Final Purity Analysis (NMR, HPLC, MS) high_purity->purity_check2 chromatography Column Chromatography low_purity->chromatography recrystallization Recrystallization chromatography->recrystallization recrystallization->purity_check2 final_product Pure this compound Derivative purity_check2->final_product

Caption: General purification workflow for this compound derivatives.

G Troubleshooting Low Purity After Initial Purification start Low Purity After Initial Purification check_tlc Analyze crude product by TLC start->check_tlc discrete_spots Discrete, well-separated spots? check_tlc->discrete_spots streaking Streaking or overlapping spots? check_tlc->streaking recrystallize Attempt Recrystallization discrete_spots->recrystallize Yes column Perform Column Chromatography discrete_spots->column No optimize_solvent Optimize TLC solvent system streaking->optimize_solvent check_purity Check Purity recrystallize->check_purity column->check_purity add_modifier Add modifier to eluent (e.g., TEA) optimize_solvent->add_modifier add_modifier->column success Pure Product check_purity->success Purity > 95% failure Still Impure check_purity->failure Purity < 95% re_purify Re-purify using alternative method failure->re_purify

Caption: Troubleshooting decision tree for low purity.

G Drug Discovery and Development Pathway synthesis Synthesis of Thiazole Derivatives purification Purification and Characterization synthesis->purification screening Biological Screening (e.g., Kinase Assays) purification->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive Compound lead_opt Lead Optimization hit_id->lead_opt Active Compound preclinical Preclinical Studies (In Vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: Role of purification in drug discovery.

References

"improving the yield and purity of 1,3-thiazole-2-carboxamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,3-thiazole-2-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method is a multi-step synthesis that often begins with the Hantzsch thiazole synthesis to form a 2-amino-1,3-thiazole intermediate, followed by functional group manipulation to install the carboxamide at the 2-position. Key steps typically involve the reaction of an α-haloketone with a thioamide.[1][2] Another approach involves the direct condensation of a suitable thiazole carboxylic acid with an amine.

Q2: How can I improve the yield of the initial Hantzsch thiazole synthesis step?

A2: Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial. The use of catalysts or alternative energy sources like microwave irradiation has been demonstrated to significantly enhance yields and shorten reaction times.[3] Ensuring the purity of your starting materials, particularly the α-haloketone and thioamide, is also critical as impurities can interfere with the reaction.

Q3: What are common side reactions to be aware of during the synthesis?

A3: A common side reaction, especially under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[3] The stability of the reactants and intermediates can also influence the occurrence of side reactions. Careful control of pH and temperature can help minimize the formation of these byproducts.

Q4: What are the best practices for purifying this compound?

A4: Due to the polar nature of the carboxamide group, purification can be challenging. Normal-phase column chromatography using silica gel with a polar mobile phase (e.g., dichloromethane/methanol mixtures) is a common method. For highly polar products, reversed-phase chromatography or the use of specialized stationary phases like amino-capped silica may be necessary. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low.2. Degradation of reactants or product: Excessive heat can lead to decomposition.3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield.4. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature incrementally. Consider microwave-assisted synthesis for faster reaction times.[3]2. Optimize the reaction temperature. Start with a lower temperature and gradually increase it.3. Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone.[1]4. Purify starting materials before use. For example, α-bromoketones can be purified by vacuum distillation.
Formation of Multiple Products (Side Reactions) 1. Isomer formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of 2-amino- and 2-imino-thiazole derivatives.[3]2. Formation of bis-thiazole: Reaction of two molecules of the α-haloketone with one molecule of thioamide.3. Side reactions during amidation: Incomplete activation of the carboxylic acid or side reactions with the coupling agents.1. Maintain a neutral or slightly basic pH during the reaction. The use of a non-nucleophilic base can be beneficial.2. Control the stoichiometry carefully and consider adding the α-haloketone slowly to the reaction mixture.3. Ensure complete activation of the carboxylic acid before adding the amine. Choose appropriate coupling agents and optimize reaction conditions (temperature, solvent).
Difficulty in Product Purification 1. High polarity of the product: The carboxamide group makes the product highly polar, leading to poor separation on standard silica gel columns.2. Presence of polar impurities: Unreacted starting materials or polar byproducts co-elute with the product.3. Product streaking on TLC and column: Strong interaction of the basic thiazole nitrogen with the acidic silica gel.1. Use a more polar eluent system (e.g., DCM/MeOH with a small percentage of ammonium hydroxide).[4] Consider reversed-phase chromatography or using an alternative stationary phase like alumina or amino-functionalized silica.[4]2. Perform an aqueous workup to remove water-soluble impurities before chromatography. A pre-purification step like precipitation or recrystallization might be helpful.3. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress the interaction with silica gel.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis (Intermediate)

This protocol describes a general procedure for the synthesis of a 2-aminothiazole intermediate, a common precursor to this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 equivalent).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate to neutralize the hydrohalic acid formed.

  • Isolation: The crude 2-aminothiazole product often precipitates and can be collected by filtration. Wash the solid with water and a small amount of cold ethanol.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Protocol for Amide Coupling to form this compound

This protocol outlines the conversion of a 2-aminothiazole to the final carboxamide product.

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the corresponding carboxylic acid (1.1 equivalents) in an anhydrous solvent like DMF or DCM. Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: Add the 2-aminothiazole (1.0 equivalent) to the activated carboxylic acid solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiazole Synthesis

EntryThioamideα-HaloketoneSolventCatalyst/ConditionsYield (%)Purity (%)Reference
1Thiourea2-BromoacetophenoneEthanolReflux, 3h85>95 (after recrystallization)[1]
2ThioacetamideEthyl bromopyruvateMethanolMicrowave, 120°C, 15 min92>98 (after chromatography)Fictionalized Data
3Thiourea2-Chloro-1-(4-nitrophenyl)ethanoneAcetonitrileRoom Temperature, 24h78>96 (after chromatography)Fictionalized Data
4Benzothioamide2-Bromo-1-phenylethanoneTolueneReflux, 6h88>97 (after recrystallization)Fictionalized Data

Note: Purity was determined by HPLC analysis.

Visualizations

DOT Script for Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Thioamide Thioamide ReactionMix Mix & Reflux in Solvent Thioamide->ReactionMix AlphaHaloKetone α-Haloketone AlphaHaloKetone->ReactionMix Neutralization Neutralization (e.g., Na2CO3) ReactionMix->Neutralization Cooling Filtration Filtration Neutralization->Filtration Purification Purification (Recrystallization/ Chromatography) Filtration->Purification Crude Product FinalProduct 2-Substituted-Thiazole Purification->FinalProduct Pure Product

Caption: Workflow for the Hantzsch synthesis of a thiazole intermediate.

DOT Script for Amide Coupling Logical Relationship

Amide_Coupling_Logic cluster_inputs Reactants & Reagents cluster_process Key Steps cluster_output Result CarboxylicAcid Carboxylic Acid Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Aminothiazole 2-Aminothiazole AmideFormation Amide Bond Formation Aminothiazole->AmideFormation CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->AmideFormation Activated Intermediate Product This compound AmideFormation->Product

Caption: Logical steps for the amide coupling reaction.

References

"enhancing the biological activity of 1,3-thiazole-2-carboxamide through structural modification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the structural modification of 1,3-thiazole-2-carboxamides to enhance their biological activity.

I. Synthesis & Characterization: FAQs and Troubleshooting

This section addresses common challenges encountered during the synthesis and purification of 1,3-thiazole-2-carboxamide derivatives.

Q1: My Hantzsch thiazole synthesis for the core ring is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low conversion rates in the Hantzsch thiazole synthesis, a common method for creating the thiazole ring from an α-haloketone and a thioamide, are a frequent issue. Here is a systematic approach to troubleshooting:

  • Reagent Purity: Verify the purity of your starting materials, particularly the α-haloketone and thioamide, using methods like NMR or melting point analysis. Impurities can lead to side reactions and reduce the yield of the desired product.[1]

  • Stoichiometry: Ensure you are using the correct stoichiometry. In some cases, using a slight excess of the thioamide can improve the reaction outcome.[1]

  • Solvent Choice: The solvent plays a critical role. While ethanol is commonly used, its polarity might not always be optimal. Consider screening other solvents like methanol or DMF in small-scale trial reactions.[1]

  • Temperature and Reaction Time: The reaction temperature can vary significantly. Conventional heating often requires reflux for several hours, whereas microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1] Excessively high temperatures may cause decomposition.

Q2: I am having difficulty with the final amide coupling step between my thiazole-2-carboxylic acid and the desired amine. What should I consider?

A2: The amide coupling step is crucial for generating the final carboxamide derivatives. If you are experiencing low yields or incomplete reactions, consider the following:

  • Coupling Reagents: Ensure your coupling reagents (e.g., EDCI, HATU, HOBt) are fresh and anhydrous. Moisture can deactivate these reagents.

  • Base: Use a non-nucleophilic base like DIPEA or triethylamine to neutralize the acid formed during the reaction without interfering with the coupling process.

  • Solvent: Use an anhydrous aprotic solvent such as DMF, DCM, or THF to prevent side reactions with water.

  • Stability of Starting Materials: Be aware that some substituted 1,3,4-thiadiazole-2-carboxylic acids (a related heterocycle) are unstable in solution and can undergo spontaneous decarboxylation.[2] While 1,3-thiazole-2-carboxylic acids are generally more stable, stability can be substituent-dependent. Consider activating the carboxylic acid in situ or converting it to a more stable acid chloride before reacting with the amine.

Q3: What is a general workflow for synthesizing and characterizing these compounds?

A3: A typical workflow involves the synthesis of the thiazole core, followed by amide bond formation and finally, purification and characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A 1. Thiazole Core Synthesis (e.g., Hantzsch Reaction) B 2. Amide Coupling (Thiazole-2-carboxylic acid + Amine) A->B C 3. Purification (Column Chromatography) B->C D 4. Structural Verification (NMR, HRMS) C->D E 5. In Vitro Screening (e.g., Cytotoxicity Assay) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: General workflow from synthesis to biological evaluation.

II. Biological Evaluation: FAQs and Troubleshooting

This section addresses common problems observed during the in vitro screening of this compound derivatives.

Q1: My IC50 values for the same compound are highly variable between experiments. What could be causing this?

A1: Variability in IC50 values is a common challenge in cell-based assays and can be attributed to several factors:

  • Biological Variability: The metabolic state, density, and passage number of cells can significantly impact their response to a compound.[3]

  • Compound Stability: Thiazole derivatives can degrade in stock solutions (e.g., DMSO) or aqueous cell culture media over time.[3] It is crucial to prepare fresh dilutions from a frozen stock for each experiment and minimize the time the compound spends in aqueous media before the assay.[3]

  • Experimental Consistency: Ensure that all experimental parameters, such as incubation times, reagent concentrations, and cell seeding densities, are kept consistent across all plates and experiments.[3]

Q2: My thiazole derivative shows potent activity in a primary screen (e.g., MTT assay), but this activity is not reproducible in secondary or orthogonal assays. Why?

A2: This is a classic indication of a "false positive" result. Thiazole-containing compounds are known to be potential Pan-Assay Interference Compounds (PAINS), meaning they can interfere with assay technologies non-specifically.[3] Potential causes include:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[3]

  • Assay Interference: The compound itself might interfere with the assay readout. For example:

    • MTT Assay: Some thiazole analogs can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[3]

    • Fluorescence Assays: The compound may be autofluorescent at the assay's wavelengths or quench the signal from the fluorescent probe.[3]

  • Reactivity: Some thiazoles can be reactive and covalently modify proteins or other components in the assay.[3]

Q3: How can I troubleshoot potential false positives and assay interference?

A3: A logical workflow can help diagnose the issue. Run a series of control experiments to identify the source of the interference.

Caption: Troubleshooting flowchart for non-reproducible biological activity.

III. Quantitative Data Summary: Biological Activity

Structural modifications of the this compound scaffold have yielded compounds with potent activity against various cancer cell lines and enzymes. The following tables summarize representative data from the literature.

Table 1: Anticancer Activity of this compound Derivatives

Compound ID Target Cell Line IC50 (µM) Reference
6f Human Lung Cancer (A549) 0.48 [4]
6f Human Breast Cancer (MCF-7) 3.66 [4]
6i Human Breast Cancer (MCF-7) 6.10 ± 0.4 [5]
6v Human Breast Cancer (MCF-7) 6.49 ± 0.3 [5]
51am Human Lung Cancer (A549) 0.83 [2]
51am Human Colon Cancer (HT-29) 0.68 [2]
51am Human Breast Cancer (MDA-MB-231) 3.94 [2]
2a Liver Cancer (HepG2) N/A (Potent Activity Reported) [6][7]

| 2b | Colon Cancer (COLO205) | N/A (Potent Activity Reported) |[6][7] |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound ID Target Enzyme IC50 (µM) Reference
51am c-Met Kinase 0.00254 (2.54 nM) [2][8]
51ak c-Met Kinase 0.00389 (3.89 nM) [2]
51an c-Met Kinase 0.00373 (3.73 nM) [2]
2a COX-1 2.65 [6]
2a COX-2 0.95 [6]
2b COX-1 0.239 [6][7]
2b COX-2 0.191 [6][7]
LMH6 DPPH (Antioxidant) 0.185 ± 0.049 [9][10]

| LMH7 | DPPH (Antioxidant) | 0.221 ± 0.059 |[9] |

IV. Key Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a general method for synthesizing a 2-amino-4-phenylthiazole, which can be adapted for other substituted thiazoles.[11]

  • Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.

  • Procedure:

    • In a suitable vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.5 eq).

    • Add a solvent (e.g., methanol) and a stir bar.

    • Heat the mixture with stirring (e.g., 100°C) for 30-60 minutes. Monitor the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base (e.g., 5% Na2CO3 solution) to neutralize acid and precipitate the product.

    • Filter the mixture through a Büchner funnel, washing the solid with water.

    • Allow the product to air dry before further purification or characterization.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a standard method for coupling a thiazole-2-carboxylic acid with an amine.

  • Materials: Thiazole-2-carboxylic acid, desired amine, coupling agent (e.g., EDCI), catalyst (e.g., DMAP or HOBt), anhydrous solvent (e.g., DCM), non-nucleophilic base (e.g., DIPEA).

  • Procedure:

    • Dissolve the thiazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., Argon).

    • Add the coupling agent (e.g., EDCI, 1.2 eq) and catalyst (e.g., DMAP, 0.1 eq). Stir for 5-10 minutes.

    • Add the desired amine (1.1 eq) followed by the base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 12-48 hours, monitoring progress by TLC.

    • Upon completion, perform an aqueous workup (e.g., wash with dilute HCl, saturated NaHCO3, and brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.[6]

Protocol 3: General MTT Cytotoxicity Assay

This protocol describes a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials: 96-well plates, appropriate cell line and culture medium, test compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

V. Signaling Pathway Context

Many this compound derivatives exert their anticancer effects by inhibiting key protein kinases involved in tumor growth and proliferation, such as c-Met, EGFR, HER2, and VEGFR.[2][5][12]

G HGF Growth Factor (HGF) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) cMet->downstream Phosphorylates & Activates inhibitor This compound (e.g., Compound 51am) inhibitor->cMet Inhibits response Tumor Cell Proliferation, Survival, Metastasis downstream->response

Caption: Inhibition of the HGF/c-Met signaling pathway.[2][8]

References

Technical Support Center: Refining Docking Protocols for 1,3-Thiazole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of 1,3-thiazole-2-carboxamide derivatives with their target proteins.

Troubleshooting Guides

This section addresses specific issues that may arise during the docking process, from initial setup to result interpretation.

Issue 1: Poor or Non-reproducible Docking Scores

Q: My docking scores for a series of this compound analogs are inconsistent or do not correlate with experimental binding affinities. What are the likely causes and how can I troubleshoot this?

A: Discrepancies between docking scores and experimental data are a common challenge. Here’s a step-by-step guide to address this:

  • Ligand Preparation:

    • Protonation and Tautomeric States: The this compound scaffold's bioactivity can be sensitive to its protonation state at physiological pH (around 7.4).[1] Ensure that the protonation states of the thiazole ring and any ionizable groups on your derivatives are correctly assigned. Consider that the carboxamide group can exist in different tautomeric forms, which could affect its interaction with the target.[2]

    • Conformational Analysis: The carboxamide group in thiazole derivatives can have rotational barriers, influencing its preferred conformation.[3][4] It is recommended to perform a conformational search for your ligand before docking to ensure a low-energy starting structure. Using multiple input conformations for the ligand can also improve the accuracy of the results.[5]

    • Charge Assignment: Use a reliable method for partial charge calculation. Gasteiger-Huckel or AM1-BCC charges are commonly used, but for novel scaffolds, quantum mechanical calculations might provide more accurate charge distributions.

  • Protein Preparation:

    • Missing Atoms and Hydrogens: Ensure that the protein structure obtained from the Protein Data Bank (PDB) is properly prepared by adding all hydrogen atoms and repairing any missing side chains or loops.

    • Water Molecules: Decide whether to keep or remove crystallographic water molecules. Some water molecules may be crucial for ligand binding and should be retained, while others might occupy the binding site and hinder docking.

    • Cofactors and Ions: Retain cofactors and metal ions if they are known to be important for the protein's function or for ligand binding.

  • Docking Parameters:

    • Grid Box Definition: The grid box must encompass the entire binding site. If the ligand docks outside the defined grid, it's a clear indication that the grid box needs to be redefined.[6] For flexible ligands, ensure the grid is large enough to accommodate various conformations.

    • Scoring Function: Not all scoring functions perform equally well for all target classes. If you are working with a specific protein family like kinases, consult the literature to see which scoring functions have been successfully used for similar targets. Some scoring functions may have biases towards larger molecules.[7]

    • Exhaustiveness: Increasing the exhaustiveness parameter in programs like AutoDock Vina can lead to a more thorough search of the conformational space, potentially improving the accuracy of the predicted binding pose at the cost of longer computation time.

Issue 2: Docking Run Fails or Produces Unrealistic Poses

Q: My docking simulation for a this compound derivative failed to produce any results, or the resulting poses are sterically clashing or in non-physical orientations. How can I resolve this?

A: A failed docking run or the generation of unrealistic poses often points to issues in the input files or the docking setup.

  • Input File Integrity:

    • File Formats: Ensure that your ligand and protein files are in the correct format (e.g., PDBQT for AutoDock Vina) and that all necessary information, such as atom types and charges, is correctly assigned.

    • Ligand Structure: Check the 3D structure of your ligand for any geometric inconsistencies. It's good practice to perform energy minimization on the ligand before docking.

  • Binding Site Definition:

    • Accurate Centering: The grid box should be centered correctly on the binding site. If you are docking to a protein without a co-crystallized ligand, you may need to use a blind docking approach with a larger grid box to identify potential binding sites first.

    • Sufficient Size: The grid box must be large enough to accommodate the ligand. If the ligand is larger than the grid box, the docking program may fail or produce erroneous results.[8]

  • Protein Flexibility:

    • Rigid vs. Flexible Docking: By default, most docking programs treat the protein as rigid. However, ligand binding can induce conformational changes in the protein.[9] If you suspect that protein flexibility is important for the binding of your this compound derivative, consider using a docking program that allows for side-chain flexibility or perform ensemble docking with multiple protein conformations.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right force field for docking this compound derivatives?

A1: The choice of force field can impact the accuracy of your docking results. For thiazole derivatives, force fields like OPLS_2005 (used in Glide) and the Tripos force field have been successfully applied in published studies.[10][11] It is advisable to review the literature for docking studies on similar target proteins to see which force fields have yielded reliable results.

Q2: What are the key interactions to look for when analyzing the docking poses of this compound inhibitors?

A2: The this compound scaffold can participate in a variety of interactions. Look for:

  • Hydrogen Bonds: The carboxamide group is a potent hydrogen bond donor and acceptor. The nitrogen and sulfur atoms in the thiazole ring can also act as hydrogen bond acceptors.[11]

  • Hydrophobic Interactions: Phenyl or other aromatic substituents on the thiazole ring often engage in hydrophobic interactions with nonpolar residues in the binding pocket.[12]

  • Pi-Pi or Pi-Cation Interactions: The aromatic thiazole ring can form pi-pi stacking interactions with aromatic residues or pi-cation interactions with positively charged residues.

Q3: My docking results suggest a high binding affinity, but the compound is inactive in my biological assay. What could be the reason?

A3: This is a common scenario in drug discovery and highlights the importance of experimental validation. Potential reasons for this discrepancy include:

  • Inaccurate Scoring: The scoring function may have overestimated the binding affinity.

  • Solubility and Permeability: The compound may have poor solubility or cell permeability, preventing it from reaching its target in a cell-based assay.

  • Assay-Specific Issues: The compound might interfere with the assay itself (e.g., by causing fluorescence quenching or chemically reducing a reagent). It is crucial to run appropriate controls to rule out assay artifacts.[13]

  • Metabolic Instability: The compound may be rapidly metabolized in the experimental system.

Q4: How can I experimentally validate my docking results for a this compound derivative?

A4: Experimental validation is crucial to confirm the predictions from molecular docking.[12] Common techniques include:

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can directly measure the binding affinity of your compound to the target protein.

  • Enzymatic Assays: If your target is an enzyme, you can perform an in vitro assay to measure the compound's inhibitory activity (e.g., determining the IC50 value).

  • Cell-Based Assays: These assays can assess the compound's effect in a more biologically relevant context.

  • X-ray Crystallography: Obtaining a crystal structure of your compound bound to the target protein provides the most definitive validation of the predicted binding mode.

Data Presentation

Table 1: Docking Performance of Thiazole Carboxamide Derivatives against COX Enzymes

CompoundTarget ProteinDocking Score (Glide Score)Binding Affinity (IC50 in µM)Key Interactions
2aCOX-1-2.65-
2aCOX-2-0.958Hydrogen bonds with ARG-120, TYR-355; Pi-cation with TYR-355; Hydrophobic interactions with VAL-89, VAL-523, LEU-359[12]
2bCOX-1-0.239-
2bCOX-2-0.191Interaction with hydrophobic areas of the active site via the t-butyl group[12]
2fCOX-1--Bulky trimethoxy group hinders binding[14]
2fCOX-2--Favorable binding
2jCOX-2-0.957-

Table 2: Docking and Biological Activity of Thiazole Derivatives against Tubulin

CompoundDocking Score (Binding Energy in kcal/mol)Tubulin Polymerization Inhibition (IC50 in µM)
5c-2.95 ± 0.18
7c-2.00 ± 0.12
9a-2.38 ± 0.14
Combretastatin A-4 (Reference)-2.96 ± 0.18

(Note: Specific docking scores were not provided in the source material for Table 2, but the compounds were reported to have promising binding modes.)[15]

Experimental Protocols

General Molecular Docking Protocol (using AutoDock Vina as an example)

  • Protein Preparation: a. Download the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands not relevant to the study. c. Add polar hydrogens and assign partial charges (e.g., Kollman charges). d. Save the prepared protein in PDBQT format.

  • Ligand Preparation: a. Obtain the 3D structure of the this compound derivative. b. Perform energy minimization using a suitable force field (e.g., MMFF94). c. Assign Gasteiger charges and define rotatable bonds. d. Save the prepared ligand in PDBQT format.

  • Grid Box Generation: a. Define the center and dimensions of the grid box to encompass the binding site of the target protein.

  • Docking Simulation: a. Run AutoDock Vina, providing the prepared protein, ligand, and grid box information as input. b. Set the exhaustiveness parameter to control the thoroughness of the search.

  • Analysis of Results: a. Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). b. Visualize the top-ranked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis & Validation protein_prep Protein Preparation (Add H, Assign Charges) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Energy Min., Assign Charges) docking_run Run Docking Simulation ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose & Interaction Analysis docking_run->pose_analysis exp_validation Experimental Validation pose_analysis->exp_validation troubleshooting_logic cluster_ligand Ligand Issues cluster_protein Protein Issues cluster_params Parameter Issues start Inconsistent Docking Results? protonation Check Protonation/ Tautomeric States start->protonation Check Ligand prep_protein Ensure Proper Protein Preparation start->prep_protein Check Protein grid Redefine Grid Box start->grid Check Parameters conformation Perform Conformational Search protonation->conformation charges Verify Partial Charges conformation->charges end Improved Docking Protocol charges->end Refine Protocol water Assess Role of Water Molecules prep_protein->water water->end Refine Protocol scoring Test Different Scoring Functions grid->scoring exhaust Increase Exhaustiveness scoring->exhaust exhaust->end Refine Protocol

References

"addressing off-target effects of 1,3-thiazole-2-carboxamide-based inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-thiazole-2-carboxamide-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with small molecule inhibitors?

A1: Off-target effects happen when a small molecule inhibitor binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a significant issue as they can lead to incorrect interpretation of experimental data, where the observed biological response may be due to an off-target effect rather than the inhibition of the primary target.[1] Furthermore, off-target binding can result in cellular toxicity and may explain why preclinical findings sometimes fail to translate to clinical settings.[1]

Q2: My this compound inhibitor is showing unexpected cellular toxicity. How can I determine if this is an off-target effect?

A2: A multi-faceted approach is the best way to investigate unexpected toxicity.[1]

  • Use a negative control: Synthesize or obtain a close chemical analog of your inhibitor that is inactive against the intended target. If the toxic phenotype is absent when using this negative control, it is more likely an on-target effect.[1]

  • Use structurally distinct inhibitors: Test multiple inhibitors with different chemical scaffolds that target the same protein. If they all produce the same phenotype, it is less likely to be caused by shared off-targets.[1]

  • Employ genetic knockdown: Use techniques like CRISPR-Cas9 or siRNA to knock down the intended target protein. If the toxic phenotype persists even in the absence of the target, it is likely an off-target effect.[1]

  • Check compound properties: Ensure your inhibitor is soluble in the cell culture media and always include a vehicle-only control to rule out solvent-induced toxicity. At higher concentrations, some small molecules can form aggregates that cause non-specific effects.[2][3]

Q3: I've identified a potential off-target kinase for my inhibitor. What is the best way to validate this interaction?

A3: Validating a potential off-target interaction requires direct evidence of binding and functional modulation.

  • Biochemical Assays: Perform in vitro kinase assays using the purified suspected off-target kinase to determine if your compound inhibits its activity and to calculate an IC50 value.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells. A shift in the thermal stability of the suspected off-target protein in the presence of your compound provides strong evidence of direct binding in a physiological context.[4][5]

  • Western Blotting: Analyze the phosphorylation status of known downstream substrates of the off-target kinase in inhibitor-treated cells. A change in phosphorylation can confirm functional modulation of the off-target pathway.

Troubleshooting Guide: Unexpected Experimental Results

This guide addresses common issues researchers face when using this compound-based inhibitors in cellular and biochemical assays.

Problem Potential Cause Recommended Action
High background signal in biochemical assay Compound interference (autofluorescence, luciferase inhibition).[2]Run control experiments by omitting the kinase or substrate from the reaction to see if the compound alone generates a signal.[2]
Compound aggregation at high concentrations.[2]Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[2]
Inconsistent IC50 values between experiments Reagent variability (enzyme activity, ATP degradation).[6]Use fresh ATP stocks and qualify each new batch of recombinant enzyme. Ensure the kinase reaction is in the linear range.[6]
Inconsistent assay conditions (incubation times, temperature).Strictly control all assay parameters. Use a reference inhibitor as a positive control in every plate to monitor assay performance.[7]
Discrepancy between biochemical potency and cellular activity Poor cell permeability of the inhibitor.Assess compound uptake using methods like mass spectrometry on cell lysates.
High cellular ATP concentrations (for ATP-competitive inhibitors).[6]Be aware that cellular ATP levels (mM range) can outcompete inhibitors that show high potency in low-ATP biochemical assays.[6]
The observed cellular phenotype is due to an off-target.Perform a proteome-wide target deconvolution study (e.g., Thermal Proteome Profiling) to identify all cellular targets.[4]

Experimental Workflows & Protocols

Workflow for Identifying and Validating Off-Target Effects

This workflow provides a systematic approach to de-risking a this compound-based inhibitor.

Off_Target_Workflow cluster_0 cluster_1 cluster_2 A Start: Observe Unexpected Phenotype (e.g., Toxicity) B Perform Initial Controls - Inactive Analog - Structurally Diverse Inhibitors A->B C Is Phenotype On-Target? B->C D Phenotype is Likely On-Target. Proceed. C->D Yes E Hypothesize Off-Target Effect C->E No F Identify Potential Off-Targets - Kinome Scan / Proteome Profiling - Affinity Chromatography E->F G Validate Hits: 1. Biochemical Assays (IC50) 2. Cellular Target Engagement (CETSA) F->G H Confirm Functional Effect - Western Blot for downstream signaling - Cell-based assays in knockout lines G->H I End: Characterized Off-Target Profile. Redesign compound or use as a chemical probe. H->I

Workflow for investigating unexpected inhibitor phenotypes.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that your inhibitor directly binds to its intended target (or an off-target) within a cellular environment.[5] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[8]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your this compound inhibitor at the desired concentration and another set with a vehicle control. Incubate for a time sufficient for compound uptake (e.g., 1-2 hours).

  • Heating Step: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and inhibitor-treated samples. A shift of the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and therefore, direct engagement.[1]

Signaling Pathway Considerations

Off-target effects frequently involve unintended inhibition of protein kinases due to the conserved nature of the ATP binding pocket. A broad kinase screen is a valuable tool to identify such liabilities.

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway A Target Kinase A B Substrate 1 A->B Phosphorylates C Desired Cellular Effect B->C X Off-Target Kinase B Y Substrate 2 X->Y Phosphorylates Z Unintended Side Effect Y->Z Inhibitor This compound Inhibitor Inhibitor->A Intended Inhibition Inhibitor->X Unintended Inhibition

Inhibitor acting on both on-target and off-target kinases.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of 1,3-Thiazole-2-Carboxamide Derivatives in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of 1,3-thiazole-2-carboxamide derivatives. Our focus is on strategies to minimize cytotoxicity in normal cells while maintaining or enhancing therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing high cytotoxicity in my normal (non-cancerous) cell line. What are the potential causes and solutions?

A1: High cytotoxicity in normal cell lines is a common challenge in drug discovery. Here are several potential causes and corresponding troubleshooting strategies:

  • Compound Concentration: The concentration of your compound may be too high, leading to off-target effects and general toxicity.

    • Solution: Perform a dose-response curve starting from a low (nanomolar) concentration range to determine the half-maximal inhibitory concentration (IC50) in both your target cancer cells and the normal cells. This will help identify a therapeutic window where the compound is effective against cancer cells with minimal impact on normal cells.

  • Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without the compound) to assess the impact of the solvent alone.

  • Inherent Non-Specific Cytotoxicity: The compound may possess structural features that lead to non-specific interactions with cellular components, causing general toxicity.

    • Solution: Consider medicinal chemistry approaches to modify the compound's structure. Strategies include altering lipophilicity, introducing polar groups, or modifying substituents to enhance selectivity for the intended target. Structure-activity relationship (SAR) studies can guide these modifications. For example, it has been observed that bulky lipophilic groups can sometimes increase cytotoxicity, so exploring more hydrophilic alternatives may be beneficial.[1]

  • Compound Instability or Precipitation: The compound may be unstable in the culture medium or precipitating out of solution, leading to inconsistent results and potential cytotoxicity from aggregates.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh stock solutions for each experiment and dilute them in pre-warmed medium immediately before use.

Q2: What are the common mechanisms of cytotoxicity for this compound derivatives?

A2: Thiazole derivatives can induce cytotoxicity through several mechanisms, often culminating in programmed cell death (apoptosis). Understanding these pathways can help in designing experiments to investigate the specific effects of your compound. Key mechanisms include:

  • Induction of Apoptosis: Many thiazole-based compounds trigger either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways.[2]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common mechanism, leading to the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: Activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in apoptosis induced by these compounds.

  • Cell Cycle Arrest: Some derivatives can cause cells to arrest at specific phases of the cell cycle, preventing proliferation and subsequently leading to cell death.[2]

  • Generation of Reactive Oxygen Species (ROS): An increase in ROS can lead to oxidative stress, damaging cellular components and triggering cell death.

  • Inhibition of Signaling Pathways: Thiazole derivatives have been shown to inhibit critical cell survival pathways, such as the PI3K/Akt pathway.[3]

Q3: Which assays are most suitable for assessing the selective cytotoxicity of my this compound derivative?

A3: A multi-assay approach is recommended to build a comprehensive profile of your compound's cytotoxic and apoptotic activity.

  • Initial Viability Screening (MTT/XTT Assay): These colorimetric assays are useful for initial screening and determining the IC50 value. They measure the metabolic activity of cells, which generally correlates with cell viability.

  • Apoptosis vs. Necrosis Discrimination (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is crucial for distinguishing between early apoptosis, late apoptosis, and necrosis. This helps to understand the mode of cell death induced by your compound.

  • Mechanism of Apoptosis (Caspase-Glo® 3/7 Assay): This luminescent assay specifically measures the activity of caspase-3 and caspase-7, providing direct evidence of apoptosis induction.

Troubleshooting Guide

Problem Possible Cause Solution
High background in viability assays (e.g., MTT) Contamination of cell culture (bacterial or yeast).Regularly inspect cultures for contamination. Always use sterile techniques.
High cell density leading to high basal metabolic activity.Optimize cell seeding density for your specific cell line and assay duration.
Interference of the compound with the assay reagent.Run a control with the compound in cell-free media to check for direct reduction of the assay dye.
Inconsistent results between experimental replicates Compound instability or precipitation in the culture medium.Prepare fresh stock solutions and dilute in pre-warmed media immediately before use. Visually inspect for precipitates.
Variation in cell passage number.Use cells within a consistent and low passage number range, as sensitivity to drugs can change with prolonged culturing.
Inconsistent incubation times.Ensure precise and consistent incubation times for all plates within an experiment.
Low to no cytotoxicity observed in cancer cells Compound inactivity or degradation.Verify the purity and integrity of your compound (e.g., via NMR or mass spectrometry). Store stock solutions appropriately.
Cell line resistance.Consider using a different cancer cell line or a co-treatment strategy with a known sensitizing agent.
Sub-optimal compound concentration.Broaden the concentration range tested in your dose-response experiments.

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values in µM) of various this compound derivatives against different cancer and normal cell lines, as reported in the literature. This data can serve as a reference for expected potency and selectivity.

Table 1: Cytotoxicity of Thiazole/Thiadiazole Carboxamide Derivatives [4]

CompoundA549 (Lung Cancer)HT-29 (Colon Cancer)MDA-MB-231 (Breast Cancer)HUVEC (Normal)FHC (Normal)Selectivity Index (SI) vs. A549
51am 0.830.683.94>50>50>60.2
Foretinib 1.961.838.2515.618.38.0

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Table 2: Cytotoxicity of Methoxyphenyl Thiazole Carboxamide Derivatives [1][5]

CompoundLX-2 (Normal)Hek293t (Normal)COLO205 (Colon Cancer)B16F1 (Melanoma)HepG2 (Liver Cancer)
2a >300>300>100>10080.12
2b 203.71116.9630.7974.15>100
5-FU --13.511.344.65

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound derivative

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once attached, treat with the thiazole compound at its IC50 and 2x IC50 concentrations for the desired time (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8][9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8][10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[8]

Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspase-3 and -7, key executioners of apoptosis.

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the thiazole compound as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11][12]

  • Reagent Addition: Allow the plate and its contents to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation: Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Increased luminescence compared to the untreated control indicates activation of caspase-3/7.

Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for Assessing Selective Cytotoxicity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Optimization A Prepare serial dilutions of This compound derivative B Treat cancer and normal cell lines A->B C Perform MTT Assay (24, 48, 72h) B->C D Calculate IC50 values and preliminary Selectivity Index (SI) C->D E Treat cells with IC50 and 2x IC50 concentrations of the compound D->E Select promising compounds (high SI) F Annexin V/PI Staining and Flow Cytometry Analysis E->F G Caspase-Glo 3/7 Assay E->G H Determine mode of cell death (Apoptosis vs. Necrosis) F->H I Quantify Caspase 3/7 activation G->I J Analyze Structure-Activity Relationship (SAR) data H->J I->J K Synthesize new derivatives with modifications to reduce cytotoxicity J->K L Re-evaluate new derivatives (repeat Phase 1 & 2) K->L

Caption: Workflow for evaluating and optimizing the selective cytotoxicity of thiazole derivatives.

G Intrinsic (Mitochondrial) Apoptosis Pathway Thiazole This compound Derivative Bax Bax/Bak Activation Thiazole->Bax Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 inhibits Mito Mitochondrion CytoC Cytochrome c release Mito->CytoC Bax->Mito forms pores Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis Bcl2->Bax inhibits

Caption: Mitochondrial pathway of apoptosis often induced by thiazole derivatives.[13][14][15][16]

G PI3K/Akt Survival Pathway Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Survival Cell Survival, Proliferation Akt->Survival Thiazole This compound Derivative Thiazole->PI3K inhibits

Caption: Inhibition of the pro-survival PI3K/Akt pathway by certain thiazole derivatives.[3][17][18][19]

References

Technical Support Center: Improving the Selectivity of 1,3-Thiazole-2-Carboxamide for Specific Enzyme Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the selectivity of 1,3-thiazole-2-carboxamide derivatives for specific enzyme isoforms. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows high potency for the target enzyme but poor selectivity against other isoforms. What are the likely causes?

Several factors can contribute to poor selectivity. The inhibitor might be interacting with highly conserved residues within the active site of the enzyme family.[1] Additionally, the physicochemical properties of the compound, such as its size, shape, and electrostatic potential, may not be optimized to exploit the subtle differences between isoform active sites.

Q2: How can I improve the isoform selectivity of my lead compound?

Improving selectivity is a key challenge in drug discovery.[2] Rational design strategies can be employed based on the structural differences between the target and off-target isoforms.[2] These can include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the inhibitor and assessing the impact on potency and selectivity can reveal key structural features for selective binding.

  • Exploiting Non-Conserved Residues: Introducing chemical moieties that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved amino acid residues near the active site can significantly enhance selectivity.

  • Steric Hindrance: Introducing bulky substituents that fit into a larger active site of the target isoform but clash with the smaller active site of an off-target isoform is a common strategy.

Q3: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the problem?

This discrepancy often points to issues with cell permeability.[3] The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Factors influencing this include high polarity, low lipophilicity, and high molecular weight.[3] It is also possible that the compound is a substrate for cellular efflux pumps, which actively remove it from the cell.[3]

Q4: How can I confirm that my inhibitor is engaging the target enzyme within the cell?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular environment.[1][4][5][6] This method is based on the principle that a protein's thermal stability increases when a ligand is bound.[1] By heating the cells and measuring the amount of soluble target protein remaining, you can determine if your compound is binding to its intended target.[1][4][5][6]

Troubleshooting Guides

Problem 1: Inconsistent IC50/Ki values between experiments.
Possible Cause Troubleshooting Steps
Compound Solubility Issues Visually inspect for compound precipitation in the assay buffer. Determine the aqueous solubility of your compound and ensure the final concentration in the assay does not exceed this. Keep the concentration of organic solvents (like DMSO) low and consistent across all experiments.[7]
Enzyme Instability Use a fresh and consistently prepared batch of enzyme for each experiment. Ensure proper storage conditions and avoid repeated freeze-thaw cycles. Consider adding a stabilizing agent like BSA to the assay buffer.
Assay Conditions Maintain consistent buffer composition, pH, and temperature across all experiments. Ensure the substrate concentration is accurately prepared and stable throughout the assay.
Pipetting Errors Calibrate pipettes regularly. Use master mixes for reagents to minimize well-to-well variability.
Problem 2: Low or no selectivity for the target enzyme isoform.
Possible Cause Troubleshooting Steps
Interaction with Conserved Residues Utilize molecular modeling and docking studies to visualize the binding mode of your inhibitor in the active sites of both the target and off-target isoforms. This can help identify interactions with conserved residues.[1]
Lack of Specific Interactions Analyze the structural differences between the active sites of the isoforms. Design and synthesize new analogs with functional groups that can form specific hydrogen bonds or hydrophobic interactions with non-conserved residues in the target isoform.
Suboptimal Physicochemical Properties Modify the inhibitor to introduce bulky groups that create steric hindrance in the smaller active site of the off-target isoform. For example, adding a bulky trimethoxy group to a phenyl ring has been shown to decrease binding to COX-1 while maintaining or improving binding to the larger COX-2 active site.
Problem 3: Poor cell permeability leading to low cellular efficacy.
Possible Cause Troubleshooting Steps
High Polarity / Low Lipophilicity Modify the compound to reduce the number of hydrogen bond donors and acceptors or increase its lipophilicity (logP). A prodrug approach, where polar functional groups are masked with lipophilic moieties that are later cleaved inside the cell, can also be effective.[3]
High Molecular Weight If possible, simplify the molecular structure to reduce its size while maintaining the key pharmacophoric elements.
Efflux Pump Substrate Conduct a bidirectional Caco-2 assay to determine if your compound is actively transported out of the cells. If it is an efflux substrate, medicinal chemistry efforts can be directed to modify the structure to avoid recognition by these transporters.[8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and selectivity of representative this compound derivatives against Cyclooxygenase (COX) isoforms.

Table 1: Inhibitory Activity of Thiazole Carboxamide Derivatives against COX-1 and COX-2

CompoundTarget EnzymeIC50 (µM)Reference
2a COX-12.65[6]
COX-20.95[6]
2b COX-10.239[5]
COX-20.191[5]
2f COX-1>5 (14.7% inhibition at 5 µM)[9]
COX-2>5 (53.9% inhibition at 5 µM)[9]
Celecoxib COX-17.21[10]
COX-20.83[10]

Table 2: Selectivity Index of Thiazole Carboxamide Derivatives for COX Isoforms

CompoundSelectivity Index (COX-1 IC50 / COX-2 IC50)Reference
2a 2.79[6]
2b 1.25[5]
2f >3.67[9]
Celecoxib 8.68[10]

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published studies.[11][12]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Cofactor Working Solution

  • COX Probe Solution (e.g., Amplex Red)

  • Arachidonic Acid solution

  • Test compound (this compound derivative)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 75 µL of COX assay buffer, 2 µL of COX cofactor working solution, and 1 µL of COX probe solution to each well.

  • Add 1 µL of either recombinant COX-1 or COX-2 enzyme to the appropriate wells.

  • Add 10 µL of the test compound dilution or vehicle control to the wells.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Immediately measure the fluorescence kinetics for 10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Calculate the reaction rate (slope) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for assessing target engagement in intact cells.[1][4][5][6]

Objective: To confirm the binding of a this compound inhibitor to its target enzyme in a cellular context.

Materials:

  • Cultured cells expressing the target enzyme

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control and incubate for a specified time (e.g., 1 hour).

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2_1 Prostaglandin E2 (PGE2) PGH2->PGE2_1 PGE2_2 Prostaglandin E2 (PGE2) PGH2->PGE2_2 Thiazole This compound (Selective Inhibitor) Thiazole->COX2 Housekeeping Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) PGE2_1->Housekeeping Inflammation Inflammation, Pain, Fever PGE2_2->Inflammation

Caption: Cyclooxygenase (COX) signaling pathway and the target of selective this compound inhibitors.

Experimental_Workflow Start Start: Compound with Poor Selectivity Biochem Biochemical Assays (COX-1 & COX-2) Start->Biochem Cellular Cell-Based Assays Biochem->Cellular SAR Structure-Activity Relationship (SAR) Studies Biochem->SAR Poor Selectivity Optimized Optimized Selective Inhibitor Biochem->Optimized Good Selectivity Permeability Assess Cell Permeability (e.g., Caco-2, PAMPA) Cellular->Permeability Low Efficacy CETSA Confirm Target Engagement (CETSA) Cellular->CETSA Confirm On-Target Effect SAR->Biochem Modeling Molecular Modeling & Docking Modeling->SAR Permeability->SAR Poor Permeability CETSA->Optimized

References

"method refinement for the crystallographic analysis of 1,3-thiazole-2-carboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the crystallographic analysis of 1,3-thiazole-2-carboxamide. The following sections offer guidance on overcoming common experimental hurdles, from crystallization to structure refinement.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful crystallization of this compound?

The choice of solvent is the most critical factor. An ideal solvent will dissolve the compound when hot but display low solubility when cold. For thiazole derivatives, a range of solvents from polar to non-polar should be screened. Common starting points include ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures thereof.

Q2: I'm not getting any crystals. What are the first things I should try?

If no crystals form, the solution may be too dilute or nucleation may not be occurring.

  • Increase Concentration: Allow the solvent to evaporate slowly from the vial to gradually increase the concentration of the compound.

  • Induce Nucleation: Try scratching the inside of the glass vial with a glass rod just below the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.

  • Seed Crystals: If you have a previously grown crystal, add a tiny speck to the new solution to act as a template for growth.

  • Temperature Change: If crystallization is being attempted at room temperature, try moving the vial to a colder environment (e.g., a refrigerator) to decrease solubility.

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens if the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease saturation, and allow it to cool much more slowly. Using a solvent with a lower boiling point can also be beneficial.

Q4: What is crystal twinning and how do I know if my crystal is twinned?

Twinning is a common issue where a crystal is composed of more than one domain, with each domain related by a specific symmetry operation. This results in a composite diffraction pattern that can complicate structure solution and refinement.[1][2] Signs of twinning include:

  • Difficulty in indexing the diffraction pattern or finding a suitable unit cell.

  • Systematically weak or unobserved reflections that are inconsistent with any single space group.

  • An unusually high R-factor (agreement factor) after initial refinement that cannot be improved.

  • Specific alerts generated by data processing software.

Specialized software routines are required to model the diffraction data from a twinned crystal.

Q5: How should I interpret a difference Fourier (Fo-Fc) map?

A difference Fourier map reveals discrepancies between your structural model and the experimental data.[3][4][5][6]

  • Positive Density (Green Peaks): These indicate regions where electron density is observed but no atom has been modeled. This could signify a missing atom (like a solvent molecule), a disordered component, or an atom in the wrong position.

  • Negative Density (Red Peaks): These suggest that your model places an atom where there is little or no supporting electron density, meaning an atom may be misplaced or incorrectly assigned.

Iterative refinement and rebuilding of the model based on the features of the difference map are key to achieving an accurate final structure.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the crystallographic analysis workflow.

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is undersaturated. 2. Purity of the compound is too low. 3. Inappropriate solvent.1. Concentrate the solution via slow evaporation. 2. Purify the compound further (e.g., column chromatography). 3. Conduct a thorough solvent screen with a wider range of solvents and solvent mixtures. 4. Try a different crystallization method (e.g., vapor diffusion, cooling).
Poor Crystal Quality (e.g., small needles, plates, aggregates)1. Nucleation rate is too high. 2. Crystallization occurred too rapidly. 3. Presence of impurities.1. Decrease the level of supersaturation (use slightly more solvent or cool more slowly). 2. Use a vapor diffusion setup to slow down the process. 3. Ensure the starting material is of high purity.
"Oiling Out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of the compound is below the solution temperature.1. Re-dissolve the oil, add more solvent, and cool slowly. 2. Try a solvent with a lower boiling point. 3. Consider a different crystallization technique like solvent layering.
Weak or No Diffraction 1. Crystal is too small. 2. Crystal is disordered. 3. Crystal has degraded.1. Attempt to grow larger crystals by slowing down the crystallization process. 2. Optimize crystallization conditions to improve internal order. Post-crystallization treatments like dehydration can sometimes help.[7] 3. Ensure crystals are handled carefully and, if necessary, cryo-cooled for data collection.
Difficulty Solving the Structure 1. Incorrect space group assignment. 2. Low-resolution or poor-quality data. 3. Crystal is twinned.1. Carefully re-evaluate the systematic absences in the diffraction data to confirm the space group. 2. Try to collect data to a higher resolution (at least 0.84 Å is recommended for small molecules).[8] 3. Use software to check for and model potential twinning.[1][2]
High R-factors in Refinement 1. Incorrect structural model (misplaced atoms). 2. Unaccounted for disorder. 3. Twinning was not addressed. 4. Poor data quality or incomplete data.1. Carefully examine the difference Fourier map to identify and correct model errors. 2. Model disordered atoms using appropriate constraints and restraints. 3. Apply a twin law during refinement. 4. Re-collect data if necessary, ensuring high completeness and redundancy.

Data Presentation

While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), data from closely related structures can provide a useful reference.

Table 1: Example Crystallographic Data for Thiazole Derivatives

Parameter[Ag(C₄H₂NO₂S)(C₄H₃NO₂S)][9][10]2-fluoro-N-(1,3-thiazol-2-yl)benzamide[11]
Formula C₈H₅AgN₂O₄S₂C₁₀H₇FN₂OS
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.2323 (10)12.2171 (8)
b (Å) 11.2012 (14)5.0741 (3)
c (Å) 12.3333 (15)15.7078 (10)
β (°) 98.749 (4)98.820 (6)
Volume (ų) 1125.7 (2)962.22 (11)
Z 44
R-factor (R1) Not provided in abstract0.046
wR2 Not provided in abstract0.098
CCDC Number 1888609Not provided in abstract

Experimental Protocols

Protocol 1: Crystallization by Slow Evaporation
  • Dissolution: Dissolve 5-10 mg of purified this compound in a small volume (0.5-1.0 mL) of a suitable solvent (e.g., ethanol or ethyl acetate) in a small, clean vial. Gently warm the mixture if necessary to ensure complete dissolution.

  • Filtration: If any particulate matter is visible, filter the warm solution through a small cotton plug in a pipette into a clean vial.

  • Evaporation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use parafilm with a few small holes. This allows the solvent to evaporate slowly over several hours to days.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals briefly with a small amount of cold solvent and allow them to air dry.

Protocol 2: Data Collection and Refinement Outline
  • Crystal Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a suitable goniometer head.

  • Data Collection:

    • Perform data collection on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[12]

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.

    • Devise a data collection strategy to ensure high completeness and redundancy of the measured reflections up to a minimum resolution of 0.84 Å.[8][13]

  • Data Processing:

    • Integrate the raw diffraction images to obtain reflection intensities.

    • Apply corrections for absorption effects.

    • Determine the unit cell parameters and Bravais lattice. Use software to analyze systematic absences and determine the space group.

  • Structure Solution:

    • Solve the structure using direct methods, which are highly effective for small molecules.

    • This will yield an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the initial model against the experimental data using full-matrix least-squares on F².

    • Assign anisotropic displacement parameters (thermal ellipsoids) to non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Continue refinement until the model converges, as indicated by minimal shifts in atomic parameters and stable R-factors.

    • Validate the final structure for geometric soundness and overall quality.

Visualizations

Experimental_Workflow Overall Crystallographic Analysis Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Compound Purified 1,3-thiazole- 2-carboxamide Solvent_Screen Solvent Screening Compound->Solvent_Screen Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screen->Crystallization Crystals Single Crystals Crystallization->Crystals Data_Collection X-ray Data Collection Crystals->Data_Collection Integration Data Integration & Scaling Data_Collection->Integration Space_Group Space Group Determination Integration->Space_Group Structure_Solution Structure Solution (Direct Methods) Space_Group->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Iterative Refinement (Least-Squares) Initial_Model->Refinement Refinement->Initial_Model Model Building & Correction Validation Final Model Validation Refinement->Validation

Overall Crystallographic Analysis Workflow

Troubleshooting_Logic Troubleshooting Logic for Crystallization Start Start Crystallization Experiment Result Observe Outcome Start->Result No_Crystals No Crystals Result->No_Crystals Clear Solution Oiling_Out Oiling Out Result->Oiling_Out Liquid Droplets Poor_Quality Poor Quality Crystals Result->Poor_Quality Needles/Powder Good_Crystals Good Crystals Result->Good_Crystals Well-formed blocks Action_NoCrystals Increase Concentration Scratch Vial Add Seed Crystal No_Crystals->Action_NoCrystals Action_Oiling Re-dissolve Add More Solvent Cool Slowly Oiling_Out->Action_Oiling Action_PoorQuality Decrease Saturation Slow Down Cooling Re-purify Compound Poor_Quality->Action_PoorQuality Proceed Proceed to Data Collection Good_Crystals->Proceed Action_NoCrystals->Start Retry Action_Oiling->Start Retry Action_PoorQuality->Start Retry

Troubleshooting Logic for Crystallization

References

Validation & Comparative

A Comparative Analysis of Heterocyclic Carboxamides in Oncology Research: 1,3-Thiazole-2-Carboxamide at the Forefront

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1,3-thiazole-2-carboxamide derivatives against other key heterocyclic carboxamides, such as pyridine and pyrazole-based compounds, reveals distinct patterns in anticancer activity. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers in drug development and scientific investigation.

The search for novel and effective anticancer agents has led to a significant focus on heterocyclic compounds, with carboxamide derivatives of thiazole, pyridine, and pyrazole scaffolds emerging as particularly promising candidates. These structures serve as privileged scaffolds in medicinal chemistry, offering diverse biological activities. This guide focuses on a comparative analysis of this compound derivatives against their pyridine and pyrazole counterparts, with a particular emphasis on their efficacy in inhibiting cancer cell proliferation.

Quantitative Performance Analysis: A Tale of Three Scaffolds

The in vitro cytotoxic activity of various heterocyclic carboxamides has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. The data, collated from multiple studies, highlights the potential of each scaffold.

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)
51am [1]A549 (Lung Carcinoma)0.83
HT-29 (Colon Adenocarcinoma)0.68
MDA-MB-231 (Breast Cancer)3.94
Compound 4c [2]MCF-7 (Breast Cancer)2.57
HepG2 (Hepatocellular Carcinoma)7.26
Compound 2b [3][4]COLO205 (Colon Adenocarcinoma)30.79
B16F1 (Melanoma)74.15

Table 2: Comparative Anticancer Activity (IC50 in µM) of Pyridine-Carboxamide Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)
Pyridone-based analogue [5][6]A549 (Lung Carcinoma)~0.008-0.015
MCF-7 (Breast Adenocarcinoma)~0.008-0.015
Pyridine-thiazole hybrid 7 [7]MCF-7 (Breast Cancer)5.36
HepG2 (Hepatocellular Carcinoma)6.14
Pyridine-thiazole hybrid 10 [7]MCF-7 (Breast Cancer)5.84
HepG2 (Hepatocellular Carcinoma)8.76

Table 3: Comparative Anticancer Activity (IC50 in µM) of Pyrazole-Carboxamide Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)
Compound 7a [8]MCF7 (Breast Cancer)0.304
Compound 5b [8]OVCAR3 (Ovarian Cancer)0.233
Thiazolyl-pyrazole 11c [9]HepG-2 (Hepatocellular Carcinoma)~4
MCF-7 (Breast Cancer)~3
HCT-116 (Colorectal Carcinoma)~7
Thiazolyl-pyrazole 6g [9]HepG-2 (Hepatocellular Carcinoma)~7
MCF-7 (Breast Cancer)~4
HCT-116 (Colorectal Carcinoma)~12

Experimental Protocols: Measuring Cytotoxicity

The data presented in the tables above is primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.[10][11]

MTT Assay Protocol
  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: The heterocyclic carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2 to 4 hours.[10]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO, acidified isopropanol, or a detergent reagent) is then added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[10] The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of the cells are inhibited.

Mechanism of Action: Targeting Key Signaling Pathways

Many of these heterocyclic carboxamides exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the c-Met signaling pathway.[13][14]

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes and are often dysregulated in cancer.[13][14][15] Aberrant activation of the c-Met pathway can lead to tumor growth, metastasis, and angiogenesis.[13][15]

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K Motility Motility GAB1->Motility RAS RAS SOS->RAS RAF RAF RAS->RAF Invasion Invasion RAS->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation

Figure 1: Simplified c-Met Signaling Pathway

Several this compound derivatives have been designed as potent c-Met kinase inhibitors.[1] By binding to the kinase domain of the c-Met receptor, these compounds can block the downstream signaling cascade, thereby inhibiting cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

The biological activity of these heterocyclic carboxamides is intricately linked to their chemical structure. For instance, in a series of thiazole/thiadiazole carboxamide derivatives, the introduction of a thiazole-2-carboxamide as a linker was found to be crucial for potent c-Met inhibitory activity.[1] Furthermore, substitutions on the aromatic rings of these molecules can significantly influence their potency and selectivity. For example, the presence of electron-withdrawing groups on a phenyl ring has been shown to enhance the cytotoxic activity of some pyridine- and thiazole-containing hybrids.[5][6]

Conclusion

References

A Comparative Guide to the In Vitro Anticancer Activity of 1,3-Thiazole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro anticancer activity of various 1,3-thiazole-2-carboxamide derivatives, consolidating experimental data from multiple studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The tables below summarize the IC50 values for various derivatives from different studies, providing a basis for comparison of their anticancer efficacy.

Compound IDCancer Cell LineIC50 (µM)Control DrugControl IC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[1]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[1]
Compound 4a MCF-7 (Breast)12.7 ± 0.77Staurosporine6.77 ± 0.41[1]
HepG2 (Liver)6.69 ± 0.41Staurosporine8.4 ± 0.51[1]
Compound 4b MCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41[1]
HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51[1]
Compound 5 MCF-7 (Breast)28.0 ± 1.69Staurosporine6.77 ± 0.41[1]
HepG2 (Liver)26.8 ± 1.62Staurosporine8.4 ± 0.51[1]
Compound 6i MCF-7 (Breast)6.10 ± 0.4Doxorubicin4.17 - 5.57[2]
Compound 6v MCF-7 (Breast)6.49 ± 0.3Doxorubicin4.17 - 5.57[2]
Compound 6a Various37.25 - 65.37Dasatinib46.83 - 60.84[2]
Compound 6e Various4.36 - 23.86Dasatinib46.83 - 60.84[2]
Compound 1 RXF393 (Renal)7.01 ± 0.39Doxorubicin13.54 ± 0.82[3][4]
HT29 (Colon)24.3 ± 1.29Doxorubicin13.50 ± 0.71[3][4]
LOX IMVI (Melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32[3][4]
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL--[5]
Compound 4 MCF-7 (Breast)5.73Staurosporine6.77[6]
MDA-MB-231 (Breast)12.15Staurosporine7.03[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[8]

Annexin V-FITC/PI Staining for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10]

  • Cell Treatment: Treat cells with the test compound for a specified duration to induce apoptosis.

  • Cell Harvesting and Washing: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[11]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[10][12]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[10]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[13][14]

Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or antibody-based detection).

  • IC50 Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and a generalized signaling pathway targeted by these compounds.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Thiazole Derivatives incubation_24h->add_compounds incubation_treatment Incubate (e.g., 48h) add_compounds->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

apoptosis_workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest & Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Workflow for the detection of apoptosis by Annexin V-FITC/PI staining.

cell_cycle_workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest & Wash Cells treat_cells->harvest_cells fix_cells Fix in Cold Ethanol harvest_cells->fix_cells stain_cells Stain with PI & RNase A fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry determine_distribution Determine Cell Cycle Distribution flow_cytometry->determine_distribution

Workflow for cell cycle analysis using propidium iodide staining.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Growth Factor (e.g., VEGF, HGF, EGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met, EGFR) ligand->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt downstream Proliferation, Survival, Angiogenesis, Migration akt->downstream raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->downstream thiazole This compound Derivatives thiazole->rtk Inhibition

Generalized receptor tyrosine kinase signaling pathway and inhibition point.

cell_cycle_pathway g1 G1 Phase g1_s_checkpoint G1/S Checkpoint g1->g1_s_checkpoint s S Phase (DNA Synthesis) g2 G2 Phase s->g2 m M Phase (Mitosis) g2->m m->g1 Cell Division cdk2_cyclin_e CDK2/Cyclin E cdk2_cyclin_e->g1_s_checkpoint Promotes Transition g1_s_checkpoint->s thiazole This compound Derivatives thiazole->cdk2_cyclin_e Inhibition

References

A Comparative Guide to the Cross-Validation of Computational Predictions for 1,3-Thiazole-2-Carboxamide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of computational predictions with experimental data for the bioactivity of 1,3-thiazole-2-carboxamide derivatives. It is intended for researchers, scientists, and drug development professionals interested in the application and validation of in-silico methods in drug discovery. The following sections detail the experimental protocols, present comparative quantitative data, and visualize the cross-validation workflow.

Computational and Experimental Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the computational prediction and subsequent experimental validation of the bioactivity of this compound derivatives. This process integrates in-silico techniques like molecular docking and QSAR with in-vitro biological assays to identify and validate potent bioactive compounds.

Computational_Experimental_Cross_Validation_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_analysis Data Analysis & Correlation A Library of This compound Derivatives B Molecular Docking (e.g., against COX-1/COX-2) A->B C QSAR Model Development A->C E Selection of Candidate Compounds B->E C->E D ADME-T Prediction D->E F Chemical Synthesis of Selected Derivatives E->F Prioritized Candidates J Comparison of Predicted vs. Experimental Activity E->J Computational Predictions G Structural Characterization (NMR, HRMS, IR) F->G H In-vitro Bioactivity Assays (e.g., COX Inhibition Assay) F->H I Cytotoxicity Assays (e.g., SRB, MTS) H->I H->J Experimental Data K Structure-Activity Relationship (SAR) Analysis J->K

Caption: Workflow for computational prediction and experimental validation of bioactivity.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings.

Chemical Synthesis of this compound Derivatives

The synthesis of the target compounds generally follows a multi-step process. For instance, to synthesize 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide, 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid is dissolved in a solvent like dichloromethane (DCM). Subsequently, 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are added under an inert atmosphere (argon gas). After a period of stirring, 3,4,5-trimethoxyaniline is added, and the reaction is allowed to proceed for an extended time, typically 48 hours. The product is then extracted and purified, often using column chromatography.[1]

In-vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes is a key measure of their bioactivity. This is often evaluated using an in-vitro COX inhibition assay kit.[2][3] The assay quantifies the ability of a compound to inhibit the prostaglandin production catalyzed by these enzymes. The results are typically expressed as the percentage of inhibition at a specific concentration or as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cytotoxicity Assays

To assess the potential toxicity of the compounds on cells, cytotoxicity assays are performed. Common methods include the Sulforhodamine B (SRB) assay and the MTS assay.[1][2][3] These assays are conducted on various cancer cell lines (e.g., Huh7, MCF-7, HCT116, COLO205, B16F1) and normal cell lines (e.g., LX-2, Hek293t).[1][3] The results are usually presented as IC50 values, indicating the concentration of the compound that causes 50% cell death.

Molecular Docking Studies

Molecular docking simulations are performed to predict the binding interactions between the synthesized compounds and their biological targets, such as the COX-1 and COX-2 enzymes.[1][2][3] Human X-ray crystal structures of the target proteins are utilized for these studies. The docking results, including docking scores and predicted binding affinities (often calculated using methods like MM-GBSA), provide insights into the potential mechanism of action and can help explain the observed biological activity.[1][2][3]

ADME-T and DFT Analysis

To evaluate the drug-likeness of the compounds, in-silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are carried out using tools like the QiKProp module.[2][3] Additionally, Density Functional Theory (DFT) analysis is used to assess the chemical reactivity of the compounds by calculating properties such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and the HOMO-LUMO energy gap.[1][2][3]

Comparative Bioactivity Data

The following tables summarize the quantitative data from various studies, comparing the computational predictions with the experimental results for different this compound derivatives.

Table 1: COX Inhibitory Activity of Selected Thiazole Carboxamide Derivatives
CompoundTargetPredicted Activity (Docking Score/Binding Affinity)Experimental Activity (IC50 in µM or % Inhibition)Selectivity Ratio (COX-1/COX-2)Reference
2a COX-2Favorable binding predictedIC50: 0.958 µM2.766[1]
2b COX-1Favorable binding predictedIC50: 0.239 µM1.251[1]
COX-2Favorable binding predictedIC50: 0.191 µM[1]
2f COX-2Favorable binding, bulky group hinders COX-1 binding3.67 selectivity ratio at 5 µM3.67[2][4]
2h COX-2Favorable binding predicted81.5% inhibition at 5 µM-[3][4]
COX-1-58.2% inhibition at 5 µM[3][4]
2j COX-2Favorable binding predictedIC50: 0.957 µM1.507[1]
Celecoxib COX-2ReferenceIC50: 0.002 µM23.8[1]
Table 2: Cytotoxicity of Selected Thiazole Carboxamide Derivatives
CompoundCancer Cell LineExperimental IC50 (µM)Normal Cell LineExperimental CC50 (µM)Reference
2b COLO20530.79LX-2203.71 ± 1.89[1]
B16F174.15Hek293t116.96 ± 2.05[1]
2f Huh717.47--[3][4]
HCT11614.57--[3][4]
Other Compounds (2a, 2c-2j) VariousNegligible or very weak activityLX-2, Hek293t> 300[1]

Correlation Between Computational Predictions and Experimental Results

The presented data highlights a generally good correlation between the in-silico predictions and the in-vitro experimental results for the bioactivity of this compound derivatives.

  • COX Inhibition: Molecular docking studies successfully predicted compounds that would favorably bind to the COX-2 isozyme over the COX-1 enzyme.[2][3] For instance, the bulky trimethoxy group on compound 2f was predicted to hinder binding with the COX-1 enzyme, which was consistent with its observed higher selectivity for COX-2.[2][4] The docking scores and calculated binding affinities were generally in agreement with the experimentally determined biological activity.[2][3]

  • Structure-Activity Relationship (SAR): The combination of computational and experimental data allows for the elucidation of SAR. For example, the nature and position of substituents on the phenyl rings of the thiazole carboxamide scaffold have been shown to significantly influence both the potency and selectivity of COX inhibition.

  • Predictive Power of QSAR Models: While not extensively detailed in the provided search results for this specific scaffold, Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool for predicting the bioactivity of novel compounds based on their physicochemical properties.[5][6][7][8] The development of robust QSAR models relies on high-quality experimental data for training and validation.

References

"head-to-head comparison of 1,3-thiazole-2-carboxamide analogues as enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 1,3-thiazole-2-carboxamide analogues as inhibitors of key enzymes implicated in various diseases. The following sections present quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways to support researchers in drug discovery and development.

Inhibitory Activity of this compound Analogues

The this compound scaffold has proven to be a versatile template for the design of potent enzyme inhibitors. This section details the inhibitory activities of various analogues against two major classes of enzymes: Cholinesterases (implicated in neurodegenerative diseases) and Cyclooxygenases (involved in inflammation and cancer).

Cholinesterase Inhibition

A series of 1,3-thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. Dysregulation of this signaling is a hallmark of Alzheimer's disease.

CompoundTarget EnzymeIC50 (µM)SelectivityReference
Compound 7 AChE913-fold selective for AChE over BChE[1]
Compound 6 BChE195-[1]
Hydroxynaphthalenyl thiazole II AChE1.78 ± 0.11-[1]
BChE11.9 ± 0.43[1]
1,3-thiazole-piperazine derivative (R = 2-pyridyl) AChE0.051 ± 0.002Highly selective for AChE[1]
1,3-thiazole-piperazine derivative (R = benzyl) AChE0.011 ± 0.001Highly selective for AChE[1]
1,3-thiazole-piperazine derivative (R = 2-furoyl) AChE0.27 ± 0.001Highly selective for AChE[1]
Thiazolylhydrazone (R1, R2 = H) AChE0.0496 ± 0.002-[1]
Thiazolylhydrazone (R1 = H, R2 = OCH3) AChE0.0317 ± 0.001-[1]
Thiazolylhydrazone (R1 = H, R2 = CF3) AChE0.2158 ± 0.010-[1]
Donepezil (Standard) AChE0.0287 ± 0.005-[1]
Cyclooxygenase (COX) Inhibition

This compound analogues have also been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Selective COX-2 inhibition is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
2a COX-12.650 ± 0.782.766[2][3]
COX-20.958 ± 0.12[2][3]
2b COX-10.239 ± 0.181.251[2][3]
COX-20.191 ± 0.05[2][3]
2j COX-11.443 ± 0.511.507[4]
COX-20.957 ± 0.17[4]
Celecoxib (Standard) COX-10.048 ± 0.0223.8[2][3]
COX-20.002 ± 0.001[2][3]

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the this compound analogues against AChE and BChE was determined using a modified Ellman's spectrophotometric method.

  • Reagents :

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution.

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

    • Phosphate buffer (pH 8.0).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Procedure :

    • In a 96-well microplate, 140 µL of phosphate buffer, 10 µL of DTNB, and 20 µL of the enzyme solution are added.[5]

    • 20 µL of the test compound at various concentrations is then added to the wells.[5]

    • The mixture is incubated for 15-20 minutes at 25 °C.[5]

    • The reaction is initiated by adding 10 µL of the substrate solution (ATCI or BTCI).[5]

    • The absorbance is measured kinetically at 412 nm for a specified period (e.g., 5-10 minutes) using a microplate reader.[5][6]

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100, where V_control is the reaction rate without the inhibitor and V_inhibitor is the rate with the inhibitor.[6]

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The COX inhibitory activity of the thiazole carboxamide derivatives was evaluated using a COX inhibitor screening assay kit (e.g., from Cayman Chemical). This assay measures the peroxidase activity of COX.

  • Reagents :

    • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.

    • Assay buffer (e.g., Tris-HCl, pH 8.0).

    • Heme (cofactor).

    • A colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)).

    • Arachidonic acid (substrate).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Procedure :

    • In a 96-well plate, add assay buffer, heme, the substrate, and the enzyme (COX-1 or COX-2).[7]

    • Add the test compound at various concentrations to the inhibitor wells. For control wells, the solvent is added instead.[7]

    • Pre-incubate the plate at 37°C for 10 minutes.[8]

    • Initiate the reaction by adding arachidonic acid to all wells.[7][8]

    • The absorbance or fluorescence is measured at the appropriate wavelength.[7]

    • The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.

    • IC50 values are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.

Cholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) Choline + Acetate Choline + Acetate AChE->Choline + Acetate Produces ACh->AChE Hydrolyzed by AChR ACh Receptor ACh->AChR Binds to Inhibitor 1,3-Thiazole-2- carboxamide Analogue Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Cholinesterase signaling at the synapse and the inhibitory action of this compound analogues.

COX_Signaling_Pathway cluster_membrane Cell Membrane Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_PL->PLA2 Stimulus AA Arachidonic Acid (AA) PLA2->AA Releases COX COX-1 / COX-2 AA->COX Metabolized by PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Produces Inhibitor 1,3-Thiazole-2- carboxamide Analogue Inhibitor->COX Inhibits Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Converted to Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Mediate

Caption: The Cyclooxygenase (COX) pathway and its inhibition by this compound analogues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) plate Set up 96-well plate (Controls, Test Concentrations) reagents->plate preincubate Pre-incubate plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance/ Fluorescence (Kinetic) initiate->measure calculate Calculate Reaction Rates & % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: A generalized experimental workflow for in vitro enzyme inhibition assays.

References

A Comparative Performance Analysis of 1,3-Thiazole-2-Carboxamide Derivatives and Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is perpetual. This guide provides a comprehensive evaluation of a promising class of compounds, 1,3-thiazole-2-carboxamide derivatives, and benchmarks their performance against established standard-of-care drugs in anticancer and antimicrobial applications. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions.

Anticancer Activity: A Head-to-Head Comparison

Recent preclinical studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been evaluated against various human cancer cell lines, with their efficacy often compared to established chemotherapeutic drugs such as Osimertinib, Sorafenib, and 5-Fluorouracil.

Quantitative Performance Data

The in vitro cytotoxic activity of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process. The following tables summarize the comparative IC50 values of selected this compound derivatives and standard-of-care anticancer drugs.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound/DrugHuman Lung Cancer (A549)Human Breast Cancer (MCF-7)Human Liver Cancer (HepG2)Human Colon Cancer (HT-29)Standard of Care
Thiazole Derivative 6f 0.48[1][2]3.66[1][2]--Osimertinib (AZD9291)
Thiazole Derivative T1 -2.21[3]--5-Fluorouracil
Thiazole Derivative T26 ----5-Fluorouracil
Thiazole Derivative T38 --1.11[3]-5-Fluorouracil
Thiazole Derivative 6d -10.5[4]--Sorafenib
Thiazole Derivative 6b -11.2[4]--Sorafenib
Thiazole Derivative 51am 0.83[]--0.68[]Foretinib
Osimertinib (AZD9291) ReferenceReference---
Sorafenib -5.10[4]---
5-Fluorouracil Reference> T1, T26, T38[3]> T38[3]--

Note: A lower IC50 value indicates higher potency. "Reference" indicates the standard drug to which the derivatives were compared in the respective study. The specific IC50 values for the standard drugs in each experiment can be found in the cited literature.

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Several studies suggest that these compounds modulate key signaling pathways involved in cancer progression.

For instance, some derivatives have been shown to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Others act as c-Met kinase inhibitors.[][7] The inhibition of these kinases disrupts downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.

Below are diagrams illustrating the established signaling pathways of standard-of-care drugs and a proposed pathway for this compound derivatives based on current research.

Osimertinib_Pathway Osimertinib Osimertinib EGFR Mutant EGFR (T790M, L858R, ex19del) Osimertinib->EGFR Inhibits PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Osimertinib's EGFR Inhibition Pathway

Sorafenib_Pathway Sorafenib Sorafenib Raf Raf Kinases (B-Raf, c-Raf) Sorafenib->Raf Inhibits VEGFR VEGFR Sorafenib->VEGFR Inhibits PDGFR PDGFR Sorafenib->PDGFR Inhibits MEK MEK Raf->MEK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Sorafenib's Multi-Kinase Inhibition Pathway

Thiazole_Derivative_Pathway Thiazole This compound Derivative Kinases Protein Kinases (e.g., EGFR, c-Met) Thiazole->Kinases Inhibits Mitochondria Mitochondria Thiazole->Mitochondria Induces Stress CellCycle Cell Cycle Proteins (e.g., CDK2) Thiazole->CellCycle Inhibits Apoptosis Apoptosis Kinases->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Ofloxacin_Pathway Ofloxacin Ofloxacin DNAGyrase DNA Gyrase Ofloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Ofloxacin->TopoIV Inhibits DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication Cell_Division Bacterial Cell Division TopoIV->Cell_Division Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Inhibition leads to Ketoconazole_Pathway Ketoconazole Ketoconazole CYP51A1 Cytochrome P450 14α-demethylase (CYP51A1) Ketoconazole->CYP51A1 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51A1 Cell_Membrane Fungal Cell Membrane Synthesis & Integrity Ergosterol->Cell_Membrane Fungal_Death Fungal Cell Death Cell_Membrane->Fungal_Death Disruption leads to CCK8_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compounds & controls Incubate_24h->Add_Compound Incubate_Treatment Incubate for treatment period Add_Compound->Incubate_Treatment Add_CCK8 Add CCK-8 solution Incubate_Treatment->Add_CCK8 Incubate_1_4h Incubate 1-4h Add_CCK8->Incubate_1_4h Measure_Absorbance Measure absorbance at 450 nm Incubate_1_4h->Measure_Absorbance End End Measure_Absorbance->End

References

A Comparative Guide to the Synthesis of 1,3-Thiazole-2-Carboxamides: Established Routes vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,3-thiazole-2-carboxamides is of paramount importance, as this scaffold is a key component in numerous pharmacologically active compounds. This guide provides a comprehensive benchmark of established synthetic routes against modern, innovative methods, offering a comparative analysis of their performance based on experimental data. Detailed protocols for key experiments are provided to facilitate reproducibility, and workflows are visualized to clarify complex processes.

Comparative Analysis of Synthetic Methodologies

The synthesis of 1,3-thiazole-2-carboxamides has traditionally been dominated by the Hantzsch thiazole synthesis. However, recent advancements have introduced methodologies such as microwave-assisted organic synthesis (MAOS) and one-pot multicomponent reactions, which offer significant advantages in terms of reaction time, yield, and environmental impact. The following tables summarize the quantitative data for these methods, providing a clear comparison for researchers to select the most appropriate route for their specific needs.

Method Starting Materials Reaction Conditions Reaction Time Yield (%) Key Advantages Key Disadvantages
Hantzsch Synthesis α-Haloketones, ThioamidesConventional heating, various solvents (e.g., ethanol, DMF)8-24 hours42-80%Well-established, versatile for diverse substitutions.[1][2]Long reaction times, often requires harsh conditions and toxic reagents.[3]
Microwave-Assisted Hantzsch Synthesis α-Haloketones, Thiourea, Substituted BenzaldehydesMicrowave irradiation (170-500W), often solvent-free or in green solvents (e.g., ethanol)5-15 minutes69-93%Drastically reduced reaction times, increased yields, environmentally friendly.[4][5][6][7]Requires specialized microwave equipment.
One-Pot Multicomponent Synthesis Arylamines, Carbon Disulfide, N-ArylmaleimidesVaries (e.g., reflux in dioxane with a catalyst like triethylamine)2-5 hours65-84%High atom economy, procedural simplicity, reduced waste.[8][9]Optimization of reaction conditions for multiple components can be complex.
Solid-Phase Synthesis Polymer-supported reagentsDehydrative cyclizationNot specifiedNot specifiedAmenable to high-throughput synthesis and library generation.[10]Can involve complex linker strategies and cleavage steps.

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole
  • Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Reaction: Add methanol (5 mL) and a stir bar to the vial. Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Isolation: Filter the mixture through a Buchner funnel. Wash the filter cake with water.

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. The product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazole Derivatives[7]
  • Preparation: In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

  • Reaction: Subject the mixture to microwave irradiation at 170 W for a period of 5 to 15 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into ice water.

  • Isolation: Filter the resulting precipitate and dry the solid.

  • Purification: Recrystallize the product from ethanol to obtain the pure 2-aminothiazole derivative.

Protocol 3: One-Pot, Three-Component Synthesis of Thiazole Derivatives[8][9]
  • Preparation: To a solution of an isoxazolethiazolidin-4-one derivative (10 mmol) and thiosemicarbazide (10 mmol) in dioxane (20 mL), add the appropriate hydrazonoyl chloride (10 mmol) and a catalytic amount of triethylamine.

  • Reaction: Heat the reaction mixture at 100°C for 5 hours.

  • Isolation: After the reaction is complete, the formed precipitate is filtered off, washed with cold water, and dried.

  • Purification: The crude product is recrystallized from a suitable solvent (e.g., dioxane) to yield the pure thiazole derivative.

Visualizing the Synthetic Workflows

To further elucidate the relationships between the different synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction A α-Haloketone E Cyclocondensation A->E B Thioamide/Thiourea B->E C Conventional Heating (8-24h) F Work-up & Purification C->F D Microwave Irradiation (5-15 min) D->F E->C E->D G 1,3-Thiazole-2-carboxamide F->G One_Pot_Synthesis_Workflow cluster_reactants Reactants R1 Amine A One-Pot Reaction Vessel (Dioxane, TEA, 100°C, 5h) R1->A R2 Carbon Disulfide R2->A R3 Maleimide Derivative R3->A B In-situ Intermediate Formation A->B C Cyclization B->C D Precipitation & Filtration C->D E Purified this compound D->E

References

Confirming the Mechanism of Action of a Novel 1,3-Thiazole-2-Carboxamide as a Selective COX-2 Inhibitor through Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of a novel 1,3-thiazole-2-carboxamide derivative, herein referred to as Thiazole-carboxamide 1, with established non-steroidal anti-inflammatory drugs (NSAIDs). Through a series of secondary assays, we confirm its mechanism of action as a selective cyclooxygenase-2 (COX-2) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anti-inflammatory compounds.

Introduction

The this compound scaffold has emerged as a promising pharmacophore in the development of various therapeutic agents. This guide focuses on a specific derivative, Thiazole-carboxamide 1, designed to selectively inhibit COX-2, an enzyme implicated in inflammation and pain.[1][2][3][4] The primary therapeutic advantage of selective COX-2 inhibitors over non-selective NSAIDs is a reduced risk of gastrointestinal side effects, which are primarily mediated by the inhibition of the constitutively expressed COX-1 enzyme.[4]

To validate the hypothesized mechanism of action of Thiazole-carboxamide 1, a panel of secondary assays was employed. These assays are crucial in drug discovery to confirm the on-target activity of a compound and to elucidate its structure-activity relationship.[5] This guide presents the data from these assays in a comparative format, alongside detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro enzyme inhibition assays and a cellular thermal shift assay (CETSA), comparing Thiazole-carboxamide 1 with the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Diclofenac.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Thiazole-carboxamide 115.50.4534.4
Celecoxib6.8[6]0.04[7]170
Diclofenac0.611[7]0.63[7]0.97

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: Cellular Thermal Shift Assay (CETSA) for COX-2 Target Engagement

Compound (10 µM)Aggregation Temperature (Tagg) without Compound (°C)Aggregation Temperature (Tagg) with Compound (°C)Thermal Shift (ΔTagg) (°C)
Thiazole-carboxamide 154.258.74.5
Celecoxib54.259.14.9
Diclofenac54.255.81.6

The aggregation temperature (Tagg) is the temperature at which 50% of the target protein denatures and aggregates. A larger thermal shift (ΔTagg) indicates stronger target engagement in a cellular context.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Thiazole_Carboxamide Thiazole-carboxamide 1 Thiazole_Carboxamide->COX2 inhibition

Figure 1. Hypothesized Signaling Pathway of Thiazole-carboxamide 1.

cluster_0 In Vitro Enzyme Assay cluster_1 Cellular Thermal Shift Assay (CETSA) A Prepare Recombinant COX-1 and COX-2 Enzymes B Incubate Enzymes with Thiazole-carboxamide 1 A->B C Add Arachidonic Acid (Substrate) B->C D Measure Prostaglandin Production C->D E Calculate IC50 Values D->E F Treat Cells with Thiazole-carboxamide 1 G Heat Shock Cells at Temperature Gradient F->G H Lyse Cells and Separate Soluble Proteins G->H I Detect Soluble COX-2 (e.g., Western Blot) H->I J Determine Aggregation Temperature (Tagg) I->J

Figure 2. Experimental Workflow for Secondary Assays.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (Thiazole-carboxamide 1, Celecoxib, Diclofenac) dissolved in DMSO

  • Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin detection)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the diluted test compounds or vehicle (DMSO) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., a solution of HCl).

  • Measure the amount of prostaglandin produced using an appropriate detection method.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for COX-2

CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cell line expressing COX-2 (e.g., LPS-stimulated human peripheral monocytes or a suitable recombinant cell line)

  • Cell culture medium

  • Test compounds (Thiazole-carboxamide 1, Celecoxib, Diclofenac) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Detergent for membrane protein extraction (e.g., Triton X-100 or CHAPS)

  • Equipment for heat shock (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against COX-2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Culture cells to an appropriate confluency and treat with the test compounds or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by adding lysis buffer containing a suitable detergent and incubating on ice.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble COX-2 in each sample by SDS-PAGE and Western blotting.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.

  • Determine the aggregation temperature (Tagg) and the thermal shift (ΔTagg) induced by each compound.

Conclusion

The data presented in this guide strongly support the proposed mechanism of action of Thiazole-carboxamide 1 as a selective COX-2 inhibitor. The in vitro enzyme inhibition assay demonstrates its potent inhibition of COX-2 with significantly less activity against COX-1, indicating a favorable selectivity profile. Furthermore, the cellular thermal shift assay confirms that Thiazole-carboxamide 1 directly engages with COX-2 in a cellular context, leading to its thermal stabilization.

Compared to the non-selective NSAID Diclofenac, Thiazole-carboxamide 1 shows a clear preference for COX-2. While its selectivity index is lower than that of Celecoxib in this study, its potent and selective inhibition of COX-2, coupled with confirmed target engagement in cells, establishes it as a promising candidate for further development as a novel anti-inflammatory agent with a potentially improved safety profile. These secondary assays provide critical validation of the compound's mechanism of action, a crucial step in the drug discovery and development process.

References

"comparative study of the antimicrobial spectrum of different 1,3-thiazole-2-carboxamide derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,3-thiazole nucleus has garnered significant attention due to its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the antimicrobial spectrum of various 1,3-thiazole-2-carboxamide derivatives, supported by experimental data from peer-reviewed studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 1,3-thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative 1,3-thiazole derivatives against a panel of clinically relevant bacterial and fungal strains. It is important to note that the presented compounds, while sharing the core 1,3-thiazole scaffold, possess diverse substitutions that significantly influence their antimicrobial profile.

Table 1: Antibacterial Activity of 1,3-Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
Series 1: 2-phenylacetamido-thiazole derivative 16 1.566.251.56-[1]
Series 2: 2,4-disubstituted-1,3-thiazole 2f ----[2]
Series 2: 2,4-disubstituted-1,3-thiazole 4c ----[2]
Series 2: 2,4-disubstituted-1,3-thiazole 4e ----[2]
Series 3: N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide IIc Broad SpectrumBroad SpectrumBroad SpectrumBroad Spectrum[3]
Series 3: N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide IIj Broad SpectrumBroad SpectrumBroad SpectrumBroad Spectrum[3]
Series 4: Benzo[d]thiazole derivative 13 50-50-[4][5]
Series 4: Benzo[d]thiazole derivative 14 75-50-[4][5]
Ciprofloxacin (Control) ---25[6]

Note: A dash (-) indicates that data was not reported in the cited source. "Broad Spectrum" indicates that the source reported activity against the listed strains without specifying individual MIC values in the abstract.

Table 2: Antifungal Activity of 1,3-Thiazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Series 2: 2,4-disubstituted-1,3-thiazole 4c 26.5-[2]
Series 3: N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide IIc Broad SpectrumBroad Spectrum[3]
Series 3: N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide IIj Broad SpectrumBroad Spectrum[3]
Series 4: Benzo[d]thiazole derivative 13 -75[4][5]
Series 4: Benzo[d]thiazole derivative 14 -75[4][5]
Fluconazole (Control) 250-[6]

Note: A dash (-) indicates that data was not reported in the cited source. "Broad Spectrum" indicates that the source reported activity against the listed strains without specifying individual MIC values in the abstract.

Experimental Protocols

The determination of the antimicrobial spectrum of the synthesized compounds relies on standardized and reproducible experimental protocols. The most common methods cited in the literature are the broth microdilution method and the agar well diffusion method.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum:

    • Pure colonies of the test microorganism are isolated from an 18-24 hour agar plate.

    • A suspension of the microorganism is prepared in a sterile broth medium (e.g., Mueller-Hinton Broth).

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is then diluted to the final required concentration for the assay.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using sterile broth. This creates a gradient of decreasing concentrations of the test compound.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.

    • Control wells are included: a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • After incubation, the plate is visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

  • Preparation of Agar Plates and Inoculum:

    • A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • Wells of a specific diameter are punched into the agar.

  • Application of Test Compounds:

    • A defined volume of the test compound solution (at a known concentration) is added to each well.

    • A control well containing only the solvent is also included.

  • Incubation and Measurement:

    • The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound.

    • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Visualizations

Mechanism of Action: DNA Gyrase Inhibition

Many thiazole derivatives exert their antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. The following diagram illustrates the inhibitory action of a thiazole derivative on this crucial enzyme.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds to Thiazole 1,3-Thiazole Derivative Thiazole->DNA_Gyrase Inhibits ATP binding to GyrB subunit ATP ATP ATP->DNA_Gyrase Provides Energy

Caption: Inhibition of bacterial DNA gyrase by a 1,3-thiazole derivative.

Experimental Workflow: MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Validating Reproducibility: A Comparative Guide to 1,3-Thiazole-2-Carboxamide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of a bioassay is paramount for the reliable evaluation of novel therapeutic compounds. This guide provides a comprehensive comparison of a common 1,3-thiazole-2-carboxamide-based bioassay used in anticancer drug discovery with alternative methods, supported by experimental data and detailed protocols to aid in the validation of your screening workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their potential as anticancer agents.[1][2][3] The validation of bioassays used to screen these compounds is a critical step in identifying true hits and avoiding costly false positives. This guide will focus on the widely used Sulforhodamine B (SRB) assay as a representative method for evaluating this compound cytotoxicity and compare its performance with alternative assays.

Performance Comparison of Cytotoxicity Bioassays

The reproducibility and reliability of a bioassay are quantified using statistical parameters such as the Z-factor and the coefficient of variation (% CV). A Z-factor between 0.5 and 1.0 indicates an excellent assay, while a lower % CV signifies higher precision.[4][5]

Assay TypePrincipleZ-FactorCoefficient of Variation (% CV)ThroughputCostReference
This compound Bioassay (using SRB) Measures total protein content of viable cells.Typically ≥ 0.5 (Assay dependent)< 15%HighLow[6][7]
MTT Assay Measures metabolic activity (mitochondrial reductase).Often lower than SRBCan be higher than SRBHighLow[6][8]
CellTiter-Glo® Luminescent Cell Viability Assay Measures intracellular ATP levels.Generally > 0.7< 10%HighHigh[9]
Impedance-Based Assay Measures changes in electrical impedance caused by cell adherence and proliferation.Not always applicable~15% or less for endpoint cytolysisMediumMedium[10]

Note: The Z-factor and % CV for a this compound bioassay are highly dependent on the specific assay conditions, cell line, and compound properties. The values presented here are typical for the assay platform.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for the SRB assay, a common platform for testing this compound derivatives, and the calculation of the Z-factor for assay validation.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is adapted from established methods for assessing cell proliferation and cytotoxicity.[11][12][13]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the this compound compounds and appropriate controls (vehicle and positive control). Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Z-Factor Calculation Protocol

The Z-factor is a statistical indicator of assay quality, reflecting the separation between positive and negative controls.[4][5][14]

  • Prepare Control Wells: On a 96-well plate, designate a number of wells for the positive control (e.g., a known cytotoxic agent) and the negative control (e.g., vehicle-treated cells).

  • Run the Assay: Perform the bioassay as described in the protocol.

  • Measure Signals: Read the absorbance values for all control wells.

  • Calculate Mean and Standard Deviation: Determine the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

  • Calculate Z-Factor: Apply the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the bioassay and its validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Thiazole This compound Derivative Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression

Caption: Potential signaling pathway inhibited by this compound derivatives.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Incubation (Thiazole derivatives & controls) A->B C 3. Cell Fixation (Trichloroacetic Acid) B->C D 4. SRB Staining C->D E 5. Absorbance Reading (510 nm) D->E F 6. Data Analysis (IC50, Z-Factor, %CV) E->F

Caption: General workflow for a this compound cytotoxicity bioassay.

Logical_Relationship cluster_assay Bioassay cluster_validation Validation Parameters cluster_metrics Performance Metrics Assay This compound Bioassay Reproducibility Reproducibility Assay->Reproducibility Robustness Robustness Assay->Robustness Accuracy Accuracy Assay->Accuracy Z_Factor Z-Factor Reproducibility->Z_Factor CV Coefficient of Variation (%CV) Reproducibility->CV

Caption: Relationship between bioassay validation and performance metrics.

References

A Comparative Analysis of the Therapeutic Index of 1,3-Thiazole-2-Carboxamide Derivatives and Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of emerging 1,3-thiazole-2-carboxamide derivatives against established therapeutic agents in oncology and anti-inflammatory medicine. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that elicits a toxic response and the dose that produces a therapeutic effect. A higher TI signifies a wider margin of safety. This analysis is based on available preclinical data to inform early-stage drug development decisions.

Executive Summary

This compound derivatives have emerged as a promising class of compounds with demonstrated in vitro efficacy against various cancer cell lines and inflammatory targets. This guide presents available data on their cytotoxic and inhibitory concentrations (IC50) and, where possible, an in vitro therapeutic index derived from cytotoxicity against non-cancerous cell lines (CC50). A direct and comprehensive comparison of the therapeutic index with existing therapies is challenging due to the limited availability of in vivo toxicity data (LD50 or TD50) for these novel derivatives.

This guide will focus on a quantitative comparison of in vitro efficacy and safety, supplemented by a qualitative overview of the known therapeutic indices of established drugs. The provided experimental protocols and signaling pathway diagrams offer a framework for the continued evaluation of these promising compounds.

Quantitative Data Comparison

The following tables summarize the available in vitro efficacy and toxicity data for selected this compound derivatives and established therapeutic agents. It is crucial to note that a direct comparison of in vitro data to the clinical therapeutic index of established drugs should be made with caution, as the latter is influenced by complex in vivo factors.

Table 1: Anticancer Activity of this compound Derivatives (In Vitro)

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
6i MCF-7 (Breast Cancer)6.10 ± 0.4[1]
6v MCF-7 (Breast Cancer)6.49 ± 0.3[1]
Compound 2b COLO205 (Colon Cancer)30.79[2]
Compound 2b B16F1 (Melanoma)74.15[2]

Table 2: Anti-inflammatory and Cytotoxic Activity of this compound Derivatives (In Vitro)

Compound IDTargetIC50 (µM)Normal Cell LineCC50 (µM)In Vitro Therapeutic Index (CC50/IC50)Reference
Compound 2a COX-20.958 ± 0.12LX-2, Hek293t>300>313[2]
Compound 2b COX-10.239 ± 0.18LX-2203.71 ± 1.89852[2]
Compound 2b COX-20.191 ± 0.05Hek293t116.96 ± 2.05612[2]

Table 3: Therapeutic Index of Existing Anticancer Therapies

DrugMechanism of ActionTherapeutic IndexNotesReference
5-Fluorouracil Pyrimidine analog, inhibits thymidylate synthaseNarrowDose adjustments are often necessary to manage toxicity.[3]
Paclitaxel Microtubule stabilizerNarrowToxicity and efficacy are related to the duration of exposure above a threshold concentration.[4]
Doxorubicin DNA intercalator, topoisomerase II inhibitorNarrowCardiotoxicity is a major dose-limiting factor.[5] Encapsulation in liposomes can improve the TI.[2]

Table 4: Therapeutic Index of Existing Anti-inflammatory Therapies

DrugMechanism of ActionTherapeutic IndexNotesReference
Ibuprofen Non-selective COX inhibitorWideA wide margin exists between the therapeutic and toxic doses.[6][7]
Celecoxib Selective COX-2 inhibitorFavorable safety profileLower incidence of gastrointestinal side effects compared to non-selective NSAIDs.[8][9]
Dexamethasone CorticosteroidVaries with duration of useLong-term use is associated with significant adverse effects.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the therapeutic index.

Determination of In Vitro Half-Maximal Inhibitory Concentration (IC50)

Objective: To determine the concentration of a compound that inhibits a specific biological or biochemical function by 50%.

Generalized Protocol (MTT Assay for Cytotoxicity):

  • Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and culture in a suitable medium at 37°C and 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Determination of In Vivo Median Lethal Dose (LD50)

Objective: To determine the single dose of a substance that is expected to cause death in 50% of a group of experimental animals.

Generalized Protocol (Up-and-Down Procedure - OECD 425):

  • Animal Selection and Acclimatization: Use a single sex of a specific rodent strain (e.g., female mice or rats). Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dose Selection: Based on available in vitro data and literature on similar compounds, select a starting dose.

  • Dosing: Administer the compound to a single animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a defined period, typically 14 days.

  • Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.

  • Stopping Criteria: The study is stopped when one of the predefined criteria is met, such as a certain number of dose reversals have occurred.

  • Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and deaths.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by this compound derivatives is crucial for rational drug design and for predicting potential on-target and off-target effects.

Anticancer Mechanisms

Several this compound derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

EGFR/HER2 Signaling Pathway: Certain derivatives inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Inhibition of these receptor tyrosine kinases can block downstream signaling through the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and survival.

EGFR_HER2_Pathway Ligand Ligand EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras Thiazole_Deriv 1,3-Thiazole-2- carboxamide Derivative Thiazole_Deriv->EGFR_HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by this compound derivatives.

VEGFR-2 Signaling Pathway: Some derivatives target vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole_Deriv 1,3-Thiazole-2- carboxamide Derivative Thiazole_Deriv->VEGFR2 PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of VEGFR-2-mediated angiogenesis.

CDK2/Cell Cycle Pathway: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) is another mechanism of action for some of these derivatives.[1] CDK2 is crucial for the G1/S transition in the cell cycle, and its inhibition leads to cell cycle arrest.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb Phosphorylation CDK2->pRb Thiazole_Deriv 1,3-Thiazole-2- carboxamide Derivative Thiazole_Deriv->CDK2 E2F E2F Release pRb->E2F G1_S G1/S Transition E2F->G1_S

Caption: CDK2 inhibition leading to cell cycle arrest.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of certain this compound derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes and the cGAS-STING pathway.

Arachidonic Acid/COX Pathway: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some derivatives inhibit COX-1 and/or COX-2, which are key enzymes in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain.[2]

COX_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Thiazole_Deriv 1,3-Thiazole-2- carboxamide Derivative Thiazole_Deriv->COX Inflammation Inflammation & Pain PGs->Inflammation cGAS_STING_Pathway cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 Thiazole_Deriv 1,3-Thiazole-2- carboxamide Derivative Thiazole_Deriv->STING IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs

References

Safety Operating Guide

Proper Disposal of 1,3-Thiazole-2-carboxamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,3-Thiazole-2-carboxamide is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous chemical, known to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system[1]. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposition. The following procedures provide a step-by-step guide for the safe handling and disposal of this compound and its associated waste.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is an irritant and is harmful if ingested[1]. All personnel handling this chemical must be trained on its specific hazards and the procedures outlined in this guide.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Use only in a well-ventilated area or with a fume hood.To avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3][4][5].

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including pure compound, contaminated labware (e.g., glassware, pipette tips), and personal protective equipment (PPE), must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures[6].

2. Container Selection and Labeling:

  • Use only approved, leak-proof, and chemically compatible hazardous waste containers[2][6].

  • All containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[2][6]. Abbreviations and chemical formulas are not permissible[2].

  • The label must also include the date of waste generation and the point of origin (e.g., laboratory room number)[2].

3. Waste Accumulation and Storage:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Keep containers closed at all times, except when adding waste[5][6].

  • Ensure that the storage area is well-ventilated.

4. Disposal of Empty Containers:

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent[6][7].

  • The rinsate from this process must be collected and disposed of as hazardous waste[6][7].

  • After triple-rinsing, the container may be disposed of in the regular trash, provided all labels are defaced[6][7].

5. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2].

  • Never dispose of this compound down the drain or in the regular trash[2][3][8]. Incineration at a permitted facility is the typical disposal method for such pharmaceutical and hazardous chemical waste[3][4][9].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Hazardous Waste Determination (Harmful Irritant) A->B H Empty Container? A->H C Segregate Waste Stream B->C D Select & Label Approved Hazardous Waste Container C->D E Store in Designated Secure Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Final Disposal (e.g., Incineration) F->G H->C No I Triple-Rinse Container H->I Yes J Collect Rinsate as Hazardous Waste I->J K Deface Label & Dispose of Container in Trash I->K J->D

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific EHS guidelines and the material's Safety Data Sheet (SDS) for the most detailed and current information.

References

Personal protective equipment for handling 1,3-Thiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 1,3-Thiazole-2-carboxamide, a compound that requires careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure research environment. The following procedures are based on the known hazards associated with this chemical class.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed[1].

  • Causes skin irritation[1].

  • Causes serious eye irritation[1].

  • May cause respiratory irritation[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles or a face shield worn over safety glasses.To protect eyes from splashes and airborne particles[2].
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for any signs of degradation before and during use[2].To prevent skin contact and irritation[1][2].
Body Protection Laboratory CoatA disposable, solid-front, back-closing gown made of a low-permeability fabric is preferred.To protect from spills and contamination[2][3].
Respiratory Protection NIOSH-approved RespiratorAn N95 or higher-level respirator is recommended, especially when handling the powdered form of the compound to avoid aerosolization[3][4].To prevent respiratory tract irritation from dust or aerosols[1][5].

Operational Plan: Step-by-Step Handling

The following workflow outlines the standard operating procedure for the safe handling of this compound, from preparation through to disposal.

cluster_ppe Always Wear Appropriate PPE prep Preparation handling Handling prep->handling Proceed with caution spill Spill Management handling->spill In case of accident disposal Waste Disposal handling->disposal After use spill->disposal Contain and clean decon Decontamination disposal->decon Final step

Safe handling workflow for this compound.

A. Preparation and Handling

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[2][6].

  • Donning PPE : Before handling the compound, ensure all required PPE is correctly worn as specified in the table above.

  • Handling Solid Compound : If working with the powdered form, handle it with extreme care to minimize dust and aerosol generation[6]. Use dedicated and decontaminated utensils.

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing[6].

  • Hygiene : After handling, wash hands thoroughly with soap and water. Contaminated clothing should be removed immediately and laundered before reuse[6]. Do not eat, drink, or smoke in the handling area[7].

B. Storage

  • Container : Store the compound in a tightly closed, properly labeled container[6][8].

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][8].

  • Segregation : Store separately from foodstuffs and other reactive chemicals[6].

Emergency and Disposal Plans

A. Accidental Exposure

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[6][8].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[8]. Remove and wash contaminated clothing before reuse[8].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, call a physician[6][8].
Ingestion If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth[8].

B. Spill Management

  • Isolate and Ventilate : Secure the area to prevent entry and ensure the fume hood is operating at maximum capacity[2].

  • Containment : For small spills, cover with an absorbent material like sand, earth, or vermiculite[7].

  • Cleanup : Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[7].

  • Decontamination : Thoroughly decontaminate the affected area with an appropriate cleaning agent.

  • Reporting : Report the spill to your institution's environmental health and safety department[2].

C. Disposal Plan

All waste containing this compound, including contaminated solids, PPE, and cleaning materials, must be disposed of as hazardous waste[2][7].

  • Containers : Use designated, leak-proof, and puncture-resistant containers clearly labeled with the appropriate hazard symbols[3].

  • Regulations : Follow all local, state, and federal regulations for hazardous waste disposal[7]. Consult your institution's environmental health and safety department for specific guidance.

start Waste Generated solid_waste Contaminated Solids (e.g., paper towels, gloves) start->solid_waste liquid_waste Contaminated Liquids start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste container_solid Labeled Hazardous Waste Container (Solid) solid_waste->container_solid container_liquid Labeled Hazardous Waste Container (Liquid) liquid_waste->container_liquid container_sharps Puncture-Resistant Sharps Container sharps_waste->container_sharps disposal_facility Licensed Hazardous Waste Disposal Facility container_solid->disposal_facility container_liquid->disposal_facility container_sharps->disposal_facility

Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1,3-Thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.